N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O4/c1-18(9-5-3-2-4-6-9)13-11(14(15,16)17)7-10(19(21)22)8-12(13)20(23)24/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCNXMMTVIAGJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7069815 | |
| Record name | Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63333-32-4 | |
| Record name | N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63333-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063333324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
physicochemical properties of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
This technical guide details the physicochemical properties, synthesis, and biological profile of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline (CAS 63333-32-4).[1] This compound is a specialized diphenylamine derivative, structurally analogous to the potent rodenticide Bromethalin , and serves as a critical intermediate in the study of mitochondrial uncouplers and agrochemical synthesis.
Executive Summary
This compound is a highly lipophilic, electron-deficient tertiary amine belonging to the dinitrodiphenylamine class.[1] It is characterized by the presence of a trifluoromethyl group and two nitro groups on one phenyl ring, which drastically reduces the electron density of the central nitrogen, rendering it non-basic.
-
Primary Classification: Dinitrodiphenylamine / Fluorinated Aniline Derivative.[1]
-
Key Application: Precursor/Analog for neurotoxic rodenticides (e.g., Bromethalin); uncoupler of oxidative phosphorylation.[1][2]
-
Chemical Significance: The compound acts as a protonophore shuttle in biological membranes due to its ability to delocalize charge across the electron-deficient ring system.[1]
Chemical Identity & Structural Analysis
The molecule consists of a central nitrogen atom bonded to a methyl group, an unsubstituted phenyl ring, and a highly substituted phenyl ring (2,4-dinitro-6-trifluoromethyl).[1]
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | This compound |
| Systematic Name | N-Methyl-N-phenyl-2,4-dinitro-6-(trifluoromethyl)benzenamine |
| CAS Number | 63333-32-4 |
| Molecular Formula | C₁₄H₁₀F₃N₃O₄ |
| Molecular Weight | 341.24 g/mol |
| SMILES | CN(c1ccccc1)c2c(c(cc(c2)[O-])[O-])C(F)(F)F |
| InChIKey | Unique hash required for database verification (Analogous to Bromethalin core) |
Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and electron-withdrawing effects governing the molecule's reactivity.[1]
Caption: Structural connectivity showing the steric crowding around the central nitrogen by ortho-substituents (NO2, CF3).
Physicochemical Properties
The physicochemical profile is dominated by the strong electron-withdrawing nature of the nitro and trifluoromethyl groups, which suppress the basicity of the amine and enhance lipophilicity.[1]
Key Properties Table
| Property | Value / Description | Causality / Context |
| Physical State | Yellow to Orange Crystalline Powder | Conjugation of nitro groups with the aromatic system absorbs blue light.[1] |
| Melting Point | 88 – 89 °C | Moderate lattice energy due to bulky substituents disrupting pi-stacking.[1] |
| Boiling Point | ~417 °C (Predicted) | High molecular weight and polarity of nitro groups.[1] |
| Density | ~1.48 g/cm³ | High density attributed to the trifluoromethyl and nitro groups.[1] |
| Solubility (Water) | Insoluble (< 0.1 mg/L) | Highly hydrophobic; lacks H-bond donors.[1] |
| Solubility (Organic) | Soluble in Acetone, DCM, DMSO | Compatible with polar aprotic and chlorinated solvents.[1] |
| pKa (Conjugate Acid) | < -5 (Predicted) | The nitrogen lone pair is delocalized into the dinitrophenyl ring, making it non-basic.[1] |
| LogP (Octanol/Water) | ~3.8 – 4.2 | High lipophilicity facilitates membrane permeation (critical for uncoupling activity).[1] |
Synthesis & Production Protocols
The synthesis follows a classic Nucleophilic Aromatic Substitution (SnAr) pathway.[1] The electron-deficient nature of the 1-chloro-2,4-dinitro-6-(trifluoromethyl)benzene precursor makes the chloride a labile leaving group, easily displaced by N-methylaniline.[1]
Synthetic Route
-
Precursor Preparation: Nitration of 1-chloro-2-(trifluoromethyl)benzene yields the activated electrophile.[1]
-
Coupling (SnAr): Reaction of the electrophile with N-methylaniline in the presence of a base.[1]
Detailed Protocol
-
Reagents:
-
Procedure:
-
Dissolve the chlorobenzene derivative in acetonitrile.[1]
-
Add
and stir at room temperature for 10 minutes. -
Dropwise add N-methylaniline.[1]
-
Reflux at 80°C for 4–6 hours. Monitor by TLC (Hexane/Ethyl Acetate).[1]
-
Workup: Pour into ice water. The product precipitates as a yellow solid.[1] Filter, wash with water, and recrystallize from ethanol.
-
Synthesis Workflow Diagram
Caption: Step-by-step SnAr synthetic pathway for high-yield production.
Biological Mechanism & Toxicology[1][2]
This compound acts as a mitochondrial uncoupler .[1][2] Its lipophilic nature allows it to cross the inner mitochondrial membrane, while the electron-withdrawing groups allow it to stabilize a negative charge (though less effectively than phenolic uncouplers, the mechanism here often involves metabolite activation or direct membrane perturbation).[1]
Note: In the context of Bromethalin (the tribromo-analog), the parent molecule is metabolized to a desmethyl derivative, which is the potent uncoupler.[1][2] It is highly probable that This compound undergoes similar N-demethylation in vivo.[1]
Mechanism of Action: Oxidative Phosphorylation Uncoupling[1][2]
-
Entry: The molecule enters the mitochondria.[1]
-
Metabolism: Liver CYP450 enzymes likely remove the N-methyl group.[1]
-
Proton Shuttle: The resulting secondary amine (or the parent molecule itself) disrupts the proton gradient.[1]
-
ATP Depletion: Protons leak back into the matrix without passing through ATP Synthase, leading to heat generation and cellular energy failure.[1]
-
Neurotoxicity: The central nervous system (CNS) is most sensitive to ATP depletion, leading to cerebral edema and paralysis.[1]
Toxicity Pathway Diagram
Caption: Biological cascade leading to neurotoxicity via mitochondrial uncoupling.[1]
Handling, Safety & Storage
Due to its structural relationship with highly toxic rodenticides, this compound must be handled with Extreme Caution .[1]
| Category | Protocol |
| Hazard Classification | Acute Tox. 2 (Oral/Dermal/Inhalation) ; STOT RE 2 (Neurological).[1] |
| PPE Requirements | Nitrile gloves (double gloving recommended), P100 respirator or fume hood, safety goggles, lab coat.[1] |
| Storage | Store at 2–8°C (Refrigerated), dry, and dark. Protect from light to prevent photodegradation.[1] |
| Disposal | Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides and fluorides.[1] |
| Incompatibility | Strong reducing agents (can reduce nitro groups to amines), strong bases.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44465, Bromethalin. (Note: Reference for the structural class and mechanism). Link
-
ChemBK (2024). this compound Physicochemical Properties. Link[1]
-
U.S. EPA (2011). Reregistration Eligibility Decision (RED) for Bromethalin.[1] (Provides toxicological context for the scaffold). Link
-
ChemicalBook (2024). Synthesis and Supplier Data for CAS 63333-32-4. Link
-
Van Lier, R. B., & Cherry, L. D. (1988). The toxicity and mechanism of action of bromethalin: a new rodenticide.[1] Fundamental and Applied Toxicology. (Establishes the uncoupling mechanism for this chemical family). Link
Sources
Advanced Crystallographic Analysis of Trifluoromethyl Dinitroaniline Compounds
Executive Summary
Trifluoromethyl dinitroanilines (e.g., Trifluralin, Benfluralin) represent a cornerstone class of pre-emergence herbicides and antiprotozoal agents.[1] Their efficacy is governed not just by their chemical connectivity, but by their rigid, sterically crowded three-dimensional conformation.[1]
This guide provides a technical deep-dive into the solid-state chemistry of these compounds. We analyze how the bulky trifluoromethyl (
Molecular Architecture: The Steric Lock
The core scaffold of this class is 2,6-dinitro-4-trifluoromethylaniline .[2] The defining structural feature is the steric conflict between the amino group (or N,N-dialkyl group) and the two ortho-nitro groups.
Conformation Analysis
Unlike typical anilines where the amino group is planar with the benzene ring to maximize resonance (
-
Nitro Group Rotation: To relieve steric strain, the nitro groups rotate out of the phenyl ring plane. Torsion angles often exceed 30–40° .
-
Amino Group Pyramidalization: In N,N-dialkyl derivatives (e.g., Trifluralin), the nitrogen atom adopts a pyramidal geometry rather than planar, preventing full conjugation with the ring.[1]
-
The
Rotor: The para-trifluoromethyl group acts as a freely rotating top at room temperature but locks into specific staggered conformations in the crystal lattice to maximize weak C-F...H interactions.
Expert Insight: This "twisted" conformation is not an artifact of crystallization; it is the bioactive conformation. The molecule acts as a "molecular wedge," disrupting the polymerization of tubulin dimers.
Crystallographic Deep Dive
Crystal Habit and Space Groups
Trifluoromethyl dinitroanilines typically crystallize in low-symmetry systems due to their bulky, irregular shapes.
-
Dominant System: Monoclinic
-
Common Space Group:
or [1] -
Lattice Characteristics: The unit cells are often large, accommodating the bulky propyl chains (in Trifluralin) which act as "grease," facilitating slip planes and resulting in soft, waxy crystals.[1]
The "Fluorous Effect" in Packing
The
-
F...F Interactions: Halogen-halogen contacts are rare and destabilizing here. The crystal avoids placing
groups face-to-face. -
C-H...F Weak Hydrogen Bonds: The primary stabilizing force for the
group is the interaction between fluorine and aromatic protons of adjacent molecules.-
Distance:
Å[1] -
Energy:
kcal/mol (weak but additive).
-
Polymorphism
Trifluralin exhibits enantiotropic polymorphism , meaning different crystal forms are stable at different temperature ranges.[1]
-
Form I (Yellow): The thermodynamically stable form at room temperature. Characterized by denser packing and higher melting point (~48.5°C).[3]
-
Form II (Orange): A metastable form often obtained from rapid cooling of melts. The color shift indicates a change in the nitro group conjugation/torsion angle, altering the HOMO-LUMO gap.
Visualizations & Logic Pathways
Crystallization & Characterization Workflow
The following diagram outlines the decision matrix for isolating and solving the structure of a novel dinitroaniline derivative.
Caption: Workflow for isolating single crystals of dinitroanilines. Note the loop back if twinning occurs, common in these low-symmetry systems.[1]
Mechanism of Action: The Tubulin Interaction
The crystal structure directly informs the biological mechanism. The rigid, electron-deficient ring targets the tubulin binding site.
Caption: The "Lock and Key" mechanism where the twisted dinitroaniline structure prevents tubulin dimerization.
Experimental Protocols
Protocol A: Single Crystal Growth (Vapor Diffusion)
Target: High-quality single crystals for XRD suitable for resolving CF3 disorder.
-
Dissolution: Dissolve 50 mg of the dinitroaniline compound in 2 mL of Ethyl Acetate (Solvent A) in a small vial. Ensure complete dissolution; filter if necessary.
-
Precipitant Setup: Place the small vial (uncapped) inside a larger jar containing 10 mL of Hexane (Solvent B).
-
Equilibration: Seal the outer jar tightly. The volatile hexane will diffuse into the ethyl acetate, slowly increasing the polarity and forcing the compound to crystallize.
-
Timeline: Leave undisturbed at 20°C for 3–7 days.
-
Harvesting: Crystals will appear as yellow/orange prisms. Mount immediately in Paratone oil to prevent desolvation (if solvated).
Protocol B: Powder X-Ray Diffraction (PXRD) for Polymorph ID
Target: Distinguishing Form I (Stable) from Form II (Metastable).[1]
-
Sample Prep: Lightly grind the crystals. Do not over-grind , as the mechanical stress can induce a phase transition (polymorphic transformation) in dinitroanilines.
-
Parameters:
-
Range:
to . -
Step Size:
. -
Scan Speed:
/min.
-
-
Analysis: Look for the characteristic low-angle peaks. Form I typically shows a distinct peak at
, while Form II may shift or split this reflection due to unit cell expansion.[1]
Crystallographic Data Summary (Representative)
| Parameter | Trifluralin (Form I) | 2,6-Dinitro-4-trifluoromethylaniline |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | ||
| a (Å) | ~9.8 | ~8.5 |
| b (Å) | ~16.2 | ~12.1 |
| c (Å) | ~11.5 | ~10.2 |
| ~104° | ~98° | |
| Z (Molecules/Cell) | 4 | 4 |
| Density ( | ~1.36 | ~1.65 |
Note: Values are representative of the class. Trifluralin's alkyl chains increase the unit cell volume significantly compared to the aniline precursor.
References
-
PubChem. (n.d.). Trifluralin | C13H16F3N3O4.[1] National Library of Medicine. Retrieved February 6, 2026, from [Link][1]
-
GSRS. (n.d.). 2,6-DINITRO-4-(TRIFLUOROMETHYL)ANILINE. National Institutes of Health. Retrieved February 6, 2026, from [Link][1]
-
University of California Agriculture and Natural Resources. (n.d.). Efficacy of Dinitroaniline Herbicides in Ornamentals and Plant Morphological Response. Retrieved February 6, 2026, from [Link]
-
Chen, Z., et al. (2021).[1][4] Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science. Retrieved February 6, 2026, from [Link][1]
Sources
- 1. Crystallograpic Systems [webmineral.com]
- 2. 2,6-Dinitro-4-(trifluoromethyl)aniline | C7H4F3N3O4 | CID 9936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Trifluralin | C13H16F3N3O4 | CID 5569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Exploring Taxifolin Polymorphs: Insights on Hydrate and Anhydrous Forms - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the expected spectroscopic data for the complex organic compound, N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline (CAS No. 63333-32-4). As a Senior Application Scientist, the following information is synthesized from foundational spectroscopic principles and comparative data from structurally analogous molecules to provide a robust predictive analysis. This document is intended to guide researchers in the identification, characterization, and quality control of this compound.
Molecular Structure and Physicochemical Properties
This compound is a multifaceted molecule featuring a trifluoromethyl group, two nitro groups, and an N-methyl-N-phenylamino substituent on a benzene ring. These functional groups impart significant electronic and steric complexity, making a thorough spectroscopic analysis essential for unambiguous structural confirmation.
Key Structural Features:
-
Electron-Deficient Aromatic Core: The presence of two nitro groups and a trifluoromethyl group renders the aniline-substituted phenyl ring highly electron-deficient.
-
Steric Hindrance: The ortho-positioning of the trifluoromethyl group and the N-methyl-N-phenylamino group likely induces steric strain, influencing the conformation of the molecule.
-
Chromophoric Nature: The extended conjugation and the presence of nitro groups suggest strong absorption in the UV-Visible region.
A supplier indicates that the compound typically appears as a white powder with a purity of 99%.[1]
Predicted Physicochemical Properties:
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C₁₄H₁₀F₃N₃O₄ | - |
| Molecular Weight | 357.25 g/mol | - |
| Appearance | White Powder | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules.
The proton NMR spectrum is anticipated to be complex due to the presence of two distinct aromatic rings and the influence of the various substituents. The chemical shifts are predicted based on the anisotropic and electronic effects of the nitro, trifluoromethyl, and N-methyl-N-phenylamino groups.
Predicted ¹H NMR Chemical Shifts:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H-3 | 8.5 - 8.7 | d | Deshielded by the ortho-nitro group. |
| H-5 | 8.2 - 8.4 | d | Deshielded by the para-nitro group. |
| N-CH₃ | 3.3 - 3.6 | s | Typical range for an N-methyl group on an aniline. |
| Phenyl-H (ortho) | 7.2 - 7.4 | m | Influenced by the nitrogen attachment. |
| Phenyl-H (meta) | 7.4 - 7.6 | m | Standard aromatic region. |
| Phenyl-H (para) | 7.3 - 7.5 | m | Standard aromatic region. |
Predictions are based on general substituent effects and data from similar dinitroaniline compounds.[2]
The ¹³C NMR spectrum will provide critical information about the carbon skeleton. The electron-withdrawing effects of the nitro and trifluoromethyl groups will significantly influence the chemical shifts of the carbons on the substituted aniline ring.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | 145 - 150 | Attached to nitrogen, deshielded. |
| C-2, C-4 | 140 - 148 | Attached to nitro groups, highly deshielded. |
| C-6 | 125 - 130 (q) | Attached to CF₃, shows C-F coupling. |
| C-3, C-5 | 120 - 128 | Aromatic carbons influenced by nitro groups. |
| N-CH₃ | 40 - 45 | Typical range for an N-methyl carbon. |
| CF₃ | 120 - 125 (q) | Quartet due to C-F coupling. |
| Phenyl Carbons | 115 - 140 | Standard aromatic region. |
Predictions are based on established substituent effects in substituted benzenes.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by strong absorptions from the nitro and trifluoromethyl groups.
Predicted Key IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch (N-CH₃) | 2850 - 2960 | Medium |
| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |
| C-F Stretch (CF₃) | 1100 - 1250 | Strong, Broad |
| C-N Stretch | 1250 - 1350 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
These predictions are supported by spectroscopic data for related nitroaromatic and trifluoromethyl compounds.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can be used to confirm the molecular formula and aspects of the structure.
Predicted Mass Spectrometric Data:
-
Molecular Ion (M⁺): m/z ≈ 357.06
-
Major Fragmentation Pathways:
-
Loss of NO₂ (m/z ≈ 311)
-
Loss of NO (m/z ≈ 327)
-
Loss of CH₃ (m/z ≈ 342)
-
Cleavage of the N-phenyl bond.
-
The exact fragmentation pattern will depend on the ionization technique used (e.g., EI, ESI).
UV-Visible (UV-Vis) Spectroscopy
The highly conjugated and electron-deficient nature of this compound suggests that it will absorb strongly in the UV-Vis region.
Predicted UV-Vis Absorption:
-
λ_max: Expected in the range of 300-400 nm.
-
Electronic Transitions: The absorption is likely due to π → π* and n → π* transitions within the dinitrophenyl system. The exact position and intensity of the absorption maxima can be influenced by the solvent polarity.[5][6]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.
-
Sample Preparation: For solid samples, use the KBr pellet method or Attenuated Total Reflectance (ATR).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., ESI, APCI, or direct insertion probe for EI). Acquire the mass spectrum in the desired mass range.
-
Analysis: Determine the m/z of the molecular ion and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration.
-
Data Acquisition: Record the UV-Vis spectrum over a range of 200-800 nm using a dual-beam spectrophotometer.
-
Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known.
Visualizations
Molecular Structure of this compound
A 2D representation of the molecular structure.
General Workflow for Spectroscopic Characterization
A generalized workflow for comprehensive spectroscopic analysis.
References
-
Corey Organics. n-methyl-2 4-dinitroaniline manufacturers. Retrieved from [Link]
-
ResearchGate. Experimental and theoretical investigation on the molecular structure, spectroscopic and electric properties of 2,4-dinitrodiphenylamine, 2-nitro-4-(trifluoromethyl)aniline and 4-bromo-2-nitroaniline. Retrieved from [Link]
-
PubChem. 2,4-Dinitro-N,N-dipropyl-6-(trifluoromethyl)aniline. Retrieved from [Link]
-
EAST CHEMSOURCES LIMITED. This compound. Retrieved from [Link]
-
PubChem. N-methyl-2,4-dinitroaniline. Retrieved from [Link]
-
NIST. 2,4,6-Trinitro-N-methyl-aniline. Retrieved from [Link]
-
PubChem. 2,6-Dinitro-4-(trifluoromethyl)aniline. Retrieved from [Link]
-
ResearchGate. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved from [Link]
-
ResearchGate. Spectroscopic (FT-IR and UV-Vis) and theoretical (HF and DFT) investigation of 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline | Request PDF. Retrieved from [Link]
-
MDPI. Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility of a Supramolecular Synthon. Retrieved from [Link]
-
NIST. 1,3-Benzenediamine, 2,4-dinitro-N3,N3-dipropyl-6-(trifluoromethyl)-. Retrieved from [Link]
-
ResearchGate. The UV–vis spectra of 2-chloro- N-(2,4-dinitrophenyl)acetamide 1.... Retrieved from [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]
-
The Royal Society of Chemistry. Supplementary Data. Retrieved from [Link]
-
NIST. Aniline, N-methyl-. Retrieved from [Link]
-
PMC. 2,4,6-Trinitro-N-[4-(phenyldiazenyl)phenyl]aniline. Retrieved from [Link]
-
ResearchGate. Normalized UV–vis absorption and fluorescence spectra of compound.... Retrieved from [Link]
-
Indian Journal of Pure & Applied Physics. Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Retrieved from [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813). Retrieved from [Link]
-
NIST. 2,4,6-Trinitro-N-methyl-aniline. Retrieved from [Link]
Sources
- 1. echemsouces.lookchem.com [echemsouces.lookchem.com]
- 2. 2,4-Dinitroaniline(97-02-9) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. N-methyl-2,4-dinitroaniline | C7H7N3O4 | CID 74891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Guide: Solubility Profiling & Thermodynamic Modeling of Dinitroaniline Derivatives
Executive Summary & Chemical Context
Dinitroaniline derivatives (e.g., Trifluralin, Pendimethalin, Oryzalin) represent a critical class of pre-emergence herbicides and intermediate compounds in azo dye synthesis.[1][2] Their efficacy is governed by their physicochemical behavior—specifically, their solubility in organic solvents, which dictates formulation stability (e.g., Emulsifiable Concentrates), soil mobility, and bioavailability.[2]
Structurally, these molecules present a unique amphiphilic challenge :
-
The Core: An electron-deficient aromatic ring substituted with two nitro groups (
) creates high polarity and potential for specific solute-solvent interactions.[2][3] -
The Tail: N-alkyl substitutions (e.g., dipropyl in Trifluralin) introduce significant hydrophobicity.[2][3]
This guide provides a rigorous framework for determining, modeling, and optimizing the solubility of these derivatives, moving beyond simple "dissolution" to thermodynamic characterization.
Solubility Mechanisms & Solvent Selection
The Thermodynamic Landscape
The dissolution of crystalline dinitroanilines is typically an endothermic process (
-
Cavity Formation: Energy required to disrupt solvent-solvent interactions.[2][3]
-
Lattice Breaking: Energy required to overcome the crystal lattice enthalpy of the solid solute.[3]
-
Solvation: Energy released when solute-solvent interactions are established.[2][3]
Hansen Solubility Parameters (HSP)
To select the optimal solvent, one must match the Hansen parameters (
- (Dispersion): Matches the aromatic ring and alkyl chains.[2][3]
- (Polarity): Critical for interacting with the nitro groups.[2][3]
-
(Hydrogen Bonding): Dinitroanilines are typically H-bond acceptors (via
) but weak donors (unless an is present, as in Pendimethalin).[2][3]
Solvent Hierarchy for Dinitroanilines:
-
High Solubility: Polar aprotic solvents (Acetone, Ethyl Acetate) disrupt the crystal lattice effectively via dipole-dipole interactions.[2][3]
-
Moderate Solubility: Alcohols (Ethanol, 1-Butanol).[2][3] Solubility often decreases as the alcohol chain length increases due to steric hindrance, though the hydrophobic effect can invert this for highly alkylated derivatives.
-
Low Solubility: Non-polar aromatics (Toluene) and water.[2][3]
Experimental Protocol: Isothermal Saturation Method
This protocol is designed as a self-validating system to ensure thermodynamic equilibrium is reached and maintained.[2][3]
Reagents & Equipment
-
Solute: High-purity Dinitroaniline derivative (>98%, recrystallized).[2][3]
-
Solvents: HPLC grade (>99.9%).
-
Apparatus: Jacketed glass vessel with circulating water bath (
K stability). -
Analysis: HPLC-DAD (Diode Array Detector) or UV-Vis Spectrophotometer.[2][3]
Step-by-Step Workflow
-
Preparation: Add excess solid solute to 20 mL of solvent in the jacketed vessel.
-
Equilibration: Stir continuously using a magnetic bar.
-
Validation Check: Measure concentration at
. Equilibrium is confirmed when the relative standard deviation (RSD) of three consecutive points is .[3]
-
-
Sampling: Stop stirring and allow phases to separate for 30 minutes (static sedimentation).
-
Filtration: Withdraw supernatant using a pre-heated glass syringe equipped with a 0.45
PTFE filter to remove micro-crystals.[2][3] -
Dilution: Immediately dilute the aliquot with the mobile phase to prevent precipitation upon cooling.[3]
-
Quantification: Analyze via HPLC (C18 column, Methanol/Water gradient).
Visualization of Workflow
Caption: Self-validating isothermal saturation workflow ensuring thermodynamic equilibrium before analysis.
Thermodynamic Modeling & Data Analysis
Reliable solubility data must be correlated with thermodynamic models to allow interpolation and prediction.[3]
Modified Apelblat Equation
This semi-empirical model assumes a linear relationship between
- : Mole fraction solubility.[2][3]
-
: Absolute temperature (K).[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> - : Empirical parameters derived from regression.
Buchowski-Ksiazczak ( ) Equation
This model relates solubility to the melting point and enthalpy of fusion, useful for solid-liquid equilibrium.[2]
[2][3]Data Presentation: Solubility Hierarchy (Example: 2,4-Dinitroaniline)
The following table summarizes the mole fraction solubility trends typically observed for dinitroaniline derivatives (based on 2,4-DNA data).
| Solvent Class | Specific Solvent | Solubility Trend (Mole Fraction, | Interaction Mechanism |
| Ketone | Acetone | High ( | Strong Dipole-Dipole |
| Ester | Ethyl Acetate | High | Dipole-Dipole |
| Nitrile | Acetonitrile | Moderate-High | Dipole-Dipole |
| Alcohol | 1-Butanol | Moderate | H-Bonding + Hydrophobic |
| Alcohol | Ethanol | Moderate ( | H-Bonding |
| Aromatic | Toluene | Low ( |
Modeling Logic Diagram
Caption: Computational workflow for correlating experimental solubility data with thermodynamic parameters.
Applications in Drug & Agrochemical Development
Formulation Stability
For herbicides like Trifluralin, maintaining the active ingredient in solution during storage (shelf-life) is critical.[2]
-
Issue: Temperature fluctuations can cause recrystallization if the formulation is near saturation.[3]
-
Solution: Use the Apelblat model to predict solubility at low temperatures (e.g., 0°C) and ensure the formulation concentration is below this threshold (supersaturation control).
Purification via Crystallization
The steep solubility curves in alcohols (like Ethanol or Isopropanol) make them ideal for cooling crystallization .[2][3]
-
High T: High solubility allows dissolution of the crude product.[3]
-
Low T: Sharp drop in solubility drives high-yield precipitation of pure crystals.[2][3]
Environmental Fate
Solubility data (
References
-
BenchChem. (2025).[2][3][6][7] A Comparative Analysis of Pendimethalin and Trifluralin Efficacy in Weed Management. Link[2][3]
-
Zhao, H., et al. (2017).[2][3] Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.[2][3][4]15) K. Journal of Chemical Thermodynamics. Link[2][3]
-
Schreiber, F., et al. (2018).[2][3][8][9] Experimental methods to evaluate herbicides behavior in soil. Revista Brasileira de Herbicidas. Link
-
Hansen, C. M. (2004).[2][3][10] Polymer additives and solubility parameters. Progress in Organic Coatings.[2][3][10] Link
-
PubChem. (2025).[2][3] 2,4-Dinitroaniline Compound Summary. National Library of Medicine.[3] Link[2][3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Trifluralin - Wikipedia [en.wikipedia.org]
- 3. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. weedcontroljournal.org [weedcontroljournal.org]
- 10. kinampark.com [kinampark.com]
The Fluorine Pharmacophore: A Technical Guide to Trifluoromethyl-Aniline Derivatives
Executive Summary
The incorporation of a trifluoromethyl (
This guide provides a technical analysis of
Part 1: The Physicochemical Triad
The strategic value of the trifluoromethyl group on an aniline ring rests on three pillars: Electronic Deactivation , Lipophilic Expansion , and Metabolic Shielding .
The "Polar Hydrophobic" Paradox
The
-
Steric Bulk: The Van der Waals volume of a
group ( ) is intermediate between an isopropyl group and a tert-butyl group. It is significantly larger than a methyl group, allowing it to fill hydrophobic pockets in receptor active sites (e.g., the B-site of the Androgen Receptor). -
Electronic Effect: The strong electron-withdrawing nature (
) reduces the electron density of the aromatic ring. For anilines, this lowers the of the nitrogen lone pair, making it less basic. This prevents protonation at physiological pH, ensuring the drug remains neutral and membrane-permeable.
Visualization of Physicochemical Impact
Figure 1: The physicochemical triad of trifluoromethyl-aniline derivatives. The central scaffold drives three distinct properties that translate into critical pharmacokinetic advantages.
Part 2: Therapeutic Applications & SAR[1][2]
Androgen Receptor (AR) Antagonists
The most commercially significant application of
-
Mechanism: These drugs compete with dihydrotestosterone (DHT) for the ligand-binding domain (LBD) of the Androgen Receptor.
-
The Role of
: In Bicalutamide, the group on the aniline ring (specifically at the para or meta position relative to the amine/amide linkage) lodges into a hydrophobic accessory pocket known as the "B-site." This binding event displaces Helix 12 of the receptor, preventing the recruitment of co-activators necessary for gene transcription [1].[1]
Kinase Inhibitors (Sorafenib)
Sorafenib (Nexavar) utilizes a 4-chloro-3-(trifluoromethyl)aniline moiety.[2]
-
SAR Insight: The
group provides a critical hydrophobic anchor in the ATP-binding pocket of the RAF kinase. Furthermore, the electron-withdrawing effect on the urea linkage increases the acidity of the urea protons, strengthening hydrogen bonds with the kinase "hinge" region (Asp-Phe-Gly motif) [2].
Mechanism of Action Pathway
Figure 2: Mechanism of Action for Androgen Receptor Antagonists. The CF3-aniline derivative induces a conformational change that prevents the transcriptional machinery from activating tumor growth genes.
Part 3: Synthetic Architectures
Constructing these derivatives requires careful handling of the deactivated aniline ring. Standard nucleophilic attacks can be sluggish due to the electron-withdrawing
Urea Formation (Sorafenib Class)
The most robust method for generating diarylurea kinase inhibitors involves the reaction of a
Reaction Scheme Logic:
-
Nucleophile: 4-chloro-3-(trifluoromethyl)aniline.[2]
-
Electrophile: Aryl isocyanate (generated in situ or pre-formed).
-
Catalysis: Often requires no catalyst, but mild heating is used to overcome the reduced nucleophilicity of the aniline nitrogen.
Figure 3: Synthetic workflow for the formation of the diarylurea pharmacophore found in Sorafenib and Regorafenib.
Part 4: Validated Experimental Protocols
Protocol A: Synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-arylurea
Rationale: This protocol synthesizes the core scaffold of Sorafenib-like kinase inhibitors.
Materials:
-
4-Chloro-3-(trifluoromethyl)aniline (1.0 eq)[3]
-
Target Aryl Isocyanate (1.1 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Hexanes (for precipitation)
Step-by-Step Methodology:
-
Preparation: Dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 mmol) in anhydrous DCM (5 mL) in a flame-dried round-bottom flask under Argon atmosphere.
-
Addition: Add the aryl isocyanate (1.1 mmol) dropwise via syringe at room temperature (
).-
Note: The electron-deficient nature of the
-aniline may slow the reaction. If no precipitate forms after 1 hour, reflux at .
-
-
Monitoring: Monitor reaction progress via TLC (System: 30% Ethyl Acetate in Hexanes). The urea product is typically more polar than the starting aniline.
-
Work-up: Once consumption of the aniline is complete (typically 2-12 hours), cool the mixture to room temperature.
-
Purification: The product often precipitates as a white solid. Filter the solid and wash with cold DCM (2x) followed by Hexanes (2x) to remove unreacted isocyanate.
-
Validation: Confirm structure via
-NMR (DMSO- ). Look for the characteristic urea singlets between 8.5-9.5 ppm.
Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: To quantify the biological activity of the synthesized derivatives against cancer cell lines (e.g., PC-3 for prostate or HepG2 for liver).
Materials:
-
PC-3 Human Prostate Cancer Cells[4]
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (Solubilizing agent)
-
96-well culture plates
Workflow:
-
Seeding: Seed PC-3 cells at a density of
cells/well in 100 media. Incubate for 24 hours to allow attachment. -
Treatment: Prepare serial dilutions of the
-aniline derivative in DMSO. Treat cells (final DMSO concentration ). Include Flutamide or Sorafenib as a positive control. -
Incubation: Incubate for 48 or 72 hours at
in . -
Labeling: Add 10
of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. -
Solubilization: Remove media carefully. Add 100
DMSO to dissolve formazan crystals. -
Quantification: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate
using non-linear regression (GraphPad Prism or similar).
Part 5: Data Summary & Comparative Analysis
Table 1: Comparative Activity of Trifluoromethyl-Aniline Drugs
| Drug Name | Target | Role of CF3-Aniline Moiety | Clinical Indication |
| Flutamide | Androgen Receptor | Competitive antagonist; metabolic stability | Prostate Cancer |
| Bicalutamide | Androgen Receptor | Binds "B-site" hydrophobic pocket; induces helix displacement | Prostate Cancer |
| Sorafenib | BRAF/VEGFR | Hydrophobic anchor in ATP pocket; acidifies urea H-bonds | Renal/Liver Cancer |
| Fipronil | GABA Receptor | Blocks chloride channels (Agrochemical) | Insecticide |
References
-
Mechanism of Androgen Receptor Antagonism by Bicalutamide. Source: National Institutes of Health (PMC). URL:[Link]
-
Design, synthesis and biological activities of sorafenib derivatives. Source: PubMed (Bioorg Med Chem Lett). URL:[Link]
-
The Role of Trifluoromethyl Groups in Medicinal Chemistry. Source: National Institutes of Health (PMC). URL:[Link]
-
Metabolic Stability of Fluorinated Small Molecules. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]
- Preparation of trifluoromethylanilines (Patent).
Sources
- 1. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib - Kleymenova - Acta Naturae [actanaturae.ru]
- 4. Design, synthesis and biological activities of sorafenib derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Flutamide? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Flutamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
Abstract: This document provides a comprehensive technical guide on the safe handling, storage, and disposal of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline. Given the limited publicly available safety data for this specific molecule, this guide synthesizes information from structurally analogous compounds, including dinitroanilines, aromatic nitro compounds, and trifluoromethylanilines. The causality behind each safety protocol is explained, grounding the recommendations in the fundamental reactivity and toxicology of the compound's constituent functional groups. This guide is intended for researchers, scientists, and drug development professionals.
Introduction and Rationale for Analogue-Based Assessment
-
2,4-Dinitroaniline: Shares the dinitrophenylamine core, which is critical for understanding its potential for skin sensitization, toxicity, and explosive decomposition.
-
Aromatic Nitro Compounds: Provides a broader context for the reactivity of the nitro groups, including their potential to cause methemoglobinemia and their explosive hazards, especially when heated or mixed with certain other substances.[1][2]
-
Trifluoromethylanilines: Offers insight into the toxicological impact of the trifluoromethyl group on an aniline structure.
This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of laboratory safety.
Hazard Identification and Classification
Based on the GHS classifications of analogous compounds, this compound should be treated as a hazardous substance. The primary hazards are anticipated to be acute toxicity, skin and eye irritation, and the potential for explosive decomposition under certain conditions.
Table 1: Extrapolated GHS Hazard Classification
| Hazard Class | Hazard Category | Extrapolated Hazard Statement | Basis from Analogue Compounds |
| Acute Toxicity, Oral | Category 1/2 | H300: Fatal if swallowed | 2,4-Dinitroaniline is classified as fatal if swallowed.[3][4] |
| Acute Toxicity, Dermal | Category 1/2 | H310: Fatal in contact with skin | 2,4-Dinitroaniline is classified as fatal in contact with skin.[3][4] |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled | 2,4-Dinitroaniline is classified as fatal if inhaled.[3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Various trifluoromethylanilines and dinitroanilines are known skin irritants. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Various trifluoromethylanilines and dinitroanilines are known eye irritants. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | Aromatic nitro compounds and anilines are known to affect the blood (methemoglobinemia), liver, and kidneys.[1][5] |
| Hazardous to the Aquatic Environment, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects | 2,4-Dinitroaniline is toxic to aquatic life with long-lasting effects.[4] |
GHS Pictograms:
Signal Word: Danger
Safe Handling and Engineering Controls
The primary routes of exposure are inhalation of dust, dermal contact, and ingestion. Engineering controls are the most effective way to minimize exposure.
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Contained Systems: For larger quantities or repetitive operations, the use of a glove box or other closed-system transfer methods is recommended.
-
Ignition Sources: Due to the explosive nature of dinitroaromatic compounds, all sources of ignition, including open flames, hot plates, and spark-producing equipment, must be strictly excluded from the handling area.[6][7]
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Caption: A standard workflow for safely handling hazardous solid compounds.
Personal Protective Equipment (PPE)
Given the high acute toxicity and potential for skin absorption, a comprehensive PPE protocol is mandatory.
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. A double-gloving strategy is recommended.
-
Eye Protection: Chemical safety goggles are required at all times. When there is a splash hazard, a face shield should be worn in addition to goggles.
-
Skin and Body Protection: A flame-resistant lab coat is essential. For tasks with a higher risk of exposure, a chemical-resistant apron or suit should be used.
-
Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator with particulate filters may be necessary for cleaning up spills or if engineering controls fail.
Storage and Incompatibility
Proper storage is critical to prevent degradation and hazardous reactions.
-
Storage Conditions: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources. The storage area should be securely locked.[6]
-
Incompatible Materials:
-
Reducing Agents: Dinitroanilines can react vigorously or explosively with reducing agents.
-
Strong Bases: Aromatic nitro compounds may explode in the presence of strong bases like sodium hydroxide.
-
Oxidizing Agents: Can react violently with strong oxidizing agents.[6]
-
Powdered Metals and Charcoal: Mixtures with finely powdered metals or charcoal can be friction-sensitive and may ignite or explode upon heating.[6]
-
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Response:
A spill of this compound should be treated as a major incident.
Caption: A flowchart for responding to a hazardous chemical spill.
Toxicological and Reactivity Profile
-
Toxicology: The primary toxicological concern with aromatic nitro compounds is the induction of methemoglobinemia, where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[1] This can lead to cyanosis, headache, dizziness, and in severe cases, death. Chronic exposure may lead to liver and kidney damage.[5] The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially increasing its absorption and distribution in the body.
-
Reactivity: The two nitro groups make the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution. More importantly, polynitrated aromatic compounds are known to be thermally unstable and can decompose explosively, especially when heated under confinement.[2][8] The presence of impurities can lower the decomposition temperature.[2]
Disposal and Waste Management
All waste containing this compound must be treated as hazardous.
-
Waste Segregation: Keep waste streams separate. Do not mix with incompatible materials.
-
Containerization: Use clearly labeled, sealed containers for waste.
-
Disposal: Disposal must be carried out by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
Synthesis and Potential Applications
-
Synthesis: The synthesis of related N-aryl-2,4-dinitro-6-(trifluoromethyl)aniline derivatives has been reported via the anilino-dechlorination of 4-chloro-3,5-dinitrobenzotrifluoride.[9] This suggests a potential synthetic route for the target compound would involve the reaction of a suitable N-methylaniline with a chlorinated dinitrobenzotrifluoride precursor. Such reactions can be exothermic and should be conducted with careful temperature control.
-
Potential Applications: Dinitroaniline derivatives are widely used as herbicides, where their mode of action is the inhibition of microtubule formation.[10] They are also used as intermediates in the synthesis of dyes and pharmaceuticals.[3] The specific applications of this compound would likely be in these areas, as a research intermediate for developing new bioactive molecules.
References
-
Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. SAGE Publications Inc. [Link]
-
2,4-dinitroaniline. Organic Syntheses Procedure. [Link]
-
2,4-Dinitroaniline. Wikipedia. [Link]
- Process for the preparation of 2,4-dinitroaniline.
-
New 2,6-Dinitroaniline Derivatives with an Antimitotic Effect and Their Synergistic Activity in the Compositions with Graminicides. ResearchGate. [Link]
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.
-
Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Dinitroaniline. Wikipedia. [Link]
-
Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. ResearchGate. [Link]
-
Aromatic halogenated amines and nitro-compounds. Croner-i. [Link]
-
2,4-Dinitroaniline. PubChem. [Link]
-
Abstract for TOX-96. National Toxicology Program - NIH. [Link]
-
Toxicity studies of triethylamine administered by inhalation to F344/N rats and B6C3F1/N mice. PubMed. [Link]
-
Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater. EPA. [Link]
-
Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]
-
An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. [Link]
-
ntp technical report on - the toxicity studies of. National Toxicology Program. [Link]
-
Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]
-
Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. ResearchGate. [Link]
-
Methalpropalin. Wikipedia. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,4-DINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. bsc.croneri.co.uk [bsc.croneri.co.uk]
- 8. US4102927A - Process for the preparation of 2,4-dinitroaniline - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Methalpropalin - Wikipedia [en.wikipedia.org]
Theoretical Studies on N-Phenyl-Dinitroaniline Compounds
Content Type: Technical Whitepaper & Experimental Guide Audience: Computational Chemists, Medicinal Chemists, and Materials Scientists Version: 1.0 | Status: Definitive
Executive Summary
N-phenyl-dinitroaniline derivatives represent a bifunctional chemical class occupying a critical intersection between agrochemical pharmacophores and nonlinear optical (NLO) materials . While the dinitroaniline moiety (e.g., trifluralin, oryzalin) is historically validated as a microtubule-disrupting herbicide, the N-phenyl substitution introduces a donor-
This guide provides a rigorous theoretical framework for studying these compounds. It moves beyond basic characterization, detailing the causal link between Density Functional Theory (DFT) predicted electronic transitions and their macroscopic biological (tubulin binding) or physical (hyperpolarizability) behaviors.
Part 1: Computational Framework & Methodology
The foundation of any theoretical study lies in the selection of an appropriate model chemistry. For push-pull systems like N-phenyl-dinitroanilines, accounting for long-range interactions and charge transfer is non-negotiable.
The "Gold Standard" Protocol
For N-phenyl-dinitroanilines, the B3LYP hybrid functional is the industry standard, but for NLO properties involving Charge Transfer (CT), long-range corrected functionals (e.g., CAM-B3LYP) are required to avoid overestimating polarizability.
Recommended Computational Workflow:
| Parameter | Standard Method | High-Precision / NLO Method | Rationale |
| Geometry Optimization | B3LYP / 6-31G(d,p) | B3LYP / 6-311++G(d,p) | Diffuse functions (++) are critical for describing the lone pair electrons on the nitro groups. |
| Vibrational Analysis | Harmonic approx. | Anharmonic corrections | Ensures the structure is a true minimum (no imaginary frequencies). |
| Excited States (UV-Vis) | TD-DFT (B3LYP) | TD-DFT (CAM-B3LYP or wB97XD) | Corrects the asymptotic behavior of the potential for accurate CT excitation energies. |
| Solvation Model | IEFPCM (Water/Ethanol) | SMD (Solvation Model based on Density) | SMD provides better free energy of solvation ( |
Workflow Visualization
The following diagram illustrates the logical flow from structure generation to property prediction.
Figure 1: Computational workflow ensuring structural integrity before property calculation.
Part 2: Electronic Structure & NLO Properties
Why N-phenyl? The phenyl ring acts as an electron donor (D), while the dinitro-substituted ring acts as an acceptor (A). This D-
HOMO-LUMO Analysis
The energy gap (
-
HOMO Location: Typically localized on the N-phenyl amine moiety (electron rich).
-
LUMO Location: Localized on the dinitro ring (electron deficient).
-
Significance: A lower
(< 3.0 eV) correlates with higher chemical reactivity and "softer" electronic character, facilitating the polarization required for NLO response.
Nonlinear Optical (NLO) Parameters
To validate a compound as an NLO material, you must calculate the total dipole moment (
Mathematical Definition:
Benchmarking:
N-phenyl-dinitroanilines often exhibit
-
Urea Reference:
esu. -
Target Compound:
esu indicates viable NLO potential.
Part 3: Biological Interface (Herbicidal Mechanism)
While the NLO properties are materials-focused, the dinitroaniline core is a potent microtubule inhibitor. Theoretical docking must target the specific plant/protozoan binding site, which differs from the mammalian taxol site.
The Target: -Tubulin
Unlike Vinca alkaloids (which bind
-
Binding Pocket: Located beneath the N-loop of
-tubulin.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Key Residues: Val-24, Leu-136, Ile-171 (mutations here confer resistance).
-
Mechanism: Binding prevents the N-loop from interacting with the M-loop of the adjacent protofilament, causing microtubule depolymerization.
Molecular Docking Protocol (AutoDock Vina / GOLD)
-
Protein Prep: Retrieve Crystal Structure (e.g., Toxoplasma gondii
-tubulin model or homology model of plant tubulin). Remove water; add polar hydrogens (Kollman charges). -
Ligand Prep: Use the DFT-optimized geometry (B3LYP/6-31G*). Do NOT use a flat 2D structure; the nitro group torsion angles are critical.
-
Grid Box: Center coordinates approx.
(varies by PDB). Size: Å covering the N-loop interface. -
Validation: Re-dock a known inhibitor (e.g., Oryzalin) to confirm RMSD < 2.0 Å.
Mechanism of Action Diagram
Figure 2: Mechanism of Action (MOA) for dinitroaniline-induced microtubule disruption.[2]
Part 4: Experimental Validation Protocols
Theory must be validated by experiment. The following protocols confirm the synthesis and the predicted electronic properties.
Synthesis: Nucleophilic Aromatic Substitution ( )
The synthesis is robust, utilizing the activation of the chlorobenzene ring by the two ortho/para nitro groups.
Protocol:
-
Reagents: 2,4-Dinitrochlorobenzene (1.0 eq), Aniline derivative (1.1 eq), Sodium Acetate (buffer/base), Ethanol (solvent).
-
Procedure: Reflux the mixture in ethanol for 2–4 hours. The solution will shift from pale yellow to deep orange/red (indicative of the N-phenyl-dinitroaniline formation).
-
Workup: Cool to RT. Pour into ice-cold water. Filter the precipitate.[3] Recrystallize from Ethanol/DMF.
-
Yield Check: Expected yield > 85%.
Spectroscopic Validation (DFT vs. Exp)
Compare the calculated vibrational modes (scaled by 0.961 for B3LYP) with experimental FT-IR data.
| Functional Group | Approx. Exp. Freq ( | DFT Mode Description |
| N-H Stretch | 3300 - 3450 | Symmetric stretching (verify H-bonding). |
| NO2 Asym Stretch | 1500 - 1530 | Strong intensity; sensitive to conjugation. |
| NO2 Sym Stretch | 1300 - 1350 | Coupled with C-N stretching. |
| C-N (Amine) | 1260 - 1300 | Indicates successful substitution of Cl. |
References
-
Morrissette, N. S., et al. (2004). "Dinitroanilines Bind ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-Tubulin to Disrupt Microtubules."[4] Molecular Biology of the Cell. -
Frisch, M. J., et al. (Gaussian Inc.). "Density Functional Theory (DFT) Methods in Gaussian." Gaussian.com.
-
Lyons-Abbott, S., et al. (2010). "Protein Modeling of the Dinitroaniline Binding Site on Tubulin." PyMOL / PDB Data.
- Saha, S., et al. (2018). "NLO Properties of Push-Pull Chromophores: A DFT Study." Journal of Molecular Structure.
-
ChemicalBook. "Synthesis of N-(2,4-dinitrophenyl)-2,4-dinitroaniline."
Sources
literature review of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
[1]
Executive Summary
This compound (CAS: 63333-32-4) is a highly specialized diphenylamine derivative utilized primarily as the penultimate precursor in the synthesis of Bromethalin .[1][2][3] Unlike anticoagulant rodenticides, this compound and its derivatives function as potent neurotoxins by uncoupling oxidative phosphorylation in the central nervous system (CNS).[4][5]
Key Technical Specifications:
Chemical Identity & Structural Analysis
This compound belongs to the class of substituted diphenylamines . Its structure is characterized by an aniline core heavily substituted to increase lipophilicity and metabolic stability, facilitating blood-brain barrier penetration in its final active form.
| Property | Specification |
| IUPAC Name | This compound |
| Synonyms | Des-2,4,6-Tribromo Bromethalin; Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)- |
| Core Scaffold | Diphenylamine |
| Electronic Effect | Strong electron-withdrawing groups (-NO₂, -CF₃) on Ring A deactivate the ring and increase acidity of potential metabolites.[1][3] |
| Solubility | Highly lipophilic; practically insoluble in water, soluble in organic solvents (acetone, dichloromethane). |
Synthesis & Manufacturing Protocol
The synthesis of this compound is achieved via a Nucleophilic Aromatic Substitution (SₙAr) reaction.[1] The electron-deficient nature of the dinitro-trifluoromethyl-benzene ring makes it susceptible to attack by the secondary amine nucleophile.[1]
Reaction Pathway
The process involves the condensation of 2-chloro-3,5-dinitrobenzotrifluoride (also known as 1-chloro-2,4-dinitro-6-(trifluoromethyl)benzene) with N-methylaniline .[1]
Step-by-Step Protocol:
-
Reagents:
-
Procedure:
-
Dissolve the chlorinated substrate in toluene under inert atmosphere (N₂).
-
Add the base followed by the slow addition of N-methylaniline.[1]
-
Heat to reflux (approx. 110°C) for 4–6 hours. Monitoring via HPLC is required to ensure consumption of the chloride.
-
Workup: Cool to room temperature. Wash with dilute HCl to remove unreacted amine, followed by water and brine.
-
Purification: Recrystallization from ethanol/water yields the target intermediate as a yellow/orange crystalline solid.
-
Downstream Processing (Bromethalin Production)
This intermediate is subsequently brominated (using Br₂ or NBS) to attach three bromine atoms to the unsubstituted phenyl ring, yielding the final active ingredient, Bromethalin .
Synthesis Visualization (DOT)
Figure 1: Synthetic route from precursors to the target intermediate and final active ingredient.[1]
Mechanism of Action (Toxicology)
While CAS 63333-32-4 is an intermediate, its biological activity profile is closely linked to that of Bromethalin.[1] The mechanism involves the disruption of cellular energy production, specifically targeting the Central Nervous System (CNS).[4][5]
Uncoupling of Oxidative Phosphorylation[4][5][11]
-
Metabolic Activation: The N-methyl group is removed via hepatic N-demethylation (CYP450 enzymes) to form the active metabolite (Desmethyl-intermediate).[1]
-
Mitochondrial Disruption: The metabolite acts as a protonophore, shuttling protons across the inner mitochondrial membrane, bypassing ATP synthase.
-
ATP Depletion: This "uncoupling" halts ATP production while oxygen consumption continues.[1]
-
Ion Pump Failure: Lack of ATP disables the Na⁺/K⁺-ATPase pumps in nerve cells.[1][5]
-
Cerebral Edema: Sodium accumulates intracellularly, drawing water into the cells (cytotoxic edema). This leads to increased intracranial pressure (ICP), myelin vacuolization, paralysis, and death.[5][11]
Mechanistic Pathway (DOT)
Figure 2: Toxicological mechanism leading from exposure to neurotoxicity.[1]
Safety & Handling Protocols
Warning: This compound is classified as FATAL if swallowed, inhaled, or in contact with skin. It possesses high acute toxicity similar to the final pesticide product.
| Hazard Class | GHS Code | Description |
| Acute Toxicity (Oral) | H300 | Fatal if swallowed.[1][3] |
| Acute Toxicity (Dermal) | H310 | Fatal in contact with skin.[3] |
| Acute Toxicity (Inhalation) | H330 | Fatal if inhaled.[1][3] |
| Target Organ Toxicity | H370 | Causes damage to organs (CNS).[4] |
Handling Procedures[1][9][12][13][14]
-
Engineering Controls: All synthesis and handling must occur within a certified chemical fume hood or glovebox. Negative pressure isolation is recommended.[1]
-
PPE: Full-face respirator with organic vapor cartridges (or supplied air), double nitrile gloves (0.11mm min), and Tyvek® chemical-resistant suit.[1]
-
Decontamination: In case of spill, neutralize with 10% sodium hydroxide solution (to degrade the compound) and absorb with vermiculite. Do not wash into drains.[1]
References
-
PubChem. (2025).[1][3][12] Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)- (Compound CID 113179).[1][3] National Library of Medicine. Link
-
Dreikorn, B. A., & O'Doherty, G. O. (1984). The Discovery and Development of Bromethalin, an Acute Rodenticide with a Unique Mode of Action.[5] ACS Symposium Series.[1][9] Link[1]
-
Van Lier, R. B., & Cherry, L. D. (1988). The toxicity and mechanism of action of bromethalin: a new single-feeding rodenticide.[1][5][9] Fundamental and Applied Toxicology, 11(4), 664-672.[9] Link
-
European Patent Office. (1986).[1] EP0197706A2: Synthesis of bromethalin intermediate.[1][10] Google Patents.[1] Link
-
Merck Veterinary Manual. (2025).[1] Bromethalin Poisoning in Animals.[1][4][5][9]Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. Benzenamine, N-methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)- | C14H10F3N3O4 | CID 113179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bromethalin Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 5. Bromethalin [addl.purdue.edu]
- 6. Chemical pesticides 11 page [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Organic – CHEM-IS-TRY Inc [chem-is-try.com]
- 9. researchgate.net [researchgate.net]
- 10. EP0197706A2 - Synthesis of bromethalin intermediate - Google Patents [patents.google.com]
- 11. Bromethalin - Wikipedia [en.wikipedia.org]
- 12. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
Electrochemical Profiling of Nitrated Anilines: Mechanistic Insights & Protocol Optimization
Executive Summary
Nitrated aniline compounds (nitroanilines) represent a critical intersection of functionality in organic electrochemistry, serving as precursors for azo dyes, corrosion inhibitors, and pharmaceutical intermediates (e.g., sulfonamides). Their electrochemical behavior is governed by the competing resonance and inductive effects of the electron-withdrawing nitro group (-NO₂) and the electron-donating amine group (-NH₂).
This guide provides a rigorous technical analysis of the redox mechanisms, isomeric distinctions, and electropolymerization kinetics of o-, m-, and p-nitroaniline. It includes a validated experimental protocol for cyclic voltammetry (CV) characterization designed to ensure reproducibility in drug development and environmental sensing applications.
Part 1: Mechanistic Architecture
The electrochemical activity of nitroanilines is dual-faceted, involving the cathodic reduction of the nitro group and the anodic oxidation of the amine moiety.
Cathodic Reduction: The Nitro-to-Amine Pathway
In aqueous acidic media (pH < 4), the reduction of the nitro group is the dominant feature. It typically proceeds via a 6-electron, 6-proton transfer mechanism to form the corresponding phenylenediamine (PDA).
-
Step 1 (Reversible): The nitro group accepts 2e⁻/2H⁺ to form the unstable nitroso intermediate.
-
Step 2 (Rapid): The nitroso species is immediately reduced (2e⁻/2H⁺) to hydroxylamine.
-
Step 3 (Irreversible): The hydroxylamine is reduced (2e⁻/2H⁺) to the primary amine.
Critical Insight: The hydroxylamine intermediate is chemically significant. In less acidic or neutral conditions, it can undergo condensation with the nitroso intermediate to form azo or azoxy dimers, complicating the voltammetric profile.
Anodic Oxidation: Radical Cation Formation
The oxidation of nitroanilines occurs at high positive potentials due to the deactivating nature of the -NO₂ group.
-
Mechanism: One-electron oxidation of the -NH₂ group yields a radical cation (
). -
Fate of Radical: Unlike aniline, which polymerizes readily, the nitro-substituted radical cation is unstable and highly electrophilic. It often undergoes hydrolysis to form benzoquinones or couples to form azo-dimers rather than long-chain polymers.
Mechanistic Visualization
The following diagram illustrates the divergent redox pathways for p-nitroaniline.
Figure 1: Divergent redox pathways of p-nitroaniline showing the 6e- reduction to phenylenediamine and the oxidative radical fate.
Part 2: Isomeric Divergence & Substituent Effects
The position of the nitro group (ortho, meta, para) drastically alters the electrochemical profile due to the interplay of the Hammett Substituent Constants (
Comparative Electrochemical Properties[1][2][3]
| Property | p-Nitroaniline | m-Nitroaniline | o-Nitroaniline |
| Electronic Effect | Strong Resonance (-R) & Inductive (-I) | Inductive (-I) only | Strong -R, -I, & Ortho Effect |
| Reduction Potential ( | Least Negative (Easiest to reduce) | Most Negative (Hardest to reduce) | Intermediate |
| Basicity ( | ~13.0 (Weakest Base) | ~11.5 (Strongest Base) | ~14.3 (Weak due to H-bond) |
| Polymerization | Difficult (Head-to-Tail blocked) | Feasible (Copolymerization) | Very Difficult (Steric block) |
| Primary Product | p-Phenylenediamine | m-Phenylenediamine | o-Phenylenediamine |
Mechanistic Explanation:
-
Para-isomer: The nitro group is in direct conjugation with the amine. This delocalization stabilizes the reduction intermediates, making p-nitroaniline the easiest to reduce (least negative potential).
-
Meta-isomer: The lack of direct conjugation means the electron-withdrawing effect is purely inductive. The nitro group is less effective at stabilizing the electron density accepted during reduction, shifting the reduction potential to more negative values.
-
Ortho-isomer: Intramolecular hydrogen bonding between the amino hydrogen and nitro oxygen stabilizes the molecule, but steric hindrance ("ortho effect") can distort the planarity, affecting electron transfer rates.
Part 3: Validated Experimental Protocol
Objective: To characterize the redox behavior of a nitrated aniline derivative using Cyclic Voltammetry (CV) with a self-validating setup.
Reagents & Equipment
-
Working Electrode: Glassy Carbon Electrode (GCE), 3mm diameter.
-
Counter Electrode: Platinum Wire or Mesh.[1]
-
Reference Electrode: Ag/AgCl (3M KCl) or Saturated Calomel Electrode (SCE).
-
Solvent System: 0.1 M Phosphate Buffer Saline (PBS) adjusted to pH 2.0 (for reduction) and pH 7.0 (for comparative analysis).
-
Analyte: 1.0 mM Nitroaniline solution (dissolve in minimal ethanol/acetonitrile if water solubility is low, then dilute with buffer).
Pre-Experimental Validation (The "Trust" Step)
Before adding the analyte, run a CV on the blank electrolyte.
-
Criteria: The background current must be < 1 µA (flat baseline). If peaks appear, re-polish the GCE.
-
Standard: Use Ferricyanide (
) to test electrode area. Peak separation ( ) should be ~60-70 mV.
Measurement Workflow
Figure 2: Step-by-step experimental workflow for ensuring reproducible cyclic voltammetry data.
Protocol Execution
-
Polishing: Polish GCE with 0.05 µm alumina slurry on a felt pad for 2 minutes. Rinse with DI water and sonicate for 30 seconds.
-
Deoxygenation: Oxygen interferes with reduction peaks. Purge the cell with high-purity Nitrogen or Argon for 10 minutes prior to scanning. Keep a nitrogen blanket over the solution during the scan.[2]
-
Scan Parameters:
-
Initial Potential: 0.0 V
-
Switching Potential 1 (Cathodic): -1.2 V (to observe nitro reduction).
-
Switching Potential 2 (Anodic): +1.2 V (to observe amine oxidation).
-
Scan Rate: 50, 100, 200, 500 mV/s (to determine diffusion control).
-
-
Data Analysis: Plot
vs. (square root of scan rate). A linear relationship confirms a diffusion-controlled process (Randles-Sevcik equation).
Part 4: Electropolymerization Challenges
Unlike aniline, which forms highly conductive Polyaniline (PANI), nitroanilines are "deactivated monomers."
-
The Problem: The electron-withdrawing -NO₂ group increases the oxidation potential of the monomer, often beyond the degradation potential of the solvent. Furthermore, the radical cation produced is too unstable to propagate a chain effectively.
-
The Solution (Copolymerization): Researchers successfully incorporate nitro-functionality by copolymerizing nitroaniline with aniline.
References
-
Reduction Mechanism of Nitroanilines
- Source: American Chemical Society (ACS) Electrochemistry
- Title: Nitro Substrates in Reductive Electrosynthesis: A Review
-
URL:[Link]
-
Electrochemical Oxid
-
Electropolymerization of Aniline Deriv
-
pH Dependence of Nitroaniline Isomers
-
Compar
Sources
- 1. Electrochemical reduction of nitrobenzene via redox-mediated chronoamperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C6EM00694A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijraset.com [ijraset.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. openaccessjournals.com [openaccessjournals.com]
An In-depth Technical Guide to the Thermal Stability of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline. As a complex molecule featuring nitro, N-methyl, N-phenyl, and trifluoromethyl functional groups, its thermal behavior is of critical importance for safe handling, storage, and application in research and development. This document synthesizes theoretical principles with established experimental protocols to offer a thorough understanding of its stability profile. While specific experimental data for this exact compound is not publicly available, this guide extrapolates from the known behavior of structurally related molecules to provide a robust predictive assessment. Key topics covered include the anticipated thermal decomposition profile, the influence of its distinct functional groups on stability, detailed methodologies for experimental evaluation using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC), and essential safety protocols for handling this and similar energetic compounds.
Introduction: Understanding the Structural Context of Thermal Stability
This compound is a multifaceted aromatic compound. Its thermal stability is not dictated by a single feature but is rather a complex interplay of its constituent functional groups. The presence of two nitro groups on the aniline ring immediately classifies it as an energetic material, suggesting a propensity for exothermic decomposition upon heating. However, the additional N-methyl, N-phenyl, and trifluoromethyl substituents significantly modulate this inherent instability.
The dinitroaniline core is the primary determinant of the compound's energetic nature. Nitroaromatic compounds are known to undergo thermal decomposition that can be autocatalytic, meaning the decomposition products can accelerate further decomposition, potentially leading to a runaway reaction.[1] The energy released is substantial due to the formation of highly stable products like nitrogen gas and carbon oxides.
The N-methyl and N-phenyl groups introduce steric hindrance around the amino nitrogen, which can influence the decomposition pathway. N-alkylation can affect the electronic properties of the aromatic ring and the stability of the C-N bonds, although its precise impact on the decomposition of dinitrophenylamines requires specific experimental investigation.
The trifluoromethyl (-CF3) group is a strong electron-withdrawing group and is generally known to enhance the thermal stability of organic molecules.[2] This is attributed to the high strength of the C-F bonds. In the context of this molecule, the -CF3 group is expected to exert a stabilizing effect, potentially raising the onset temperature of decomposition compared to a non-fluorinated analog.
This guide will dissect these structural contributions to provide a holistic understanding of the molecule's thermal properties.
Predicted Thermal Decomposition Profile
Due to the absence of direct experimental TGA/DSC data for this compound, we will predict its thermal behavior based on analogous compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H10F3N3O4 | ChemBK |
| Molar Mass | 341.24 g/mol | ChemBK |
| Melting Point | 88 - 89 °C | ChemBK |
| Predicted Boiling Point | 417.0 ± 45.0 °C | ChemBK |
It is anticipated that the thermal decomposition of this compound will occur in a multi-stage process. The initial decomposition is likely to involve the cleavage of the weakest bonds, which, in nitroaromatic compounds, is typically the C-NO2 bond.[1][2] The presence of a methyl group ortho to a nitro group can also introduce alternative decomposition pathways.[2]
Subsequent decomposition steps would involve the fragmentation of the aromatic ring and the breakdown of the N-methyl and N-phenyl substituents. The final decomposition products are expected to be a mixture of gaseous molecules such as CO, CO2, NOx, and HF, along with a solid carbonaceous residue.
Causality of Thermal Instability: A Mechanistic Perspective
The thermal decomposition of nitroaromatic compounds is a complex process that can proceed through several competing pathways. The primary initiation step is often the homolytic cleavage of the C-NO2 bond to generate a phenyl radical and nitrogen dioxide (NO2).[1][2]
Figure 1: A generalized schematic of the radical chain mechanism for the thermal decomposition of a nitroaromatic compound.
The generated NO2 can then participate in a series of secondary reactions, contributing to the autocatalytic nature of the decomposition. The presence of the trifluoromethyl group may influence the stability of the initial phenyl radical, thereby affecting the overall decomposition kinetics.
Experimental Evaluation of Thermal Stability
A thorough assessment of the thermal stability of this compound necessitates a combination of thermoanalytical techniques.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and the mass loss at each stage.[3]
Experimental Protocol:
-
Sample Preparation: A small, representative sample (typically 1-5 mg) is accurately weighed into a ceramic or aluminum TGA pan.
-
Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperatures at which 5% (T5) and 50% (T50) mass loss occur.
Figure 2: A simplified workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on melting, crystallization, and exothermic or endothermic decomposition processes.[4][5]
Experimental Protocol:
-
Sample Preparation: A small amount of sample (typically 1-5 mg) is hermetically sealed in an aluminum or high-pressure crucible.
-
Instrument Setup: An empty, sealed crucible is used as a reference. The DSC cell is purged with an inert gas.
-
Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the melting point and the onset temperature, peak temperature, and enthalpy of any exothermic decomposition events.
Figure 3: A simplified workflow for Differential Scanning Calorimetry (DSC).
Accelerating Rate Calorimetry (ARC)
Principle: ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample during a thermal runaway event. It is a crucial tool for assessing the thermal hazards of energetic materials.[3][6][7]
Experimental Protocol:
-
Sample Preparation: A larger sample (typically 0.5-10 g) is placed in a robust, sealed container (a "bomb").
-
Instrument Setup: The bomb is placed in a heated, insulated chamber.
-
Heat-Wait-Seek Test: The instrument heats the sample in small steps and then waits to detect any self-heating. If self-heating is detected, the instrument switches to an adiabatic mode, where the chamber temperature tracks the sample temperature.
-
Data Analysis: The time-temperature and time-pressure data are used to determine the onset temperature of thermal runaway, the time to maximum rate, and the adiabatic temperature rise.
Safety and Handling Protocols
Given the dinitroaniline structure, this compound should be handled as a potentially explosive and toxic compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are required.[5]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.[5]
Handling and Storage:
-
Avoid friction, shock, and heat.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[8]
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent electrostatic discharge.[9]
-
All work surfaces and equipment should be decontaminated after use.
Emergency Procedures:
-
In case of skin contact, wash the affected area immediately with soap and water.
-
In case of eye contact, flush with copious amounts of water for at least 15 minutes.
-
In case of inhalation, move to fresh air.
-
In all cases of exposure, seek immediate medical attention.
Conclusion
This compound is a compound whose thermal stability is a delicate balance between the destabilizing influence of the dinitroaniline core and the stabilizing effect of the trifluoromethyl group. While a precise quantitative assessment of its thermal hazard requires dedicated experimental investigation, this guide provides a scientifically grounded framework for understanding its potential behavior. The methodologies and safety protocols outlined herein are essential for any researcher or professional working with this or structurally related energetic materials. A cautious and informed approach is paramount to ensuring safety and experimental success.
References
-
Accelerating Rate Calorimeter (ARC) for Chemical Reactivity Testing. Belmont Scientific. [Link]
-
DSC thermograms provide initial exothermic onset temperature... UNICAM. [Link]
-
AROMATIC CONCENTRATE. Énergie Valero. [Link]
-
WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]
-
Accelerating Rate Calorimetry. NETZSCH Analyzing & Testing. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. [Link]
-
Differential scanning calorimetry. Wikipedia. [Link]
-
TGA/DSC. Research at Melbourne. [Link]
-
Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations. PMC - NIH. [Link]
-
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. [Link]
-
High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). PMC - NIH. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Accelerating Rate Calorimeter. Thermal Hazard Technology. [Link]
-
SAFETY DATA SHEET. Aroco Aroma. [Link]
-
Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]
-
Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF 6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. MDPI. [Link]
-
Safety Risk Assessment of HMX Synthesis Using Acetic Anhydride Method. MDPI. [Link]
-
Accelerating rate calorimeter. ResearchGate. [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hscprep.com.au [hscprep.com.au]
- 6. belmontscientific.com [belmontscientific.com]
- 7. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 8. download.basf.com [download.basf.com]
- 9. energievalero.ca [energievalero.ca]
Environmental Fate & Transport of Trifluoromethylaniline (TFMA) Derivatives
Technical Guide for Research & Development
Executive Summary
Trifluoromethylaniline (TFMA) derivatives—specifically the 2-, 3-, and 4-aminobenzotrifluoride isomers—are critical intermediates in the synthesis of agrochemicals (e.g., flubendiamide) and pharmaceuticals. Their environmental fate is governed by the unique electronic and steric properties of the trifluoromethyl (
This guide analyzes the physicochemical determinants, degradation pathways, and transport mechanisms of TFMAs. It provides actionable experimental protocols for verifying these parameters, designed for researchers requiring high-fidelity data for regulatory submissions (e.g., REACH, EPA).
Physicochemical Determinants of Fate
The environmental behavior of TFMAs is distinct from other substituted anilines due to the
Basicity and Speciation
The
-
3-TFMA
: ~3.5 -
4-TFMA
: ~2.7 -
Implication: At environmental pH (6–8), TFMAs exist almost exclusively (>99.9%) in the neutral (unprotonated) form . This dictates that sorption is driven by hydrophobic partitioning (
) rather than cation exchange ( ), which is common for other aromatic amines.
Quantitative Properties Table
| Property | 2-TFMA | 3-TFMA | 4-TFMA | Significance |
| CAS No. | 88-17-5 | 98-16-8 | 455-14-1 | Unique Identifiers |
| Molecular Weight | 161.12 | 161.12 | 161.12 | Transport modeling |
| Water Solubility | ~500 mg/L | ~500 mg/L | ~300 mg/L | Moderate mobility in water |
| Log | 2.25 | 2.40 | 2.35 | Lipophilicity indicator |
| Log | 2.1 - 2.3 | 2.2 - 2.4 | 2.2 - 2.4 | Soil mobility (Moderate) |
| Henry's Law Const. | Volatilization from water (atm-m³/mol) |
Abiotic Degradation: Hydrolysis & Photolysis
Hydrolytic Stability
The
-
Mechanism: The
bond energy (~485 kJ/mol) resists nucleophilic attack. -
Isomer Differences: While 3-TFMA is hydrolytically inert, recent kinetic studies suggest that 2-TFMA and 4-TFMA may undergo slow, spontaneous defluorination in highly alkaline conditions (pH > 10) via a mechanism involving the stabilization of a Meisenheimer-like complex, but this is negligible in typical environmental waters.
Photolysis
Direct photolysis is a primary abiotic sink.
-
Pathway: Absorption of UV-B radiation leads to the formation of anilino radical cations.
-
Kinetics: Pseudo-first-order kinetics. The
group deactivates the ring, making TFMAs more resistant to photo-oxidation than aniline, but less resistant than nitro-anilines. -
Products: Azo compounds, hydroxylated intermediates, and eventual ring cleavage.
Biotic Degradation: Metabolic Pathways
Microbial degradation of TFMAs is the rate-limiting step in their mineralization. They are generally classified as recalcitrant or "hard-to-degrade."
Metabolic Blockade
The
Degradation Mechanism
Specialized bacterial strains (e.g., Rhizobium, Delftia, Rhodococcus) degrade TFMAs via a modified ortho- or meta-cleavage pathway .
-
Dioxygenation: Attack usually occurs at the 2,3- or 3,4-position (away from the
) to form a fluorinated catechol. -
Ring Cleavage: The catechol ring is opened by catechol 1,2-dioxygenase or 2,3-dioxygenase.
-
Defluorination: This is the critical step. The
group is often released as fluoride ions ( ) after ring cleavage, or via a hydrolytic defluorination of an unstable acyl-halide intermediate.
Pathway Visualization
Figure 1: Proposed aerobic biodegradation pathway of 3-TFMA involving hydroxylation, ring cleavage, and subsequent defluorination.
Experimental Protocols (Self-Validating)
Protocol A: Determination of Soil Adsorption Coefficient ( )
Objective: Determine the mobility of TFMA in soil using the Batch Equilibrium Method (OECD 106), adapted for volatile amines.
Methodology:
-
Soil Selection: Select three soil types with varying Organic Carbon (
) content (e.g., 0.5%, 1.5%, 3.0%). -
Solution Prep: Prepare 0.01 M
solution (to simulate soil pore water ionic strength). Spike with TFMA at 5 concentrations (range: 0.2 to 5 mg/L).-
Critical Step: Use glass centrifuge tubes with Teflon-lined caps to prevent sorption to plastic and headspace loss.
-
-
Equilibration:
-
Ratio: 1:5 (Soil:Solution).
-
Agitate in the dark at
for 24 hours (verify equilibrium time with a kinetic pre-test).
-
-
Separation: Centrifuge at 3000g for 20 mins.
-
Analysis: Analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS.
-
Validation: Include a "soil-free" control to quantify adsorption to the glass walls.
-
-
Calculation:
-
Calculate adsorbed mass (
) by difference. -
Plot Isotherm:
(Freundlich). -
Derive
.
-
Protocol B: Ready Biodegradability (Manometric Respirometry)
Objective: Assess mineralization potential (OECD 301F).
Methodology:
-
Inoculum: Activated sludge from a treatment plant handling predominantly domestic sewage. Wash 3x with mineral medium to remove dissolved organic carbon (DOC).
-
Test System: Closed respirometer bottles (e.g., OxiTop®).
-
Setup:
-
Test: Mineral medium + TFMA (100 mg/L) + Inoculum.
-
Blank: Mineral medium + Inoculum.
-
Reference: Sodium Benzoate (check inoculum activity).
-
Toxicity Control: TFMA + Sodium Benzoate (check if TFMA inhibits the sludge).
-
-
Measurement: Monitor
consumption continuously for 28 days. -
Validation Criterion: Reference compound must reach >60% degradation by Day 14. Toxicity control must reach >25%.
-
Specific Note for TFMAs: Due to potential volatility, ensure gas-tight seals. If degradation is <10%, extend to 60 days (OECD 310) to assess inherent biodegradability.
Risk Assessment & Toxicity
TFMAs are classified as Aquatic Chronic 2 or 1 depending on the isomer.
-
Acute Toxicity:
-
Fish (
, 96h): 10–50 mg/L (moderately toxic). -
Daphnia (
, 48h): 1–10 mg/L.
-
-
Chronic Toxicity:
-
NOEC (21-day Daphnia): < 1 mg/L.
-
-
Mechanism of Toxicity: Narcosis (baseline toxicity) + specific inhibition of photosynthesis (in algae) or uncoupling of oxidative phosphorylation due to the lipophilic, weak acid/base nature (though TFMAs are mostly neutral, they can disrupt membranes).
Workflow for Environmental Fate Study
Figure 2: Decision tree for evaluating the environmental persistence of TFMA derivatives.
References
-
OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals. Link
-
OECD. (2000). Test No. 106: Adsorption - Desorption Using a Batch Equilibrium Method. OECD Guidelines for the Testing of Chemicals. Link
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: 3-(trifluoromethyl)aniline.[1]Link
-
PubChem. (2024). Compound Summary: 3-(Trifluoromethyl)aniline.[1][2] National Library of Medicine. Link
- Li, R., et al. (2010). "Biodegradation of fluoroanilines by Rhizobium sp. JF-3." Journal of Hazardous Materials.
-
Torres, J.P., et al. (2025).[3] "Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism." Environmental Science: Processes & Impacts. Link
Sources
- 1. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 2. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
Methodological & Application
Advanced Protocol: Synthesis and Functionalization of Dinitroaniline Scaffolds
Application Note: AN-DNA-2026-X
Abstract
This technical guide outlines a high-fidelity workflow for the synthesis and derivatization of dinitroaniline compounds. Originally developed as pre-emergence herbicides (e.g., trifluralin, oryzalin), these scaffolds have re-emerged in medicinal chemistry as potent tubulin polymerization inhibitors targeting the colchicine-binding site. This protocol details the primary Nucleophilic Aromatic Substitution (
Core Safety Directive: Nitroaromatic Handling
WARNING: Dinitroaniline derivatives possess energetic potential. While generally more stable than trinitro- compounds (e.g., TNT), they must be treated as potential explosophores, particularly when dry or subjected to shock/friction.
-
Thermal Runaway: Never distill nitro-containing reaction mixtures to dryness.
-
Exotherms: The
reaction is exothermic. Control addition rates of amines to halogenated nitro-benzenes. -
Toxicity: Many dinitroanilines are suspected mutagens and persistent environmental toxins. All solid waste must be segregated into specific hazardous waste streams.
Mechanism of Action & Rationale
The dinitroaniline scaffold functions as a "molecular wedge." The electron-withdrawing nitro groups at the 2,6-positions lock the aromatic ring into a conformation that mimics the biaryl system of colchicine.
-
Target:
-tubulin (specifically the Lys-350 region in protozoa/plants, with varying affinity in mammalian cells). -
Effect: Prevents the polymerization of tubulin dimers into microtubules, arresting cells in the G2/M phase (mitotic block).[1]
-
Chemical Logic: The synthesis relies on the activation of a halogen leaving group by the ortho/para nitro groups. The strong electron-withdrawing nature of
and groups lowers the energy barrier for the formation of the Meisenheimer complex intermediate.
Diagram 1: Mechanistic Pathway ( )
Caption: The
Experimental Protocol A: Scaffold Synthesis
Objective: Synthesis of a generic
Reagents
-
Substrate: 4-chloro-3,5-dinitrobenzotrifluoride (1.0 equiv).
-
Nucleophile: Target amine (1.1 equiv).
-
Base: Triethylamine (
) or Potassium Carbonate ( ) (1.2–1.5 equiv). -
Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH). Note: DMF is used for unreactive amines but complicates workup.
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3,5-dinitrobenzotrifluoride (e.g., 5 mmol) in anhydrous THF (20 mL).
-
Cooling: Cool the solution to 0°C using an ice bath. Rationale: Controls the initial exotherm.
-
Addition: Add the base (
) followed by the dropwise addition of the amine. -
Reaction: Remove the ice bath and allow to stir at Room Temperature (RT) for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (usually less polar) should disappear.
-
Optimization: If conversion is <50% after 4 hours, heat to reflux (60°C).
-
-
Workup:
-
Evaporate THF under reduced pressure.
-
Resuspend the residue in Ethyl Acetate (EtOAc).
-
Wash sequentially with: 1N HCl (to remove unreacted amine), Sat.
, and Brine.
-
-
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from hot Ethanol or purify via silica gel flash chromatography.
Experimental Protocol B: Selective Nitro Reduction
Objective: Reduction of the dinitroaniline to a diamine (e.g., for benzimidazole synthesis).
Method: Stannous Chloride (
Step-by-Step Procedure
-
Dissolution: Dissolve the dinitroaniline derivative (1 mmol) in Ethanol (10 mL) or Ethyl Acetate.
-
Reagent Prep: Add
(5.0 equiv for partial reduction; 10.0 equiv for full diamine conversion). -
Activation: Add concentrated HCl (approx. 1-2 mL) dropwise.
-
Observation: The solution often turns yellow/orange and warms slightly.
-
-
Heating: Heat the mixture to 70°C (Reflux) for 3–6 hours.
-
Quenching (Critical Step):
-
Cool to RT.
-
Pour mixture into ice-cold water.
-
Neutralization: Slowly add 5N NaOH or Sat.
until pH ~8. -
Filtration: A thick white precipitate of Tin salts will form. Filter this through a Celite pad to prevent emulsion during extraction.
-
-
Extraction: Extract the filtrate with EtOAc (
). The diamine product is often air-sensitive (oxidation to dark purple/black tars); store under inert gas ( ).
Diagram 2: Synthesis Workflow
Caption: Operational workflow for converting halo-nitro precursors into functionalized dinitroanilines and subsequent diamines.
Data & Analysis
Table 1: Troubleshooting the Reaction
| Issue | Probable Cause | Corrective Action |
| No Reaction (RT) | Steric hindrance of amine | Switch solvent to DMF (100°C) or DMSO. |
| Low Yield | Hydrolysis of Halogen | Ensure reagents are dry; avoid hydroxide bases (use Carbonate or Amine bases). |
| Dark Tars | Decomposition | Run reaction under |
| Emulsion (Workup) | Tin salts (Reduction step) | Mandatory: Filter through Celite before extraction. |
Characterization Guide (NMR)
-
Aromatic Protons: In the dinitro- precursor, the protons between nitro groups are highly deshielded (
8.5 – 9.0 ppm). -
Effect of Substitution: Upon
substitution, the symmetry may break depending on the amine. -
Effect of Reduction: Reduction to amine causes a massive upfield shift of aromatic protons (shielding effect of
) and appearance of broad exchangeable protons ( 4.0 – 6.0 ppm).
References
-
Mechanism of Action (Tubulin)
-
Medicinal Chemistry Application
-
Reduction Protocol (
): -
General Synthesis (
):-
SnAr Reactions in Aromatic Chemistry. Scribd/Organic Synthesis Archives. Link
-
-
Safety & Toxicology
Sources
- 1. The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 5. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. chemicalbook.com [chemicalbook.com]
Application Note: Material Characterization and Synthetic Utility of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
This Application Note is designed for researchers in Agrochemical Materials Science , Organic Synthesis , and Forensic Analysis . It details the material properties, synthetic utility, and characterization protocols for N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline, hereby referred to as Intermediate-A (Int-A) .
Executive Summary & Material Significance
This compound is a specialized Donor-Acceptor (D-A) aromatic system primarily utilized as the advanced intermediate in the synthesis of Bromethalin , a potent diphenylamine neurotoxin.
Beyond its role as a synthetic precursor, this compound serves as a critical model in Materials Science for:
-
Crystal Engineering: Studying the impact of steric bulk (CF3 vs. NO2) on lattice packing in highly substituted diphenylamines.
-
Energetic Materials Stability: Acting as a reference standard for thermal stability profiling of nitro-aromatic compounds.
-
Environmental Forensics: Serving as a persistent marker for rodenticide contamination in soil and biological matrices.
This guide provides validated protocols for its synthesis via SNAr mechanisms, its conversion to active ingredients, and the solid-state characterization required for material certification.
Physicochemical Profile
The material exhibits a "Push-Pull" electronic structure, where the electron-rich N-methyl-phenyl amine donates density into the electron-deficient dinitro-trifluoromethyl ring. This results in distinct optical and solubility properties.
| Property | Specification / Characteristic | Relevance to Materials Science |
| Molecular Formula | C₁₄H₁₀F₃N₃O₄ | Stoichiometry verification |
| Molecular Weight | 341.24 g/mol | Gravimetric analysis |
| Appearance | Yellow to Orange Crystalline Solid | Chromophore identification (ICT band) |
| Electronic Type | Donor-Acceptor (D-A) System | Non-Linear Optics (NLO) potential |
| Solubility | High: Acetone, DCM, EtOAc; Low: Water | Solvent selection for recrystallization |
| Reactivity | Susceptible to Electrophilic Aromatic Substitution (EAS) | Activation of the N-phenyl ring for bromination |
Core Application: Synthetic Pathway & Mechanism
The primary application of Int-A is the regioselective synthesis of Bromethalin. The material science challenge lies in controlling the polymorphism and purity of the intermediate to ensure high yield in the subsequent bromination step.
Mechanism of Action (Synthesis)
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr). The highly electron-deficient 1-chloro-2,4-dinitro-6-(trifluoromethyl)benzene is attacked by N-methylaniline. The steric bulk of the -CF3 group at the ortho position forces the phenyl rings to twist, reducing conjugation and affecting the material's solid-state color and packing.
Visualization: Synthetic Workflow
The following diagram illustrates the critical pathway from raw materials to the final neuroactive material, highlighting the role of Int-A .
Figure 1: Synthetic pathway illustrating the central role of the Target Compound (Int-A) in the production of Bromethalin. The SNAr step creates the core scaffold, which is subsequently functionalized.
Experimental Protocols
Protocol A: Synthesis of Intermediate-A (SNAr Coupling)
Objective: To synthesize high-purity this compound for material characterization.
Reagents:
-
1-Chloro-2,4-dinitro-6-(trifluoromethyl)benzene (1.0 eq)
-
N-Methylaniline (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq) - Acid Scavenger
-
Toluene (Solvent)
Procedure:
-
Charge: In a 3-neck round bottom flask equipped with a reflux condenser and N₂ inlet, dissolve 1-Chloro-2,4-dinitro-6-(trifluoromethyl)benzene in Toluene (5 mL/g).
-
Addition: Add Et₃N followed by the slow addition of N-methylaniline. Note: Exothermic reaction; maintain temperature <40°C during addition.
-
Reflux: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the chloride starting material.
-
Work-up: Cool to room temperature. The reaction mixture will contain precipitated Triethylamine Hydrochloride (Et₃N·HCl).
-
Filtration: Filter off the salt byproducts.
-
Wash: Wash the filtrate with 1N HCl (to remove unreacted aniline) followed by Brine.
-
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield a viscous orange oil or solid.
-
Crystallization: Recrystallize from Ethanol/Water to obtain bright orange needles.
Validation Check:
-
¹H NMR (CDCl₃): Look for the N-Methyl singlet (~3.3 ppm) and the specific aromatic pattern of the unsubstituted phenyl ring vs. the substituted dinitro ring.
Protocol B: Solid-State Characterization (Polymorph Screening)
Objective: To determine the crystalline phase purity, which dictates the stability and melting point of the material.
Methodology:
-
DSC (Differential Scanning Calorimetry):
-
Ramp rate: 10°C/min from 25°C to 250°C.
-
Expectation: A sharp endotherm corresponding to the melting point (approx. range 90–120°C, dependent on purity). Broad peaks indicate amorphous content or impurities.
-
-
PXRD (Powder X-Ray Diffraction):
-
Scan range: 2θ = 5° to 40°.
-
Application: Use to fingerprint the specific polymorph batch-to-batch. Changes in the diffraction pattern indicate "polymorphic drift," which can alter the bromination rate in the next step.
-
Analytical Reference Standard Application
In environmental materials science, Int-A is a marker for the degradation of Bromethalin. Bromethalin can undergo debromination in anaerobic soil conditions, reverting to structures similar to Int-A .
Protocol C: HPLC-UV Detection
System: Agilent 1200 Series or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 50% B to 90% B over 10 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic) and 400 nm (Nitro/Amine CT band) |
Logic: The 400 nm channel is highly specific for the dinitro-aniline chromophore, reducing interference from soil matrix background.
Advanced Workflow: Material Certification
The following diagram outlines the decision logic for certifying a batch of Int-A for use in downstream manufacturing or as a certified reference material (CRM).
Figure 2: Quality Control decision tree for the certification of this compound.
References
-
Synthesis of Bromethalin and Intermediates. SlideShare/Academic Presentations. (Contextualizing the SNAr pathway for diphenylamine rodenticides).
-
This compound Chemical Profile. Advanced ChemBlocks / Chemical Suppliers. (Physical properties and commercial availability).[1]
-
Thermochemical Data for Nitroanilines. NIST WebBook. (Comparative data for dinitroaniline stability and combustion enthalpies).
-
Bromethalin Structure and Toxicology. PubChem / NIH. (Verifying the structural relationship between the target intermediate and the final active ingredient).
Sources
High-Resolution Determination of Dinitroaniline Herbicides in Environmental and Agricultural Matrices
[1]
Executive Summary & Mechanism of Action
Dinitroaniline herbicides (e.g., Trifluralin, Pendimethalin, Oryzalin) are pre-emergent agents that inhibit plant cell division by binding to
Analytical Challenge: The primary analytical dichotomy lies in thermal stability.[1] While most dinitroanilines (Trifluralin, Pendimethalin) are volatile and non-polar—making them ideal candidates for GC-MS/MS—Oryzalin is thermally labile and sulfonamide-bearing, often requiring LC-MS/MS to prevent on-column degradation.[1] This guide provides a dual-stream protocol to address both classes.
Analyte Profiling & Method Selection
The physicochemical properties of the target analytes dictate the extraction and detection strategy.[1]
| Analyte | CAS No.[1] | Log Kow | Vapor Pressure (mPa) | Thermal Stability | Preferred Method |
| Trifluralin | 1582-09-8 | 5.34 | 6.1 | Stable | GC-MS/MS |
| Pendimethalin | 40487-42-1 | 5.18 | 1.94 | Stable | GC-MS/MS |
| Ethalfluralin | 55283-68-6 | 5.11 | 0.11 | Stable | GC-MS/MS |
| Oryzalin | 19044-88-3 | 3.73 | <0.001 | Labile | LC-MS/MS |
Decision Logic for Method Selection
Figure 1: Decision tree for selecting extraction and instrumentation based on matrix and analyte stability.
Sample Preparation Protocols
Protocol A: Buffered QuEChERS for Soil and Crops
Applicability: Soil, fruits, vegetables.[2] Standard: Modified AOAC 2007.01.
Reagents:
-
Extraction Salts: 4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCitrate.[3]
-
Clean-up Sorbent (d-SPE): 150mg MgSO₄ + 25mg PSA (Primary Secondary Amine).[1] Add 25mg C18 for fatty matrices.
Step-by-Step Workflow:
-
Homogenization: Comminute sample (cryogenic milling preferred for fruits).
-
Weighing: Transfer 10.0 g of sample into a 50 mL FEP centrifuge tube.
-
Hydration (CRITICAL for Soil):
-
Extraction: Add 10 mL Acetonitrile (MeCN) containing 1% Acetic Acid.
-
Salting Out: Add Extraction Salts. Shake vigorously (mechanically) for 1 min.
-
Centrifugation: 3000 RCF for 5 mins.
-
Dispersive SPE (Clean-up): Transfer 1 mL of supernatant to a d-SPE tube (PSA/MgSO₄). Vortex 30s. Centrifuge 3000 RCF for 5 mins.
-
Final Prep: Transfer supernatant to vial. Add Internal Standard (Trifluralin-d14).
Protocol B: Solid Phase Extraction (SPE) for Water
Applicability: Drinking water, groundwater. Standard: EPA Method 527.[1][6][7]
-
Conditioning: Rinse SDVB (Polystyrene-divinylbenzene) disk/cartridge with MeOH, then Ethyl Acetate, then Water.[1] Do not let dry.[1]
-
Loading: Pass 1L water sample (dechlorinated with Ascorbic Acid) through SPE at 10 mL/min.
-
Drying: Draw air through cartridge for 10 mins.
-
Elution: Elute with 5 mL Ethyl Acetate followed by 5 mL Methylene Chloride.
-
Concentration: Evaporate to dryness under N₂ stream (35°C); reconstitute in 1 mL Ethyl Acetate.
Instrumental Analysis
Method I: GC-MS/MS (Primary Method)
Target: Trifluralin, Pendimethalin, Ethalfluralin.
-
System: Agilent 8890/7000D or equivalent Triple Quad.
-
Column: Rxi-5Sil MS or HP-5ms (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Inlet: Splitless @ 250°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 25°C/min to 180°C.
-
Ramp 2: 5°C/min to 300°C (hold 3 min).
-
-
MS Source: EI (70 eV), 230°C.[1]
MRM Transitions (Quantification/Confirmation):
-
Trifluralin: 306
264 (Quant), 306 43 (Conf). -
Pendimethalin: 252
162 (Quant), 252 191 (Conf).
Method II: LC-MS/MS (Oryzalin Specific)
Target: Oryzalin (to avoid thermal degradation).[1]
Quality Assurance & Troubleshooting
Matrix Effects & Calibration
Dinitroanilines often exhibit Signal Enhancement in GC-MS due to matrix components blocking active sites in the injector liner (shielding the analyte).[1]
-
Solution: Use Matrix-Matched Calibration .[1][8] Prepare standards by spiking blank matrix extracts (post-QuEChERS) rather than pure solvent.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (Soil) | Analyte bound to dry clay/organic matter.[1] | Hydrate soil with water (1:2 w/v) for 20 mins before adding MeCN.[1] |
| Oryzalin Peak Tailing/Loss | Thermal degradation in GC inlet.[1] | Switch to LC-MS/MS or derivatize. If GC is mandatory, use a cool-on-column inlet.[1] |
| High Background (GC) | Lipid carryover from crops.[1] | Ensure C18 is added during the d-SPE clean-up step.[1] |
| Internal Standard Drift | Injection variability. | Use deuterated analogs (Trifluralin-d14) or PCB 153.[1] |
QuEChERS Workflow Visualization
Figure 2: Optimized QuEChERS extraction workflow highlighting the conditional hydration step for soil matrices.
References
-
US EPA. (2005).[1] Method 527: Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS).[7][9]Link
-
AOAC International. (2007).[1] Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.[1]Link
-
European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed.[1]Link
-
Lehotay, S. J. (2007).[1] Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate to remove water and proteins. Journal of AOAC International.[1]
-
Wilcox, A., et al. (2025).[1] Comparison of QuEChERSER Mega-Method for Pesticide Determination in Loamy-Clayed Soil. ResearchGate.[1] Link
Sources
- 1. organomation.com [organomation.com]
- 2. Analysis of Pesticide Residues in food by QuEChERS and GCMS [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fms-inc.com [fms-inc.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Application Notes & Protocols: Leveraging N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline in the Synthesis of Novel Heterocyclic Scaffolds
These application notes provide a comprehensive guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline as a versatile precursor for the synthesis of novel and highly functionalized heterocyclic compounds. The protocols detailed herein are designed to be robust and reproducible, offering a gateway to complex molecular architectures of significant interest in contemporary pharmaceutical and materials science research.
Introduction: The Strategic Advantage of a Polysubstituted Anilne Precursor
This compound (CAS No. 63333-32-4) is a unique aromatic compound characterized by the presence of multiple electron-withdrawing groups and a strategic arrangement of functionalities.[1][2] Its molecular formula is C₁₄H₁₀F₃N₃O₄.[2] The presence of two nitro groups ortho and para to the amino substituent makes this molecule an ideal candidate for reductive cyclization strategies. The trifluoromethyl group offers a powerful tool for modulating the physicochemical properties of the resulting heterocyclic systems, often enhancing metabolic stability, lipophilicity, and binding affinity in biologically active molecules.
The core synthetic strategy presented revolves around the in-situ generation of a highly reactive ortho-diamine intermediate through the reduction of the dinitroaniline precursor. This diamine can then be readily cyclized with a variety of electrophilic partners to yield a diverse array of heterocyclic scaffolds, including benzimidazoles, quinoxalines, and phenazines.
Physicochemical Properties of the Starting Material
A clear understanding of the starting material's properties is crucial for successful synthesis.
| Property | Value | Source |
| CAS Number | 63333-32-4 | [1][2] |
| Molecular Formula | C₁₄H₁₀F₃N₃O₄ | [2] |
| Molecular Weight | 341.25 g/mol | [2] |
| Appearance | White Powder | [1] |
| Purity | Typically ≥97% | [2] |
Core Synthetic Workflow: Reductive Cyclization
The central theme of the protocols described below is a two-step, one-pot reductive cyclization. The first step involves the reduction of the two nitro groups of this compound to the corresponding amino groups. This generates a transient N¹-methyl-N¹-phenyl-3-(trifluoromethyl)benzene-1,2,4-triamine. This intermediate is highly susceptible to aerial oxidation and is therefore generated and used in situ. The second step is the immediate reaction of this diamine with a suitable electrophile to form the desired heterocyclic ring system.
Sources
use of trifluoromethyl anilines as building blocks in medicinal chemistry
Application Note: Strategic Utilization of Trifluoromethyl Anilines in Medicinal Chemistry
-Aniline Building BlocksStrategic Rationale: The Fluorine Effect
In modern drug discovery, trifluoromethyl (
Physicochemical Profiling
The
Table 1: Comparative Physicochemical Properties of Aniline Substituents
| Substituent (Para) | Hammett | Hansch | Metabolic Liability | Primary Effect on Aniline Nitrogen |
| 0.00 | 0.00 | Low | Neutral Nucleophilicity | |
| -0.17 | +0.56 | High (Benzylic hydroxylation) | Increased Nucleophilicity | |
| +0.23 | +0.71 | Low | Moderate Deactivation | |
| +0.54 | +0.88 | Negligible | Strong Deactivation ( |
Note: The highly positive Hammett constant (
Synthetic Utility & Challenges
The primary challenge when working with trifluoromethyl anilines is their reduced nucleophilicity . Standard amide couplings using weak activating agents often fail or proceed sluggishly. Furthermore, in Nucleophilic Aromatic Substitution (
To overcome this, we utilize Pd-catalyzed Buchwald-Hartwig Amination as the gold standard for C-N bond formation. The electron-poor nature of the aniline requires electron-rich, bulky phosphine ligands to facilitate the reductive elimination step and stabilize the oxidative addition complex.
Visualizing the Synthetic Decision Matrix
The following decision tree outlines the logical flow for selecting reaction conditions based on the electronic demand of the
Figure 1: Decision matrix for optimizing reaction conditions. Note that standard carbodiimide couplings (EDC/NHS) are often insufficient for
Detailed Protocol: Buchwald-Hartwig Amination
Objective: Synthesize a diarylamine pharmacophore from 4-(trifluoromethyl)aniline and an aryl bromide.
Scope: Applicable to electron-deficient anilines where standard
Materials:
-
Substrate A: 4-(Trifluoromethyl)aniline (1.2 equiv)
-
Substrate B: Aryl Bromide (1.0 equiv)
-
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)) – 2-5 mol% -
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) – 5-10 mol%
-
Why Xantphos? Its wide bite angle (111°) promotes the reductive elimination of the electron-poor amine product.
-
-
Base: Cesium Carbonate (
) – 2.0 equiv (Must be anhydrous/freshly ground) -
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask or a heavy-walled pressure vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Solvent Degassing: Sparge anhydrous 1,4-dioxane with Argon for 15-20 minutes. Critical: Dissolved oxygen poisons the Pd(0) catalyst.
-
Reagent Charging:
-
Add
(2 mol%) and Xantphos (4 mol%) to the vessel. -
Add the Aryl Bromide (1.0 equiv) and
(2.0 equiv). -
Note: If the
aniline is a solid, add it now. If liquid, add via syringe in step 4.
-
-
Activation: Add the degassed dioxane. Stir at room temperature for 5 minutes to allow ligand complexation (solution often turns from dark purple to orange/brown).
-
Substrate Addition: Add 4-(trifluoromethyl)aniline (1.2 equiv) via syringe.
-
Reaction: Seal the vessel and heat to 100°C for 12–18 hours.
-
Monitoring: Monitor via LC-MS. The electron-poor aniline may streak on TLC; LC-MS is preferred to track conversion.
-
-
Work-up:
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Self-Validation Check:
-
Color Change: Reaction mixture usually transitions to a clear orange or dark brown. Precipitation of Pd-black indicates catalyst decomposition (check oxygen exclusion).
-
Conversion: If <50% conversion is observed after 12h, increase catalyst loading to 5 mol% or switch ligand to BrettPhos , which is superior for extremely hindered or electron-deficient amines.
Case Studies: Approved Drugs
The utility of this moiety is validated by its presence in major FDA-approved therapeutics.
1. Avacopan (Tavneos) [1]
-
Role of
Aniline: The drug is synthesized using 4-methyl-5-trifluoromethylaniline . The group is critical for potency ( nM) against the C5aR1 receptor. Analogues with only chloro-substituents showed significantly reduced binding affinity ( nM) and lower metabolic stability. -
Synthesis Insight: The final step involves an
-mediated direct coupling of an ester with the -aniline, circumventing the low nucleophilicity issue by using a powerful Lewis acid activator.
2. Asciminib (Scemblix) [1]
-
Indication: Chronic Myeloid Leukemia (CML).[1]
-
Role of
: Contains a trifluoromethoxy/aniline motif. The fluorine atoms fill a hydrophobic pocket (myristoyl-binding site) in the BCR-ABL1 protein, enhancing selectivity over the ATP-binding site.
Mechanism of Action Visualization: Avacopan
Figure 2: The
Safety & Handling
-
Toxicity: Trifluoromethyl anilines are toxic if swallowed, inhaled, or in contact with skin. They are known methemoglobinemia inducers (oxidation of hemoglobin iron from
to ), reducing oxygen transport capacity. -
Storage: Store under inert gas. While chemically stable, they can darken upon oxidation by air over long periods.
-
Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
References
-
Hagos, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10, 2054.
-
Han, J., et al. (2021).[3] Fluorine-containing drugs approved by the FDA in 2021.[1] Chinese Chemical Letters.
-
BenchChem Application Note . (2025). Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline.
-
Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Ince, A. (2008).[4] Material Safety Data Sheet: 3-(Trifluoromethyl)aniline.
Sources
High-Resolution HPLC Separation of Dinitroaniline Regioisomers: A Method Development Guide
Executive Summary & Scientific Rationale
Dinitroanilines (DNAs) are critical intermediates in the synthesis of azo dyes and herbicides (e.g., trifluralin, pendimethalin). The primary analytical challenge lies in separating regioisomers—specifically 2,4-dinitroaniline (2,4-DNA) and 2,6-dinitroaniline (2,6-DNA) .[1] These isomers possess identical molecular weights and similar hydrophobicities, making baseline separation on standard C18 columns difficult without precise mobile phase tuning.
The Separation Mechanism
Success in separating these isomers relies on exploiting subtle differences in their electronic environments:
-
Hydrophobicity (Solvophobic Theory): Both isomers are relatively non-polar, but the ortho-ortho substitution in 2,6-DNA creates a "shielded" amino group, often resulting in slightly different retention behavior compared to the ortho-para arrangement in 2,4-DNA.
-
-
Interactions: The electron-deficient aromatic rings (due to nitro- group withdrawal) interact strongly with -electron-rich stationary phases (e.g., Phenyl-Hexyl).[1] This interaction is sterically modulated by the position of the nitro groups.
Critical Method Parameters (CMP)
The following parameters are established based on thermodynamic behavior and empirical optimization.
Stationary Phase Selection
While C18 is the industry standard, Phenyl-based phases offer superior selectivity for nitro-aromatics.[1]
| Column Type | Mechanism | Recommendation |
| C18 (Octadecyl) | Hydrophobic Interaction | Standard. Robust, general-purpose.[1] Requires lower organic content to resolve isomers. |
| Phenyl-Hexyl | Advanced. Superior selectivity for aromatic isomers.[1] The | |
| PFP (Pentafluorophenyl) | Dipole-Dipole + | Alternative. Excellent for halogenated dinitroanilines (e.g., Trifluralin intermediates).[1] |
Detection Settings
Dinitroanilines are highly chromophoric.
-
Primary Wavelength: 254 nm (Benzene ring
transition). High sensitivity. -
Secondary Wavelength: 340–360 nm (Nitro group
charge transfer). High selectivity (yellow color region). Use this to distinguish DNAs from non-colored matrix interferences.
Detailed Experimental Protocol
Reagents and Standards
-
Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Water: Milli-Q (18.2 M
cm).[1] -
Standards: 2,4-Dinitroaniline (CAS: 97-02-9) and 2,6-Dinitroaniline (CAS: 606-22-4).[1]
-
Safety Note: Dinitroanilines are toxic and potentially mutagenic. Handle with double nitrile gloves and work in a fume hood.
Standard Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of each isomer into separate 10 mL volumetric flasks. Dissolve in ACN.
-
Working Standard (50
g/mL): Transfer 500 L of each Stock Solution into a single 10 mL flask. Dilute to volume with Water/ACN (50:50).
Instrumental Method (The "Golden Standard")
This method uses a standard C18 column but is optimized for resolution (
-
System: HPLC with Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5
m) or equivalent. -
Temperature: 30°C (Strict control required; fluctuations affect selectivity).
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 5–10
L.
Mobile Phase Gradient:
-
Solvent A: Water (buffered with 0.1% Formic Acid to suppress silanol activity).
| Time (min) | % Solvent B | Interaction Mode |
| 0.0 | 30 | Initial Isocratic hold to stack polar impurities. |
| 2.0 | 30 | Injection pulse dampening. |
| 15.0 | 70 | Linear gradient to elute isomers based on hydrophobicity. |
| 16.0 | 95 | Column wash (remove highly lipophilic dimers).[1] |
| 20.0 | 30 | Re-equilibration.[1] |
Expected Results
-
Elution Order: Generally, 2,6-DNA elutes before 2,4-DNA on C18 columns due to the intramolecular hydrogen bonding in the 2,6-isomer reducing its effective polarity and interaction with the stationary phase, though this can invert depending on specific mobile phase pH.
-
Resolution (
): Target .
Method Optimization Logic (Visualized)
The following diagram illustrates the decision-making process for optimizing the separation if the "Golden Standard" fails (e.g., in a complex matrix).
Caption: Decision tree for optimizing dinitroaniline separation, prioritizing stationary phase chemistry changes over simple gradient adjustments.
Troubleshooting & Validation
System Suitability Criteria
Before running samples, ensure the system meets these metrics:
-
Tailing Factor (
): (Nitro groups can cause tailing on active silanols; ensure column is end-capped).[1] -
Theoretical Plates (
): per peak. -
Resolution (
): between 2,6-DNA and 2,4-DNA.
Common Issues
-
Peak Tailing: Usually indicates secondary interactions with silanols. Fix: Add 10-20 mM Ammonium Acetate to the aqueous phase.
-
Retention Shift: Temperature sensitivity. Fix: Ensure column compartment is thermostatted (do not rely on ambient temperature).
References
-
Tong, C., et al. (2010). "Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection."[2][6] Chemosphere, 81(3), 430-435.
-
Shehzad, F., et al. (2011). "Determination of Pendimethalin Herbicide in Water and Vegetable Samples by Microwave-Assisted Solvent Extraction and HPLC Method."[7] Pakistan Journal of Weed Science Research, 17(2), 175-185.[7]
-
Evgenidou, E., et al. (2007). "UV-Vis absorption spectra changes in 2,4-dinitroaniline degradation." ResearchGate Data.
-
SIELC Technologies. "Separation of N-(2,6-Dinitrophenyl)-2,4-dinitroaniline on Newcrom R1 HPLC column." Application Note.
Sources
- 1. science-softcon.de [science-softcon.de]
- 2. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of N-(2,6-Dinitrophenyl)-2,4-dinitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Application Note: High-Sensitivity GC-ECD/MS Analysis of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
Executive Summary
This application note details a robust protocol for the quantification and identification of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline (CAS 63333-32-4).[1][2] This compound, often an intermediate in the synthesis of rodenticides (e.g., Bromethalin) or a specialized agrochemical impurity, presents unique analytical challenges due to its high electron affinity and thermal lability .[2]
While standard GC methods for dinitroanilines (like Trifluralin) exist, the N-phenyl substitution significantly increases the boiling point and potential for inlet degradation.[2] This guide prioritizes thermal preservation in the inlet and ultratrace sensitivity using Electron Capture Detection (ECD), with Mass Spectrometry (MS) conditions provided for structural confirmation.
Chemical Context & Analytical Challenges
The Analyte
-
Key Functional Groups:
The Challenge: The "Thermal Trap"
Nitro-aromatics are prone to degradation in hot, active GC inlets.[2] The N-N bond in nitramines or the C-N bond in highly nitrated anilines can cleave or rearrange (e.g., into benzimidazoles) if the inlet temperature exceeds 250°C or if the liner contains active sites (non-deactivated glass wool).[2]
Solution Strategy:
-
Inlet: Use a Pulsed Splitless injection at a moderated temperature (220°C) with a cyclo-double gooseneck liner (no wool) to minimize surface contact.[1][2]
-
Column: A low-polarity 5% phenyl phase (DB-5MS) ensures separation based on boiling point without excessive interaction with the nitro groups.[1][2]
-
Detector: ECD is mandatory for <10 ppb detection limits; MS is used for >100 ppb confirmation.[1][2]
Experimental Workflow
Diagram 1: Analytical Decision Matrix
This workflow illustrates the critical decision points for sample handling and detector selection based on sensitivity requirements.
Caption: Workflow optimizing detector choice based on sensitivity needs; ECD is preferred for trace quantification due to the molecule's high electronegativity.
Detailed Protocols
Sample Preparation (Liquid-Liquid Extraction)
Standard method adapted from EPA 8091 for Nitroaromatics.[1][2]
-
Aqueous Samples: Transfer 1 L of sample to a separatory funnel.
-
pH Adjustment: Adjust pH to 7.0 (Neutral extraction is preferred; high pH can hydrolyze the amide/amine bond, low pH can protonate interferences).[2]
-
Extraction: Extract 3x with 60 mL Methylene Chloride (DCM) .
-
Drying: Pass the combined organic layer through a funnel containing anhydrous Sodium Sulfate (baked at 400°C).
-
Concentration: Concentrate to 1 mL using a rotary evaporator at 35°C. Do not boil to dryness (risk of analyte loss/degradation).
-
Solvent Exchange: Exchange solvent to Isooctane or Hexane for ECD analysis (DCM quenches the ECD signal).
GC-ECD Conditions (Quantitation)
Optimized for sensitivity.
| Parameter | Setting | Rationale |
| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) | Low bleed, inert to nitro compounds.[1][2] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1][2] |
| Inlet | 220°C , Pulsed Splitless (25 psi for 0.75 min) | Low temp prevents degradation; pressure pulse maximizes transfer.[1][2] |
| Liner | Deactivated Cyclo-Double Gooseneck (No Wool) | "No wool" prevents catalytic degradation of nitro groups.[1][2] |
| Oven Program | 90°C (1 min) → 20°C/min to 200°C → 5°C/min to 280°C (5 min) | Slow ramp at the end ensures separation from matrix high-boilers.[1][2] |
| Detector (ECD) | 300°C , Makeup Gas: N₂ @ 60 mL/min | High temp prevents contamination; N₂ is standard makeup.[1][2] |
GC-MS Conditions (Confirmation)
Optimized for identification.
| Parameter | Setting | Rationale |
| Source Temp | 230°C | Standard for EI. |
| Transfer Line | 280°C | Prevents condensation of the heavy diphenylamine structure.[2] |
| Scan Range | 45–450 m/z | Covers molecular ion (MW ≈ 341).[1][2] |
| Ionization | EI (70 eV) | Standard library matching.[1][2][5] |
| Solvent Delay | 4.0 min | Protect filament from solvent.[1][2] |
Data Analysis & Interpretation
Mass Spectrum Prediction
The this compound molecule (MW 341.[1][2]25) will exhibit a distinct fragmentation pattern:
-
Molecular Ion (M+): m/z 341 (Likely weak due to nitro group instability).[1][2]
-
Base Peak: Often m/z 295 (M - NO₂) or loss of the CF3 group.[1][2]
-
Diagnostic Ions:
Linearity & Validation
-
Internal Standard: Use 2,4-Dinitrotoluene or Trifluralin-d14 (if available) as an internal standard.[1][2]
Troubleshooting: The "Active Site" Problem
If you observe tailing peaks or non-linear calibration at low concentrations, thermal degradation is occurring.[1][2]
Diagram 2: Troubleshooting Logic
Caption: Step-by-step troubleshooting for analyte degradation. High temperatures and active surfaces (glass wool) are the primary enemies of nitroaniline analysis.[2]
References
-
U.S. EPA. (1996).[1][2] Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.[2] SW-846.[1][2] Link
-
BenchChem. (2025).[1][2][5][6][7] Degradation Pathways of 4-Methoxy-2-nitroaniline and GC-MS Optimization. Technical Support Center.[1][2] Link[1]
-
Restek Corporation. (2009).[1][2] Minimizing Degradation of Nitroglycerin and Nitroaromatics in a Hot GC Injector. Application Note. Link
-
PubChem. (2025).[1][2][8] Compound Summary: this compound (CAS 63333-32-4).[1][2][4] National Library of Medicine.[1][2] Link[1]
-
Boyd-Boland, A. A., et al. (1996).[1][2] Solid-phase microextraction coupled with gas chromatography for the determination of dinitroaniline herbicides.[1][2][9] Journal of Chromatography A.[1][2]
Sources
- 1. 2,6-Dinitro-4-(trifluoromethyl)aniline | C7H4F3N3O4 | CID 9936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. chembk.com [chembk.com]
- 4. This compound 97% | CAS: 63333-32-4 | AChemBlock [achemblock.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2,4-Dinitro-N,N-dipropyl-6-(trifluoromethyl)aniline | C13H16F3N3O4 | CID 19812559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Precision Extraction of Trifluoromethylated Compounds from Soil Matrices
Application Note & Protocol Guide
Executive Summary
The trifluoromethyl group (
This guide provides a scientifically grounded, field-proven workflow for the extraction and analysis of
The "Fluorine Effect" in Soil Extraction
To design an effective extraction, one must understand the interaction between the analyte and the matrix.
-
Lipophilicity & Adsorption: The
group significantly increases the of a molecule. In soil, this drives strong hydrophobic partitioning into humic and fulvic acids. Implication: Aqueous extraction buffers are ineffective. Water-miscible organic solvents (Acetonitrile) or non-polar mixtures (DCM:Acetone) are required to disrupt these hydrophobic bonds. -
Electron Withdrawal (
Shift): The group lowers the of neighboring functional groups (e.g., making anilines less basic and phenols more acidic). Implication: pH adjustment of the extraction solvent is critical to ensure the analyte is in its neutral (extractable) form. -
Volatility: Smaller
fragments (e.g., trifluoromethyl anilines, fluorotelomer alcohols) can be semi-volatile. Implication: Avoid high-temperature drying of soil samples; use chemical drying agents (sodium sulfate) instead.
Method Selection Guide
Select the appropriate protocol based on your analyte's physicochemical properties and the soil type.
Figure 1: Decision tree for selecting the optimal sample preparation strategy.
Protocol A: Modified QuEChERS for Soil
Best For: High-throughput screening, pesticides (e.g., Trifluralin, Fluazifop-P), and recent pharmaceutical contamination. Mechanism: Uses acetonitrile to penetrate soil pores and "salting out" to partition analytes into the organic phase.
Reagents & Equipment[1][2][3][4][5]
-
Extraction Solvent: Acetonitrile (LC-MS Grade). Note: Do not use Methanol if using C18 cleanup, as it interferes with lipid removal.
-
Internal Standard (ISTD): 4-(Trifluoromethyl)aniline-d4 or
-labeled analog of target. -
QuEChERS Salt Kit: 4g
, 1g , 1g Na-Citrate, 0.5g Na-Hydrogencitrate (Buffered to pH 5-5.5 to protect base-sensitive compounds). -
dSPE Cleanup: 150mg
, 25mg PSA (Primary Secondary Amine), 25mg C18. -
Equipment: Geno/Grinder or Vortexer, Centrifuge (3000 rcf).
Step-by-Step Workflow
-
Sample Pre-treatment:
-
Weigh 10.0 g of soil into a 50 mL centrifuge tube.
-
Critical Step (Hydration): Add 5-7 mL of HPLC-grade water. Vortex briefly and let stand for 30 minutes.
-
Why? Dry soil collapses, trapping residues. Water swells the clay pores, making "bound" residues accessible to the solvent.
-
-
Extraction:
-
Add 10.0 mL Acetonitrile (ACN).[1]
-
Spike with 50 µL of ISTD solution.
-
Shake vigorously (mechanical shaker) for 10 minutes at 1500 rpm.
-
Insight: ACN is miscible with the water in the pores, creating a single phase that penetrates the matrix.
-
-
Partitioning:
-
Add QuEChERS Salt Kit contents.
-
Immediately shake vigorously for 1 minute.
-
Why? The exothermic reaction and high ionic strength force the ACN (containing the
analyte) to separate from the water layer. -
Centrifuge at 3000 rcf for 5 minutes.
-
-
Cleanup (dSPE):
-
Transfer 1 mL of the supernatant (top organic layer) to a dSPE tube (PSA/C18/
). -
Vortex for 1 minute; Centrifuge at >5000 rcf for 2 minutes.
-
Chemistry: PSA removes humic/fulvic acids (acidic interferences). C18 removes long-chain lipids.
removes residual water.[2]
-
-
Analysis:
Protocol B: Pressurized Liquid Extraction (PLE)
Best For: Aged residues, high organic content soils (peat/loam), and stability studies. Mechanism: Uses high temperature and pressure to lower solvent viscosity and surface tension, solubilizing tightly bound residues.
Reagents & Equipment[1][2][3][4][5]
-
Solvent: Dichloromethane (DCM) : Acetone (1:1 v/v).[4]
-
Drying Agent: Diatomaceous earth (DE) or anhydrous Sodium Sulfate (
). -
Equipment: ASE 350 (Thermo) or equivalent PLE system.
Step-by-Step Workflow
-
Sample Preparation:
-
Air-dry soil (if analyte is non-volatile) or mix wet soil (10 g) with equal weight of Diatomaceous Earth to absorb moisture.
-
Caution: Do not oven dry if analyzing semi-volatile
compounds.
-
-
Cell Loading:
-
Place a cellulose filter at the bottom of the stainless steel extraction cell.
-
Load the soil/DE mixture.
-
Top off void volume with clean sand or DE to reduce solvent consumption.
-
-
Extraction Parameters:
-
Temperature: 100°C (Increases solubility and diffusion rate).
-
Pressure: 1500 psi (Keeps solvent liquid above boiling point).
-
Static Time: 5 minutes.
-
Cycles: 2-3 cycles (Ensures exhaustive extraction).
-
Flush Volume: 60%.
-
-
Post-Extraction Processing:
-
Collect extract (approx. 20-30 mL).
-
Add 1-2 g anhydrous
to dry the solvent. -
Concentrate to 1 mL using a Nitrogen Evaporator (TurboVap) at 35°C.
-
Note: If the extract is dark (high humic acid), pass through a Florisil SPE cartridge before analysis.
-
Analytical Validation & QC (Self-Validating System)
To ensure trustworthiness, every batch must include the following controls.
| QC Parameter | Acceptance Criteria | Purpose |
| Method Blank | < LOD | Verifies no contamination from solvents or glassware. |
| Matrix Spike (LCS) | 70% - 120% Recovery | Validates extraction efficiency for the specific soil type. |
| Internal Standard | Response within ±20% of Cal Curve | Corrects for matrix effects (ion suppression) and volume errors. |
| RSD (Precision) | < 20% | Ensures method reproducibility. |
LC-MS/MS Optimization Note:
-
Precursor:
(for acidic compounds) or (for basic). -
Common Product Ion: The loss of the
group ( ) or formation of the fluoride ion ( 19) is common but non-specific. Look for unique skeletal fragments retaining the group for higher specificity.
Troubleshooting Guide
Issue: Low Recovery of
-
Root Cause 1: Insufficient Hydration. Fix: Increase water addition time to 45 mins before ACN addition.
-
Root Cause 2: Soil pH.[1][3] Fix: If soil is highly acidic, the buffering capacity of Citrate salts may be exceeded. Adjust soil pH to neutral prior to extraction.
Issue: High Matrix Suppression in LC-MS.
-
Root Cause: Co-extraction of Humic Acids.
-
Fix: Use a Graphitized Carbon Black (GCB) cleanup step, but use caution: GCB can strongly adsorb planar aromatic
compounds (e.g., planar pesticides). Titrate GCB amount carefully.
References
-
BenchChem. (2025).[4] Application Notes and Protocols for Environmental Analysis using 4-(Trifluoromethyl)aniline-d4. Link
- Anastassides, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce.
-
U.S. EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. SW-846 Update V. Link
-
U.S. EPA. (1996). Method 3545A: Pressurized Fluid Extraction (PFE). Link
-
ResearchGate. (2021). Determination of Residual Triflumezopyrim Insecticide in Agricultural Products through a Modified QuEChERS Method. Link
-
USDA ARS. Identification of Trifluralin Metabolites in Soil Using Ion-Trap LC/MS/MS. Link
Sources
Application Note: High-Precision Quantitation of Diphenylamine Neurotoxicants Using N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline as an Internal Standard
This Application Note is designed for researchers in toxicology, process chemistry, and bioanalysis. It focuses on the specific application of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline (CAS: 63333-32-4) as a structural Internal Standard (IS) for the quantitation of structurally related diphenylamine neurotoxicants, specifically Bromethalin and its metabolites.
Executive Summary
In the development and safety assessment of diphenylamine-based agents (such as the uncoupling agent Bromethalin), precise quantitation in complex matrices is challenged by high lipophilicity and electron-deficient aromatic rings. This guide details the use of This compound (hereafter referred to as IS-341 ) as a robust Internal Standard.
Unlike isotopically labeled standards, which can be cost-prohibitive or chemically unstable (deuterium exchange), IS-341 offers a cost-effective structural analog approach . It mimics the extraction efficiency and ionization behavior of brominated diphenylamines while maintaining sufficient chromatographic resolution to prevent ion suppression cross-talk.
Compound Profile & Rationale
The Internal Standard (IS-341)
-
Molecular Formula: C₁₄H₁₀F₃N₃O₄[3]
-
Molecular Weight: 341.24 g/mol [1]
-
Role: Structural Analog IS for Bromethalin (MW 577.9) and Desmethylbromethalin.
Mechanism of Action (The "Analog" Advantage)
IS-341 serves as a "Des-bromo" analog to the target analyte Bromethalin.
-
Extraction Tracking: Both compounds possess a highly lipophilic diphenylamine core, ensuring they partition similarly during Liquid-Liquid Extraction (LLE).
-
Ionization: The presence of the 2,4-dinitro and 6-trifluoromethyl groups on both the analyte and IS ensures they compete for ionization (ESI negative or positive mode) with similar efficiency, normalizing matrix effects.
-
Chromatography: The absence of bromine atoms in IS-341 makes it less lipophilic than Bromethalin, causing it to elute slightly earlier. This separation is critical to avoid "ion suppression" from the massive bromine isotope cluster of the analyte.
Structural Comparison
| Feature | Target Analyte (Bromethalin) | Internal Standard (IS-341) |
| Core Structure | Diphenylamine | Diphenylamine |
| Substituents (Ring A) | 2,4-dinitro-6-CF3 | 2,4-dinitro-6-CF3 |
| Substituents (Ring B) | 2,4,6-Tribromo | Unsubstituted |
| LogP (Est.) | ~7.5 (High Lipophilicity) | ~4.2 (Moderate Lipophilicity) |
| Monoisotopic Mass | 576.8 | 341.06 |
Analytical Workflow Visualization
The following diagram illustrates the critical path for using IS-341 in a biological matrix (plasma/tissue) analysis.
Caption: Workflow demonstrating the integration of IS-341 into the extraction path to normalize recovery losses and matrix effects.
Experimental Protocols
Preparation of Standard Solutions
Objective: Create stable stock and working solutions. Note: Nitro-aromatics are light-sensitive. Use amber glassware.
-
Primary Stock (1.0 mg/mL):
-
Weigh 10.0 mg of IS-341 (CAS 63333-32-4).
-
Dissolve in 10.0 mL of HPLC-grade Acetonitrile (ACN) .
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Stability: Stable for 6 months at -20°C.
-
-
Working Internal Standard (WIS) (1.0 µg/mL):
-
Dilute 100 µL of Primary Stock into 9.9 mL of ACN.
-
This solution is used for spiking biological samples.
-
Sample Preparation (Liquid-Liquid Extraction)
Context: This protocol is optimized for rat plasma or liver homogenate.
-
Aliquot: Transfer 100 µL of sample (Plasma) into a 2 mL polypropylene tube.
-
Spike IS: Add 20 µL of the WIS (1.0 µg/mL) to all samples (Standards, QCs, and Unknowns).
-
Final IS concentration: ~200 ng/mL.
-
-
Vortex: Mix gently for 10 seconds and let stand for 5 minutes.
-
Why? Allows IS-341 to equilibrate with plasma proteins, mimicking the analyte's binding state.
-
-
Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (90:10 v/v) .
-
Mechanistic Insight: The high lipophilicity of both Bromethalin and IS-341 requires non-polar solvents. The small amount of Ethyl Acetate improves recovery of the slightly more polar nitro groups.
-
-
Agitation: Shake/Vortex vigorously for 10 minutes.
-
Centrifugation: Spin at 10,000 x g for 5 minutes at 4°C to separate phases.
-
Transfer: Transfer 800 µL of the upper organic layer to a clean glass vial.
-
Dry Down: Evaporate to dryness under a stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Methanol:Water (80:20 v/v) . Vortex well.
LC-MS/MS Instrumentation Parameters
System: Agilent 6400 Series Triple Quad (or equivalent). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
Chromatography Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1.0 min: 60% B
-
1.0-4.0 min: Ramp to 95% B
-
4.0-6.0 min: Hold 95% B (Analyte elutes here)
-
6.1 min: Re-equilibrate.
-
Mass Spectrometry (ESI Source): While negative mode is common for nitro-aromatics, Positive Mode (ESI+) is often preferred for these specific tertiary amines to form [M+H]⁺ or [M+NH4]⁺ adducts, depending on mobile phase additives.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| IS-341 | 342.1 [M+H]⁺ | 296.1 (Loss of NO2) | 15 | Quantifier |
| IS-341 | 342.1 [M+H]⁺ | 266.1 | 25 | Qualifier |
| Bromethalin | 577.8 [M+H]⁺ | 531.8 | 20 | Target |
Note: If sensitivity in ESI+ is low due to electron-withdrawing groups, switch to APCI Negative mode monitoring the radical anion [M]⁻.
Data Analysis & Validation
Calculation
Quantitation is performed using the Area Ratio method to cancel out volumetric errors and matrix suppression.
Construct a calibration curve by plotting Area Ratio (Y-axis) vs. Analyte Concentration (X-axis). Use a weighted linear regression (
Acceptance Criteria (Self-Validating System)
To ensure the protocol is working, monitor the IS Peak Area Consistency :
-
The absolute peak area of IS-341 across all samples in a run should not vary by more than ±15% from the mean of the calibration standards.
-
Drastic Drop (>50%): Indicates severe matrix suppression or extraction failure in that specific sample.
-
Retention Time Shift: IS-341 must elute before Bromethalin. If IS-341 shifts, check column equilibration.
Method Performance Data (Example)
| Parameter | Result | Interpretation |
| Recovery (IS-341) | 85% ± 4% | High recovery confirms LLE efficiency for the diphenylamine class. |
| Matrix Effect | 102% (Plasma) | Values near 100% indicate IS-341 compensates perfectly for ionization suppression. |
| Linearity (R²) | > 0.995 | Linear response relative to Bromethalin. |
References
-
Dorman, D. C., et al. (1990). Bromethalin toxicosis in the dog. Part I: Clinical effects. Journal of the American Animal Hospital Association. (Context on Bromethalin class toxicology).
-
US EPA. (2012). Bromethalin: Human Health Risk Assessment. Regulations.gov. (Chemical properties and risk context).
-
Kruve, A., et al. (2016).[4] Ionization efficiency in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Mechanistic basis for ionization of nitro-anilines).
-
PubChem. (2023). Compound Summary: this compound.[1][2][3] National Library of Medicine. (Physical property verification).
Disclaimer: This protocol involves the handling of chemical standards related to potent neurotoxins. All work must be conducted in a fume hood with appropriate PPE.
Sources
Troubleshooting & Optimization
optimizing reaction yield for N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
Technical Support Center: Reaction Optimization Guide Subject: Yield Maximization for N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline Ticket ID: OPT-SNAR-CF3-001 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Reaction Logic
The Objective: You are synthesizing This compound via a Nucleophilic Aromatic Substitution (SNAr).
The Chemistry: This reaction involves the attack of a secondary amine (N-methylaniline ) on a highly activated aryl halide (2-chloro-3,5-dinitrobenzotrifluoride / IUPAC: 1-chloro-2,4-dinitro-6-(trifluoromethyl)benzene).
The Core Challenge: The target ring contains three powerful electron-withdrawing groups (EWGs): two nitro groups and one trifluoromethyl group.
-
Activation: The ring is hyper-electrophilic. The reaction is fast and exothermic.
-
Sterics: The 2-nitro and 6-trifluoromethyl groups create significant steric crowding around the reaction center (C-1).
-
Competition: Due to hyper-activation, the aryl chloride is extremely susceptible to hydrolysis by trace moisture, forming the phenolic byproduct (2,4-dinitro-6-trifluoromethylphenol), which is a yield-killer.
Critical Reaction Parameters (The "Knowledge Base")
Before troubleshooting, verify your system against these optimized parameters.
| Parameter | Recommended Standard | The "Why" (Causality) |
| Solvent | Toluene (Preferred) or Acetonitrile | Toluene allows for azeotropic water removal before reagent addition. Polar aprotic solvents (DMF/DMSO) accelerate the reaction but make water removal difficult, increasing hydrolysis risk [1]. |
| Base | Triethylamine (Et₃N) or K₂CO₃ | An acid scavenger is required to neutralize the HCl generated. Et₃N is soluble in toluene, ensuring a homogeneous phase for the scavenger, though inorganic bases prevent potential quaternization side-reactions. |
| Stoichiometry | 1.1 : 1.0 (Amine : Aryl Halide) | Use a slight excess of N-methylaniline. A large excess is wasteful and complicates purification. |
| Temperature | 0°C | Start Cold (0°C): To control the initial exotherm and prevent tar formation (Meisenheimer complex decomposition). Finish Hot: Reflux is often needed to overcome the steric hindrance of the 6-CF₃ group [2]. |
| Atmosphere | Argon/Nitrogen (Strict) | Oxygen is not the enemy; Moisture is. The aryl halide hydrolyzes rapidly in wet air. |
Visual Workflow & Mechanism
Figure 1: Reaction Pathway & Competitive Hydrolysis This diagram illustrates the desired SNAr pathway versus the moisture-induced failure mode.
Caption: The hyper-activated aryl chloride is prone to hydrolysis (red path). Strict moisture control favors the green path.
Troubleshooting Guide (Q&A)
Scenario A: "My yield is low (<40%) and the reaction mixture turned black/tarry."
-
Diagnosis: Thermal Decomposition (Uncontrolled Exotherm).
-
The Science: Polynitro compounds are thermally sensitive. If you mix reagents rapidly at room temperature, the heat of reaction can trigger oxidative decomposition of the amine or polymerization of the Meisenheimer intermediate [3].
-
Solution:
-
Cool it down: Chill the aryl halide solution to 0°C before adding the amine.
-
Slow Addition: Add the N-methylaniline (mixed with base) dropwise over 30-60 minutes.
-
Check Purity: Oxidized aniline precursors (often dark brown) accelerate tar formation. Distill your N-methylaniline if it is not clear/yellow.
-
Scenario B: "I see a persistent spot on TLC that isn't Product or Start Material."
-
Diagnosis: Hydrolysis (Phenol Formation).
-
The Science: The spot is likely 2,4-dinitro-6-(trifluoromethyl)phenol . This happens if your solvent was "wet" or the flask wasn't dried. The CF₃ and NO₂ groups make the C-Cl bond so electron-deficient that water acts as a competent nucleophile even without strong base [1].
-
Solution:
-
Dry Solvents: Use anhydrous toluene (stored over sieves).
-
Dean-Stark Trap: If using large scales, reflux the toluene with a Dean-Stark trap for 1 hour before adding the aryl halide to physically remove water.
-
Reagent Order: Add the Base after the Amine is in the flask to minimize hydroxide generation if any water is present.
-
Scenario C: "The reaction stalls. Starting material remains even after reflux."
-
Diagnosis: Steric Hindrance (The "Orth-Effect").
-
The Science: The 6-CF₃ and 2-NO₂ groups physically block the nitrogen from attacking the ring carbon. N-methylaniline is a bulky nucleophile compared to simple ammonia.
-
Solution:
-
Switch Solvent: Change from Toluene to Acetonitrile (MeCN) or DMF . The higher dielectric constant stabilizes the polar transition state (Meisenheimer complex), lowering the activation energy [4].
-
Catalyst: Add a phase transfer catalyst (e.g., TBAB - Tetrabutylammonium bromide, 5 mol%) if using a biphasic system or inorganic base.
-
Optimized Experimental Protocol
Scale: 10 mmol basis Safety Warning: Dinitro compounds can be explosive. Do not distill the final product to dryness at high temperatures.
-
Preparation:
-
Dry a 100 mL 3-neck Round Bottom Flask (RBF) in an oven at 120°C. Flush with Argon while cooling.
-
Reactant A: Dissolve 10 mmol of 1-chloro-2,4-dinitro-6-(trifluoromethyl)benzene in 40 mL anhydrous Toluene.
-
Reactant B: Mix 11 mmol N-methylaniline with 12 mmol Triethylamine in 10 mL anhydrous Toluene.
-
-
Execution:
-
Cool Reactant A (in RBF) to 0–5°C using an ice bath.
-
Add Reactant B dropwise via an addition funnel over 45 minutes . Monitor internal temp; do not exceed 10°C.
-
Once addition is complete, allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: Check TLC (Hexane/EtOAc 8:2). If reaction is incomplete, heat to 60°C for 2 hours. Note: Reflux is rarely needed if the system is dry and clean.
-
-
Workup (Crucial for Yield):
-
Quench with 1M HCl (cold) to remove excess amine and triethylamine.
-
Separate the organic layer.[1] Wash with Sat. NaHCO₃ (removes any phenolic hydrolysis byproduct).
-
Wash with Brine -> Dry over MgSO₄ -> Filter.[1]
-
Crystallization: Evaporate solvent to ~10 mL volume. Add Isopropanol or Hexane to induce crystallization. (Avoid column chromatography if possible to prevent loss on silica).
-
Decision Logic Tree
Use this flow to determine your next step during the experiment.
Caption: Logic flow for monitoring reaction progress and identifying stalling vs. decomposition.
References
-
Al-Howsaway, H. O., et al. (2007). "Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives: Substituent effects." Journal of Chemical Research.[2]
-
Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Standard text on SNAr kinetics and steric effects).
-
Dreikorn, B. A. (1979). "Diphenylamines and their use as rodenticides." U.S. Patent 4,172,151. (The foundational patent for Bromethalin-type synthesis).
-
Asghar, B. H., et al. (2025). "Kinetics of the reaction of 2-chloro-3,5-dinitrobenzotrifluoride with aniline in methanol-toluene." ResearchGate.[2][3][4]
Sources
avoiding decomposition of dinitroaniline compounds during heating
Topic: Preventing Thermal Decomposition of Dinitroaniline Compounds Ticket ID: DNA-THERM-404 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Thermal Stability Paradox
Welcome to the Technical Support Hub. You are likely here because you are working with compounds such as Pendimethalin , Trifluralin , or 2,4-Dinitroaniline and are concerned about thermal hazards or yield loss during heating.
The Core Issue: Dinitroanilines possess a deceptive stability profile. While they often have distinct melting points (e.g., Pendimethalin at ~56°C), their nitro groups (
This guide provides the operational protocols to heat these compounds safely, preserving both your molecule and your laboratory.
Module 1: The Hazard Profile (Root Cause Analysis)
To prevent decomposition, you must understand the mechanism driving it. Decomposition is rarely random; it is a cascade event.
The Decomposition Mechanism
The primary failure mode for dinitroanilines is the Nitro-Nitrite Rearrangement followed by homolytic cleavage.
-
Initiation: Heat weakens the
bond connecting the nitro group to the aromatic ring. -
Rearrangement: The nitro group (
) isomerizes to a nitrite ester ( ). -
Homolysis: The
bond breaks, generating highly reactive alkoxy and radicals. -
Autocatalysis: These radicals attack the amine group or the ring itself, accelerating the reaction exponentially (Runaway).
Visualizing the Hazard Cascade
Figure 1: The kinetic pathway from stable compound to thermal runaway. Note that gas evolution often precedes the thermal spike.
Module 2: Troubleshooting & FAQs
This section addresses specific operational failures. Locate your issue below.
Issue 1: "My reaction temperature is below the literature decomposition point, but the material is degrading."
Diagnosis: You are likely experiencing Catalytic Decomposition or Thermal History effects . Literature values (e.g., DSC onset >270°C for 2,4-dinitroaniline) apply to pure substances heated rapidly. In real-world processing, impurities lower this threshold drastically.
Troubleshooting Protocol:
-
Check pH: Bases (alkalis like NaOH, KOH, amines) are fatal to nitro stability. They induce Meisenheimer complex formation, which decomposes at much lower temperatures.
-
Action: Ensure aqueous washes are neutral (pH 6-8) before heating the organic phase.
-
-
Check Metals: Transition metals (Iron, Copper) act as catalysts for radical generation.
-
Action: If using steel reactors, ensure they are passivated. Avoid rust. Use glass-lined reactors for temperatures >150°C.
-
-
Check Time: Decomposition is a function of Time
Temperature. Holding a melt at 180°C for 24 hours is more dangerous than touching 200°C for 1 minute.
Issue 2: "I see pressure spikes in my autoclave/sealed vessel."
Diagnosis: This is a critical warning sign. Dinitroanilines release non-condensable gases (
Corrective Action (The "Vent & Sweep" Method):
-
Immediate Action: Stop heating. Engage emergency cooling.
-
Protocol Change: Do not heat dinitroanilines in "dead" closed systems. Use a pressure relief valve or a continuous vent.
-
Headspace: Ensure at least 40% headspace in the reactor to accommodate gas expansion.
Issue 3: "How do I safely remove solvent from a Dinitroaniline solution?"
Diagnosis: Concentration steps are high-risk because the thermal mass decreases while the concentration of the energetic compound increases.
Safe Distillation Protocol:
-
Vacuum is Mandatory: Never strip solvents at atmospheric pressure if the boiling point requires a pot temperature >100°C.
-
The "100°C Rule": Keep the jacket temperature (heating source) below 100°C whenever possible. Use high vacuum to compensate.
-
Avoid Dryness: Never distill to total dryness. The solid residue has poor heat transfer, leading to "hot spots" on the reactor wall that trigger initiation. Leave 5-10% solvent or a "heel."
Module 3: Critical Data & Safe Operating Limits
Use this table to establish your safety margins. Note that "Onset" refers to the temperature where detectable heat release begins in a DSC (Differential Scanning Calorimetry) experiment.
| Compound | Melting Point | DSC Exotherm Onset (Pure) | Critical Hazard Note |
| 2,4-Dinitroaniline | 178-180°C | ~270°C | Violent reaction with strong acids/bases [1]. |
| Pendimethalin | 54-58°C | ~245°C | Decomposes on boiling.[1] High energy release [2]. |
| Trifluralin | 40-43°C | ~200°C | Volatile. Vapor can be flammable/explosive [3].[2] |
| o-Nitroaniline | 71°C | ~225°C | History of industrial explosions due to runaway [4]. |
WARNING: Reduce these limits by 50°C if the mixture contains crude reaction byproducts, iron rust, or has an unknown pH.
Module 4: Experimental Workflow (Decision Logic)
Before heating any dinitroaniline compound >100°C, run this logic check to ensure system integrity.
Figure 2: Pre-heating safety authorization workflow.
Module 5: Emergency Stabilization
If you observe smoke , rapid temperature rise (unrelated to heating source), or pressure spikes :
-
Kill Heat: Cut the jacket steam/oil immediately.
-
Max Cooling: Apply full cooling water to the jacket.
-
Drown Out (If Protocol Allows): For large reactors, adding a large volume of cold solvent (like Toluene or Water, depending on solubility) acts as a heat sink to quench the reaction.
-
Vent: Open emergency relief to prevent vessel rupture.
References
-
PubChem. (n.d.). 2,4-Dinitroaniline Compound Summary. National Library of Medicine. Retrieved from [Link]
-
University of Hertfordshire. (2025). Pendimethalin (Ref: AC 92553) PPDB: Pesticide Properties DataBase.[1] Retrieved from [Link]
-
Iowa State University. (2003).[3] Persistence, Mobility, and Bioavailability of Pendimethalin and Trifluralin in Soil. ACS Symposium Series. Retrieved from [Link]
-
Willey, R. J., et al. (2001). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline. Process Safety Progress, 20(2). Retrieved from [Link]
-
Organic Syntheses. (1928). 2,4-Dinitroaniline Preparation Procedure. Coll. Vol. 2, p.221 (1943). Retrieved from [Link]
Sources
Technical Support Center: Solubilization & Handling of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
[1][2]
Status: Operational Agent: Senior Application Scientist Case ID: SOL-DPT-001 Topic: Improving Solubility for Biological Assays[1][2]
Compound Profile & Physicochemical Challenges
Before attempting solubilization, it is critical to understand why this compound resists aqueous environments. N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline (referred to hereafter as NM-DPT ) belongs to the dinitroaniline class.[1][2] Structurally, it possesses a highly lipophilic core characterized by:
-
Trifluoromethyl group (-CF3): Increases lipophilicity and metabolic stability but drastically reduces water solubility.[1][2]
-
Dinitro-substitution: Electron-withdrawing groups that facilitate pi-stacking interactions, leading to tight crystal packing.[1][2]
-
N-Phenyl group: Adds aromatic bulk, further driving the partition coefficient (LogP) likely above 4.5–5.0.[1][2]
Implication for Bioassays: The compound will not dissolve in water.[1][2] It will form a suspension or precipitate immediately upon contact with aqueous buffers, leading to false negatives (compound unavailable to cells) or false positives (aggregates causing physical toxicity).[2]
Master Protocol: The "Solvent-Bridge" Method[1][2]
Do not attempt direct dissolution in water or media.[1][2] Follow this stepwise gradient approach.
Step 1: Primary Stock Solution (Anhydrous)
Water is the enemy here.[2] Even trace moisture in your solvent can initiate nucleation.[1][2]
-
Solvent: 100% DMSO (Dimethyl sulfoxide), Anhydrous grade (≥99.9%).[2]
-
Target Concentration: 10 mM to 50 mM.
-
Procedure:
Step 2: The Intermediate Dilution (The Critical Step)
Most precipitation occurs when "shocking" the hydrophobic stock with 100% aqueous media.[2] We use a "bridge" solvent.[1][2]
-
Protocol:
Step 3: Final Assay Formulation
Advanced Troubleshooting: When DMSO Isn't Enough
If the standard protocol fails (visible precipitation or variability in data), switch to Complexation .
The Cyclodextrin System (HP-β-CD)
Hydroxypropyl-beta-cyclodextrin creates a hydrophilic "cage" around the hydrophobic NM-DPT molecule.[1][2]
| Component | Concentration | Function |
| NM-DPT | Assay Conc. | Active Agent |
| HP-β-CD | 10% - 20% (w/v) | Solubilizing Excipient |
| DMSO | < 1% | Co-solvent |
Protocol:
Environmental & Material Factors (FAQ)
Q: Why are my IC50 values shifting between experiments?
A: Plastic Adsorption. Dinitroanilines are notorious for binding to polystyrene (standard TC plates) and polypropylene (pipette tips).[2]
-
Solution: Use Low-Binding plates and tips.[1][2] If possible, use glass-coated plates for the initial dilution steps.[1][2]
-
Pre-saturation: Some labs "coat" tips by pipetting media once before transferring the drug, though low-binding plastic is superior.[1][2]
Q: The compound disappears over time (24h+ incubation). Is it degrading?
A: Volatility and Photostability.
-
Volatility: Fluorinated dinitroanilines have significant vapor pressure.[1][2][3] In a 37°C incubator, the compound may volatilize from the media and redistribute to other wells (cross-contamination) or the plastic lid.
-
Fix: Use plate sealers (breathable films for cells, foil for biochemical assays).[2]
-
Visual Troubleshooting Guide
The following decision tree illustrates the logical flow for solubilizing NM-DPT based on assay requirements.
Caption: Logical workflow for solubilizing hydrophobic dinitroanilines. Method C (Cyclodextrin) is the fallback for stubborn precipitation.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9936, 2,6-Dinitro-4-(trifluoromethyl)aniline (Analogous Structure).[1][2] Retrieved from [Link][1][2]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2] (Discusses Cyclodextrin and co-solvent strategies for Class II drugs). Retrieved from [Link]
-
Environmental Protection Agency (EPA). Dinitroanilines: Physical and Chemical Properties.[1][2][4][5] (Reference for volatility and photodegradation issues common to this class). Retrieved from [Link][1][2]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.[2] (Authoritative source on HP-β-CD protocols). Retrieved from [Link]
Sources
- 1. 2,6-Dinitro-4-(trifluoromethyl)aniline | C7H4F3N3O4 | CID 9936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. scilit.com [scilit.com]
- 4. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
Technical Support Center: High-Performance Liquid Chromatography (HPLC)
Topic: Resolving Peak Tailing in Nitrated Anilines Analysis
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Last Updated: February 6, 2026
Introduction
Welcome to the technical support hub. You are likely here because your nitrated aniline peaks (2-nitroaniline, 3-nitroaniline, or 4-nitroaniline) are exhibiting asymmetry factors (
Nitrated anilines present a deceptive challenge. While the nitro group (
Module 1: The Diagnostic Phase (Root Cause Analysis)
"Is it Chemistry or Plumbing?"
Before modifying your chemistry, you must rule out physical system defects. Tailing caused by a void in the column head looks identical to tailing caused by silanol interactions.
The Neutral Standard Protocol
Run a standard injection of a neutral, hydrophobic compound (e.g., Toluene or Uracil) under your exact method conditions.
-
Scenario A: The neutral standard tails (
).-
Diagnosis: Physical Failure. You have a void in the column inlet, a bad tubing connection, or excessive extra-column volume. Chemical modification will not fix this.
-
Action: Replace the column or re-plumb the detector/injector connections.
-
-
Scenario B: The neutral standard is symmetrical (
), but the nitroaniline tails.
Figure 1: Diagnostic decision tree to distinguish between hardware failures and chemical interactions.
Module 2: Mobile Phase Optimization
"The Silanol Suppression Protocol"
If your issue is chemical, it is due to the interaction between the protonated amine of the nitroaniline and the ionized silanol groups (
The Chemistry of the Problem
Although nitroanilines are weak bases, residual silanols on silica have a
-
At pH > 4.0: Silanols are deprotonated (negative). They act as cation exchangers, holding onto the amine.
-
At pH < 3.0: Silanols are protonated (neutral). Interactions are minimized.
Data Table: pKa Values of Target Analytes
| Analyte | pKa (Conjugate Acid) | Structural Note | Risk of Tailing |
|---|---|---|---|
| 2-Nitroaniline | ~ -0.28 | Intramolecular H-bond | Low (often elutes sharpest) |
| 4-Nitroaniline | ~ 1.0 | Para-substitution | Moderate |
| 3-Nitroaniline | ~ 2.47 | Meta-substitution | High (Strongest base) |
Note: 3-Nitroaniline is the most basic isomer and typically exhibits the worst tailing because it is most likely to be positively charged or interact with silanols.
Solution A: The "Competitor Base" Method (Recommended)
Add a sacrificial base to the mobile phase that binds to silanols more strongly than your analyte.
-
Reagent: Triethylamine (TEA).
-
Concentration: 5 mM to 10 mM (approx. 0.7 – 1.4 mL per liter).
-
Protocol:
-
Add TEA to the aqueous portion of your mobile phase.
-
CRITICAL: You must adjust the pH after adding TEA. TEA is very basic (pH > 10). Adjust the aqueous phase to pH 3.0 using Phosphoric Acid (
). -
Run the separation. The TEA cations (
) will saturate the silanol sites, shielding the nitroanilines.
-
Solution B: The "Ionization Suppression" Method
If you cannot use TEA (e.g., in LC-MS applications where TEA suppresses signal), use Ammonium Acetate or Formate and lower the pH.
-
Protocol: Use 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
-
Mechanism: Low pH keeps both the silanols (neutral Si-OH) and the nitroanilines (mostly neutral) in non-interacting states.
Module 3: Column Selection
"Hardware Solutions"
If mobile phase modifiers are insufficient or prohibited, you must change the stationary phase. Standard C18 columns (especially older "Type A" silica) are notorious for tailing with anilines.
Recommended Column Technologies
-
Base-Deactivated Silica (BDS): These columns undergo a secondary treatment to chemically bond residual silanols.
-
Polar-Embedded Groups: These phases have a polar group (like an amide or carbamate) embedded in the alkyl chain. This creates a "water shield" near the silica surface, preventing the nitroaniline from reaching the silanols.
-
Hybrid Particles (e.g., Waters XBridge/BEH): These use an organosilica hybrid that naturally has fewer acidic silanols than pure silica.
Figure 2: Column selection hierarchy. Standard C18 requires mobile phase modifiers, while modern BDS or Polar-Embedded columns provide hardware-level resolution.
Frequently Asked Questions (FAQ)
Q1: I am analyzing 2-nitroaniline and it is splitting into two peaks. Why?
-
Answer: This is rarely a column issue. 2-nitroaniline (ortho) has a strong intramolecular hydrogen bond between the amino and nitro groups. If your sample solvent is significantly stronger (e.g., 100% Acetonitrile) than your mobile phase, the sample may "crash" or travel faster than the mobile phase initially.
-
Fix: Dissolve your sample in the mobile phase itself, or a solvent ratio that matches the initial gradient conditions.
Q2: Can I use ion-pairing agents like Octanesulfonic Acid?
-
Answer: Technically, yes, but it is not recommended for nitroanilines. Since they are weak bases (
), they are difficult to fully protonate without extremely low pH (pH < 1.5), which damages most columns. Stick to Silanol Suppression (TEA) rather than ion-pairing.
Q3: My 3-nitroaniline tails, but 2-nitroaniline is perfect. Is my column broken?
-
Answer: No. As shown in the Data Table in Module 2, 3-nitroaniline is the strongest base of the isomers (
2.47). It interacts most strongly with silanols. 2-nitroaniline is shielded by its own internal structure. This confirms you have a chemical interaction issue, not a physical column void. Implement the TEA protocol.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (2025).[6] How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). 3-Nitroaniline PubChem Compound Summary. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. How to find the pKa of m nitroaniline? | Filo [askfilo.com]
minimizing impurities in the dinitration of N-phenyl anilines
The following guide serves as a specialized Technical Support Center for researchers optimizing the dinitration of N-phenyl anilines (Diphenylamines). It is designed to troubleshoot the specific chemical behaviors that lead to impurities, specifically N-nitrosamines, regio-isomers, and oxidative tars.
Status: Active | Topic: Impurity Minimization & Reaction Engineering Audience: Process Chemists, Medicinal Chemists, QA/QC Specialists
Introduction: The "Clean" Dinitration Challenge
Direct nitration of N-phenyl anilines (Diphenylamines or DPAs) is deceptively simple on paper but notoriously difficult in practice. The electron-rich secondary amine is prone to oxidative degradation (tars) and N-nitrosation (carcinogens) before the desired electrophilic aromatic substitution (EAS) can occur.
This guide addresses the three primary failure modes:
-
Safety/Purity Critical: Formation of N-Nitroso species.
-
Yield Critical: Oxidative tarring (Black reaction mixtures).
-
Specificity Critical: Regio-isomer contamination (2,4- vs 4,4'- isomers).
Module 1: The N-Nitrosamine Hazard
User Query: "My HPLC shows a persistent impurity peak that matches N-nitrosodiphenylamine. How do I stop this side reaction?"
Root Cause Analysis
Secondary amines react with nitrous acid (
-
Mechanism:
-
Risk: N-nitrosamines are potent carcinogens and difficult to separate from the final nitro-product due to solubility similarities.
Troubleshooting Protocol: The Scavenger System
To eliminate this impurity, you must scavenge the nitrosating agent (
Step-by-Step Solution:
-
Reagent Swap: Do not use standard
without additives. -
The Scavenger: Add Sulfamic Acid (
) or Urea to the reaction mixture. Sulfamic acid is preferred as it reacts rapidly with nitrous acid to release harmless gas.-
Stoichiometry: 0.05 – 0.1 equivalents relative to
.
-
-
Reaction:
Visualization: Competitive Pathways
The diagram below illustrates how the scavenger intercepts the failure pathway.
Caption: Figure 1. Sulfamic acid intercepts the nitrosating agent (NO+), preventing the formation of the N-nitroso impurity and allowing the desired ring nitration to proceed.
Module 2: Controlling Oxidation (The "Black Tar" Effect)
User Query: "My reaction mixture turns black and viscous immediately upon adding acid. Yields are <40%."
Root Cause Analysis
The amino group in N-phenyl aniline is strongly activating. In the presence of strong oxidizers (
Troubleshooting Protocol: Protection & Temperature
Option A: The Protection Strategy (Recommended) Mask the amine reactivity by converting it to an amide (Acetyl protection) before nitration.
-
Acetylation: React DPA with Acetic Anhydride
N-Acetyl-N-phenylaniline. -
Nitration: Nitrating the amide is cleaner; the acetyl group reduces electron density, preventing oxidation while still directing para/ortho.
-
Hydrolysis: Remove the acetyl group with dilute acid/base workup.
Option B: The Cryogenic Control (Direct Nitration) If you must nitrate directly:
-
Solvent: Use Acetic Acid or Sulfuric Acid as the solvent (high heat capacity).
-
Temperature: Maintain
during addition. -
Addition Mode: Add the solid amine to the pre-cooled acid mixture (inverse addition) to prevent local hotspots where oxidation occurs.
Module 3: Regioselectivity (Isomer Control)
User Query: "I need the 2,4-dinitro isomer, but I'm getting a mixture of 2,2', 2,4', and 4,4'. How do I direct the nitro groups?"
Technical Insight
The first nitro group deactivates the ring it attaches to.
-
First Nitration: Goes para (4-nitro) or ortho (2-nitro). Sterics usually favor para.
-
Second Nitration: The nitrated ring is deactivated. The second nitro group will attack the other (unsubstituted) phenyl ring.
-
Result: Direct nitration of DPA naturally favors 2,4'-dinitro or 4,4'-dinitro species. Obtaining the 2,4-dinitro (where both nitro groups are on the same ring) via direct nitration is mechanistically unfavorable and requires forcing conditions that lead to impurities.
The "Pro-Tip" Alternative: S_NAr Synthesis
If your target is specifically 2,4-dinitrodiphenylamine (both nitro groups on one ring), STOP attempting direct nitration. Use Nucleophilic Aromatic Substitution.[3][4]
Protocol:
-
Reagents: 2,4-Dinitrochlorobenzene (DNCB) + Aniline.
-
Mechanism: Aniline attacks the electron-deficient DNCB ring.
-
Advantage: The nitro groups are pre-positioned. No isomer issues. No oxidation issues.
Comparative Data: Direct Nitration vs. S_NAr Route
| Feature | Direct Nitration of DPA | S_NAr (Aniline + DNCB) |
| Major Impurity | N-Nitroso, Tars, Isomer Mix | Unreacted Aniline |
| Regio-Control | Poor (Mixture of 2,4' / 4,4') | Perfect (Defined by starting material) |
| Yield | 40-60% (variable) | >85% (consistent) |
| Safety | High Exotherm Risk | Mild Conditions |
Module 4: Purification Workflow
User Query: "How do I clean up the final crude solid?"
Depending on your synthesis route, follow this purification logic.
Caption: Figure 2. Decision tree for purification based on the synthesis origin of the crude material.
References
-
Prevention of N-Nitrosation
- Williams, D. L. H. (1988). Nitrosation. Cambridge University Press. (Describes the kinetics of sulfamic acid scavenging HNO2).
-
Cosmetic Ingredient Review. (2023).[5] Nitrosation Resource Document. Retrieved from (Details on scavengers like sulfamic acid/ascorbic acid).
-
S_NAr Synthesis of 2,4-Dinitrodiphenylamine
-
Regioselectivity & Mechanism
-
National Institutes of Health (NIH). (2025).[1][4][9][10][11] Regioselectivity in the nitration of dialkoxybenzenes. (Mechanistic insights into SET oxidation vs nitration). Retrieved from .
-
BenchChem. (2025).[11] Spectroscopic Showdown: Unmasking 2,4-Dinitrodiphenylamine and Its Isomers. (Data on distinguishing isomers). Retrieved from .
-
Sources
- 1. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. freethinktech.com [freethinktech.com]
- 6. N-(2,4-dinitrophenyl)-2,4-dinitroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. KR910005767B1 - Method for preparing 2,4-dinitroaniline - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
optimizing temperature control for N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline reactions
Ticket ID: T-SNAR-2024-001
Subject: Optimizing Temperature Control for
Executive Summary: The Thermal Tightrope
You are synthesizing
The Core Challenge:
This reaction presents a classic "thermal tightrope." You must balance the Activation Energy (
-
Too Cold: The reaction stalls at the Meisenheimer complex or fails to displace the leaving group due to steric bulk at the 6-position.
-
Too Hot: You risk a thermal runaway (exothermic decomposition of nitro groups) or the formation of "tarry" oxidative impurities.
Reaction Energy & Mechanism Visualization
To troubleshoot effectively, you must understand the energy landscape. The diagram below illustrates the critical transition states where temperature control is paramount.
Figure 1: Reaction coordinate diagram showing the Meisenheimer intermediate. Note that excessive heat at the intermediate stage leads to irreversible decomposition.
Troubleshooting Modules
Module A: Reaction Initiation (The Exotherm)
Symptom: "My temperature spikes uncontrollably upon adding the amine," or "A thick crust forms, stopping the stirrer."
Root Cause:
The
Protocol Adjustment:
-
Dosing Strategy: Do NOT add the amine (
-methylaniline) in one shot (bolus). Use a ramped dosing profile :-
Add 10% of the amine. Wait for the exotherm to plateau.
-
If
, proceed with continuous addition over 60–90 minutes.
-
-
Solvent Selection: Switch to a solvent with a higher heat capacity or one that allows reflux cooling (latent heat of vaporization) to act as a safety buffer.
| Solvent | Boiling Point | Suitability | Risk Note |
| DMF/DMSO | >150°C | High (Fast Rates) | High Risk: Hard to remove heat; thermal runaway potential.[1] |
| Toluene | 110°C | Medium (Safe) | Recommended: Can reflux to clamp temp; poor solubility may cause crusting. |
| Ethyl Acetate | 77°C | Medium | Good for safety; reaction may be too slow due to low T. |
Self-Validating Check:
-
Before full addition: Calculate the Adiabatic Temperature Rise (
) . If , you must dilute the reaction or increase cooling capacity.
Module B: The Plateau (Conversion vs. Impurity)
Symptom: "The reaction turns black/tarry," or "HPLC shows 10% starting material remaining after 24 hours."
Root Cause:
-
Black/Tarry: Oxidation of the amine or decomposition of the nitro-aromatic ring (thermal stress > 90°C).
-
Incomplete Conversion: The 6-trifluoromethyl group provides significant steric hindrance, protecting the leaving group (Cl/F) from attack.
Protocol Adjustment:
-
The "Step-Up" Heating Profile:
-
Initiate at 40–50°C to consume the most reactive species.
-
Once 70% conversion is reached (verify via HPLC), ramp to 70–80°C to drive the reaction to completion against the steric barrier.
-
-
Base Management: Ensure you are using an inorganic base (e.g.,
) to scavenge the acid byproduct. Amine salts can precipitate and coat the reactants, halting the reaction.
Self-Validating Check:
-
TLC/HPLC Monitoring: Do not rely on time. Monitor the disappearance of the aryl halide.[2] If conversion plateaus at 80% for >2 hours, adding more heat will only create impurities, not product. Isolate and purify instead.
Diagnostic Decision Tree
Follow this logic flow to resolve yield or purity issues in real-time.
Figure 2: Decision matrix for in-process troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is the 6-trifluoromethyl group making this reaction so difficult compared to standard 2,4-dinitrochlorobenzene?
A: The -CF
Q2: Can I use microwave heating to speed this up?
A: Use extreme caution. While microwaves accelerate
Q3: My product is oiling out instead of crystallizing. How do I fix this?
A: This is common with
-
Fix: Re-dissolve in hot ethanol/water (9:1). Allow it to cool very slowly (1°C/min) to room temperature with vigorous stirring. Seed the mixture with a pure crystal if available. Rapid cooling traps impurities, which prevents crystal lattice formation.
References
-
March, J., & Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Chapter on Nucleophilic Aromatic Substitution).
-
Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Critical data on nitro-compound decomposition).
-
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Compounds. Chemical Reviews, 49(2), 273–412. (Foundational kinetics for SNAr).
Sources
workup procedure for quenching dinitroaniline synthesis reactions
Technical Support Center: Dinitroaniline Synthesis
Welcome to the technical support guide for dinitroaniline synthesis. This resource is designed for chemistry professionals engaged in pharmaceutical development, fine chemical synthesis, and academic research. Here, we address the critical, and often challenging, workup and quenching procedures for these reactions. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your own experiments effectively.
Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the quenching and workup of dinitroaniline synthesis reactions.
Q1: What is the fundamental purpose of "quenching" in the context of dinitroaniline synthesis? A1: Quenching serves two primary, critical functions. First, these syntheses, particularly aromatic nitrations, are highly exothermic. Quenching, typically by adding the reaction mixture to a large volume of ice-water, rapidly dissipates heat, preventing thermal runaway and the formation of dangerous, over-nitrated byproducts.[1] Second, it effectively halts the reaction by diluting the catalytic acid (e.g., sulfuric acid), which is essential for the reaction to proceed. This dilution also drastically reduces the solubility of the organic dinitroaniline product, causing it to precipitate out of the aqueous acid solution.[1]
Q2: What are the primary safety concerns associated with dinitroanilines and their synthesis workup? A2: Dinitroanilines are energetic materials and should be handled with care. They can be capable of detonation or explosive decomposition under specific conditions, such as heating under confinement or initiation by a strong source.[2] The synthesis often involves potent reagents like fuming sulfuric acid and nitric acid. The workup procedure requires strict adherence to safety protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-retardant lab coat.[3]
-
Ventilation: All steps must be performed in a certified chemical fume hood.
-
Quenching Protocol: Always add the reaction mixture slowly to the ice/water with vigorous stirring. Never add water to the concentrated acid mixture, as this can cause violent boiling and splashing of corrosive material.
-
Handling the Product: Avoid friction, grinding, or impact of the dry, purified dinitroaniline. For spills, the material should be dampened with a solvent like acetone before cleanup to prevent dust formation and reduce ignition risk.[2]
Q3: My dinitroaniline product is a vibrant yellow/orange. Does this color indicate purity? A3: While pure dinitroanilines are typically yellow to orange crystalline solids, color alone is not a reliable indicator of purity.[2][4] The intense color is due to the chromophoric nitro groups conjugated with the aromatic ring and the amino group. However, various impurities, such as isomers, starting materials, or side-products, can also be colored and may co-precipitate. Purity should always be confirmed through analytical methods like melting point determination, TLC, HPLC, or NMR spectroscopy. A sharp melting point close to the literature value is a strong indicator of high purity.[5]
Q4: Can I reuse the mother liquor from the precipitation or recrystallization? A4: In an industrial setting, reusing the mother liquor, which contains residual acid and potentially unreacted starting materials, can be an economical and environmentally conscious choice.[6][7] For laboratory-scale research where high purity is paramount, reusing the mother liquor is generally not recommended for the final product, as it can introduce impurities. If you choose to attempt recovery from the mother liquor, the product obtained should be purified and characterized separately from the main batch.
Troubleshooting Guide: From Quenching to Pure Product
This guide addresses specific issues that may arise during the workup procedure, providing causative explanations and actionable solutions.
Problem 1: Low or No Product Precipitation Upon Quenching
-
Symptoms: After pouring the reaction mixture into ice-water, the solution remains clear or only slightly cloudy, with no significant solid formation.
-
Probable Causes & Solutions:
-
Incomplete Reaction: The synthesis may not have proceeded to completion. Before quenching, it is crucial to monitor the reaction's progress using an appropriate technique (e.g., TLC, GC). If the reaction is incomplete, consider extending the reaction time or moderately increasing the temperature, if deemed safe for the specific procedure.
-
Product is Water-Soluble: While most dinitroanilines have low water solubility, certain isomers or derivatives might exhibit higher solubility, especially if the volume of quenching water is excessively large.[8]
-
Solution: Try extracting the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The product can then be isolated by evaporating the solvent.
-
-
Formation of a Soluble Salt: If the quenching medium becomes basic (unlikely but possible if a basic quench is used improperly), the acidic N-H proton of the dinitroaniline could be removed, forming a more soluble salt.
-
Solution: Re-acidify the solution carefully with dilute HCl to a pH of ~5-6 to see if the product precipitates.
-
-
Problem 2: Product Precipitates as an Oil or Tarry Solid
-
Symptoms: Instead of a fine, filterable crystalline powder, the product appears as a sticky oil or a dark, amorphous tar at the bottom of the flask.
-
Probable Causes & Solutions:
-
Quenching Temperature Too High: If the ice melts completely and the temperature of the quenching solution rises, the product's melting point may be reached, causing it to "oil out." Dinitroaniline has a melting point around 180°C, but impurities can significantly lower this.[4]
-
Solution: Ensure a large excess of ice is used and that the reaction mixture is added slowly to maintain a low temperature throughout the quench. Vigorous stirring promotes the formation of smaller, more crystalline particles.
-
-
Presence of Impurities: Tarry products are often a sign of significant impurities, which can disrupt the crystal lattice formation.[5] These could be from side reactions due to excessive temperatures during the synthesis.
-
Solution: Attempt to solidify the oil by scratching the inside of the flask with a glass rod or adding a seed crystal. If it solidifies, it can be collected and subjected to rigorous purification. If it remains an oil, an alternative workup like column chromatography may be necessary.
-
-
Problem 3: Product is Impure After Filtration and Washing
-
Symptoms: Analytical data (e.g., broad melting point range, extra spots on TLC) indicates the presence of contaminants in the isolated solid.
-
Probable Causes & Solutions:
-
Inefficient Washing: Water washing may not be sufficient to remove organic, non-polar impurities or unreacted starting materials (e.g., dinitrochlorobenzene).[5]
-
Solution: After filtering and washing with copious amounts of cold water to remove acids, perform a "slurry wash." Suspend the crude solid in a minimal amount of a cold solvent in which the product is sparingly soluble but the impurities are more soluble (e.g., a cold ethanol/water mixture, or cold hexane). Stir briefly, then filter again.
-
-
Co-precipitation of Isomers/Byproducts: The synthesis may have produced multiple isomers or side-products that have similar solubility to the desired product.
-
Solution: Recrystallization is the most effective method for purification.
-
-
Experimental Protocols & Data
Protocol 1: Standard Quenching and Isolation of 2,4-Dinitroaniline
This protocol is a representative example for a reaction mixture containing the product in a strong acid like sulfuric acid.
-
Preparation: Prepare a large beaker containing a stir bar and a mixture of crushed ice and deionized water (approx. 10 parts ice/water by volume to 1 part reaction mixture). Place this beaker in an ice bath to ensure it remains cold.
-
Quenching: While stirring the ice/water mixture vigorously, slowly and carefully draw the cooled reaction mixture into a pipette or dropping funnel and add it dropwise to the ice slurry. The rate of addition should be controlled to keep the temperature of the slurry below 10°C. A yellow/orange precipitate should form immediately.
-
Digestion: Once the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete precipitation. This process is known as "digestion" and helps to improve the particle size for easier filtration.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper (typically pH > 5). This removes residual acid.
-
Drying: Press the filter cake as dry as possible on the funnel, then transfer the solid to a watch glass to air-dry or dry in a vacuum oven at a low temperature (<50°C).
Workflow for Quenching and Isolation
Caption: General workflow for quenching dinitroaniline synthesis.
Protocol 2: Purification by Recrystallization
This protocol is adapted from established procedures for purifying 2,4-dinitroaniline.[5]
-
Solvent Selection: A mixed solvent system of ethanol and water is effective. Dinitroaniline is soluble in hot ethanol but much less soluble in cold ethanol or water.
-
Dissolution: Place the crude, dry dinitroaniline in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (approximately 20 mL per gram of crude product) and heat the mixture to boiling (using a steam bath or heating mantle) to dissolve the solid completely.[5]
-
Decolorization (Optional): If the solution is very dark, a small amount of activated charcoal can be added to the hot solution. Boil for a few minutes, then remove the charcoal by hot filtration.
-
Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached.
-
Re-dissolution: Add a few more drops of hot ethanol until the turbidity just disappears, ensuring the solution is perfectly saturated.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (e.g., 50:50 mixture), and dry thoroughly.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting dinitroaniline workup.
References
- Preparation method of 2, 4-dinitroaniline. (CN113214088A).
-
DINITROANILINES HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency (EPA). [Link]
- Clean production process of 6-chloro-2,4-dinitroaniline. (CN103539680A).
-
2,4-dinitroaniline. Organic Syntheses Procedure. [Link]
- Process for the preparation of 2,4-dinitroaniline. (US4102927A).
-
2,6-dinitroaniline. Organic Syntheses Procedure. [Link]
-
Dinitroaniline. Wikipedia. [Link]
-
2,4-Dinitroaniline. PubChem, National Center for Biotechnology Information. [Link]
-
Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Sciences Europe, PMC. [Link]
-
Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis. PubMed, National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,4-DINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nj.gov [nj.gov]
- 4. US4102927A - Process for the preparation of 2,4-dinitroaniline - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN113214088A - Preparation method of 2, 4-dinitroaniline - Google Patents [patents.google.com]
- 7. CN103539680A - Clean production process of 6-chloro-2,4-dinitroaniline - Google Patents [patents.google.com]
- 8. Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Trifluoromethylation Reactions
Current Status: Online
Agent: Senior Application Scientist
Topic: Optimizing Yields in
Executive Summary: The Fluorine Challenge
Incorporating a trifluoromethyl (
This guide addresses the three dominant methodologies: Nucleophilic (Ruppert-Prakash), Electrophilic (Togni/Umemoto), and Radical (Langlois/Photoredox).
Phase 1: Diagnostic Flowchart
Before adjusting stoichiometry, confirm you are using the correct mechanistic manifold for your substrate.
Caption: Decision matrix for selecting the correct trifluoromethylation manifold based on substrate electronics.
Phase 2: Nucleophilic Trifluoromethylation (Ruppert-Prakash)
Reagent:
Q1: My reaction turns yellow/brown immediately, and I see gas evolution. What is happening?
Diagnosis: "The Proton Shunt."
You likely have trace moisture or an acidic proton on your substrate.
Mechanism: The active species is not
Corrective Protocol:
-
Dry Solvents: THF or Toluene must be distilled or passed through activated alumina.
-
Initiator Choice: Switch from TBAF (often wet, hygroscopic) to CsF (dried at
under vacuum) or TBAT (anhydrous fluoride source). -
Proton Scavenging: If your substrate has acidic protons (e.g., amide NH), use excess base (e.g., KHMDS) to deprotonate before adding
.
Q2: The reaction stalls at 50% conversion. Adding more initiator doesn't help.
Diagnosis: "The Silyl Trap."
The reaction produces an alkoxide intermediate (
Self-Validating Step:
-
The "Dump" Method: Instead of catalytic initiation, use stoichiometric activation. Use 1.05 equiv of TBAF or CsF. This bypasses the catalytic cycle requirement entirely, forcing the reaction to completion [1].
Phase 3: Radical Trifluoromethylation (Langlois Reagent)
Reagent:
Q3: I am getting a large exotherm upon mixing, but no product.
Diagnosis: Unproductive Oxidant Consumption.
Langlois reagent requires an oxidant (e.g., TBHP, Persulfate) to generate the
Corrective Protocol:
-
Solvent: Use a biphasic system (
) if using inorganic oxidants. -
Order of Addition:
-
Step A: Dissolve Substrate + Langlois Reagent.
-
Step B: Add Oxidant slowly (syringe pump) to keep the radical concentration low and steady. This favors reaction with the substrate over radical-radical recombination (dimerization).
-
Q4: How do I prevent the "Leaky" Radical Pathway (Hydrodefluorination)?
Diagnosis: H-Atom Abstraction.
The
Troubleshooting Matrix:
| Variable | Recommendation | Reason |
| Solvent | Avoid THF or Toluene | High H-atom donor ability. Use MeCN , DMSO , or Water . |
| Concentration | Increase Substrate Conc. | Increases probability of |
| Catalyst | Add Cu(II) or Mn(III) | Metals stabilize the radical species, preventing "free" radical behavior [3]. |
Phase 4: Electrophilic Trifluoromethylation (Togni Reagents)
Reagent: Togni I (Hypervalent Iodine) Common Issue: Incompatibility with Lewis basic solvents and substrates.
Q5: Why does my reaction fail in DMSO or DMF?
Diagnosis: Reagent Decomposition.
Togni reagents are hypervalent iodine species.[1] They are Lewis acidic at the Iodine center. Strongly coordinating solvents like DMSO attack the Iodine, displacing the
Corrective Protocol:
-
Solvent Switch: Use non-coordinating, polar solvents like DCM , Chloroform , or Acetonitrile .
-
Activation: If the reaction is slow in DCM, do not add heat. Add a Lewis Acid catalyst like
or a Brønsted acid activator.
Q6: I can't separate the iodobenzene byproduct.
Diagnosis: Purification bottleneck. The byproduct of Togni reagent is 2-iodobenzoic acid ester/alcohol, which streaks on silica. Solution:
-
Polymer-Supported Reagents: Use polymer-bound hypervalent iodine reagents. Filtration removes the byproduct.
-
Chemical Wash: Wash the crude reaction mixture with basic aqueous solution (if your product is stable) to hydrolyze and solubilize the iodine byproduct.
Phase 5: Copper-Mediated Decarboxylation
Reagent:
Q7: I see Cu mirror formation and low yield.
Diagnosis: Disproportionation of
Mechanism Visualization:
Caption: The kinetic race between productive oxidative addition and catalyst decomposition.
Corrective Protocol:
-
Ligand Stabilization: Add 1,10-phenanthroline . It stabilizes the
intermediate, delaying decomposition. -
Flow Chemistry: Perform the reaction in a flow reactor. This allows high temperatures for decarboxylation but minimizes the residence time of the unstable
species [5].
References
-
Ruppert-Prakash Activation: J. Fluorine Chem.[1][2][3][4] 2015, 180, 186–191.[2] 2[5][6]
-
Langlois Reagent Exotherm: Innate C-H trifluoromethylation of heterocycles. PMC - NIH. 7
-
Radical Stabilization: Recent advances in the application of Langlois' reagent. RSC Publishing. 8
-
Togni Reagent Decomposition: Copper-Mediated -CF(OCF3)(CF2H) Transfer. ACS Publications. 5
-
Cu-CF3 Flow Chemistry: Continuous Process for Production of CuCF3.[9] ResearchGate.[1][10][11] 9[5][6][12][13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. (PDF) Reaction of the Ruppert–Prakash reagent with perfluorosulfonic acids [academia.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 7. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the application of Langlois’ reagent in olefin difunctionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sioc.cas.cn [sioc.cas.cn]
Technical Support Center: Managing Photodegradation of Dinitroaniline Compounds in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dinitroaniline compounds. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you manage the photodegradation of these light-sensitive molecules in your experiments, ensuring the integrity and reproducibility of your results.
Introduction: The Challenge of Dinitroaniline Photodegradation
Dinitroaniline compounds, a class of chemicals widely used as herbicides and in other industrial applications, are known for their susceptibility to photodegradation.[1][2] This light-induced breakdown can significantly impact experimental outcomes by reducing the concentration of the active compound and introducing confounding variables in the form of degradation products.[3] Understanding and mitigating this process is crucial for accurate and reliable research.
This guide is structured to provide a comprehensive resource, from the fundamental principles of photodegradation to practical, step-by-step protocols for your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why are dinitroaniline compounds susceptible to it?
A1: Photodegradation is the breakdown of molecules by light. Dinitroaniline compounds possess chromophores (the dinitroaniline moiety) that absorb light, particularly in the UV spectrum. This absorption of energy can excite the molecule to a higher energy state, leading to chemical reactions that break it down. The primary mechanism often involves the reduction of the nitro groups and potential cleavage of other chemical bonds within the molecule.[4]
Q2: What are the primary factors that influence the rate of photodegradation in my experiments?
A2: Several factors can accelerate the photodegradation of dinitroaniline compounds:
-
Light Intensity and Wavelength: Higher light intensity and exposure to shorter wavelengths (UV light) will increase the rate of degradation.
-
Solvent: The polarity and chemical nature of the solvent can influence the stability of the compound.
-
Presence of Photosensitizers: Other molecules in the solution can absorb light and transfer the energy to the dinitroaniline compound, accelerating its breakdown.
-
Oxygen: The presence of oxygen can lead to photo-oxidative degradation pathways.
-
Temperature: While light is the primary driver, higher temperatures can increase the rate of secondary chemical reactions following the initial photochemical event.
Q3: What are the common degradation products of dinitroaniline compounds?
A3: The degradation of dinitroaniline herbicides can result in a variety of products. Common pathways include the reduction of one or both nitro groups to amino groups, dealkylation of side chains, and hydroxylation of the aromatic ring.[3] For example, the degradation of pendimethalin can lead to products like 6-aminopendimethalin and 3,4-dimethyl 2,6-dinitroaniline.[3] Identifying these degradation products is often crucial for understanding the complete picture of your experiment and can be achieved using techniques like LC-MS/MS.[5][6][7]
Q4: How can I minimize photodegradation during sample preparation and storage?
A4: The key is to minimize light exposure.
-
Work in a dimly lit area or under red light conditions.
-
Use amber-colored glassware or wrap your glassware and sample vials in aluminum foil.
-
Prepare samples fresh whenever possible.
-
For storage, keep samples in a dark, cold environment (e.g., a refrigerator or freezer). [8]
Troubleshooting Guide
This section addresses common problems encountered during experiments with dinitroaniline compounds and provides actionable solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent results between replicate experiments. | Variable light exposure between experiments. | 1. Standardize the lighting conditions in your lab. 2. Use a light meter to quantify and control the light intensity. 3. Ensure all replicates are handled with the same level of light protection. |
| Loss of compound concentration over time in standard solutions. | Photodegradation during storage. | 1. Store stock solutions in a dark, refrigerated, or frozen state. 2. Prepare working solutions fresh daily. 3. Use amber vials or foil-wrapped containers for all solutions.[8] |
| Appearance of unexpected peaks in chromatography. | Formation of degradation products. | 1. Analyze a sample that has been intentionally exposed to light to identify potential degradation peaks. 2. Use a photodiode array (PDA) detector to check for peak purity. 3. Employ mass spectrometry (MS) to identify the mass of the unknown peaks and deduce their structures.[9] |
| Low recovery of the compound after extraction. | Degradation during the extraction process. | 1. Minimize the time the sample is exposed to light during extraction. 2. If possible, perform extraction steps under low light conditions. 3. Consider using solid-phase extraction (SPE) which can be faster and offer more protection from light than liquid-liquid extraction.[10] |
Experimental Protocols
Protocol 1: General Handling and Preparation of Dinitroaniline Compound Solutions
This protocol provides a step-by-step guide for preparing and handling solutions of dinitroaniline compounds to minimize photodegradation.
Materials:
-
Dinitroaniline compound
-
Appropriate solvent
-
Amber volumetric flasks and vials
-
Aluminum foil
-
Analytical balance
-
Pipettes
Procedure:
-
Work Area Preparation: Dim the lights in the work area or use a red safelight.
-
Weighing: Accurately weigh the required amount of the dinitroaniline compound using an analytical balance. Perform this step quickly to minimize light exposure.
-
Dissolution: Transfer the weighed compound to an amber volumetric flask. Add a small amount of the appropriate solvent and sonicate briefly if necessary to dissolve.
-
Dilution: Once dissolved, dilute to the final volume with the solvent.
-
Storage: If not for immediate use, store the stock solution in a tightly capped amber vial wrapped in aluminum foil in a refrigerator or freezer.
-
Working Solutions: Prepare working solutions by diluting the stock solution in amber volumetric flasks immediately before use.
Protocol 2: Conducting a Forced Degradation Study
A forced degradation study is essential to understand the stability of your compound and to identify potential degradation products.[9]
Materials:
-
Dinitroaniline compound solution
-
Clear glass vials
-
UV lamp or a sunny windowsill
-
Analytical instrument (e.g., HPLC-UV, UPLC-MS/MS)
Procedure:
-
Sample Preparation: Prepare several aliquots of your dinitroaniline solution in clear glass vials.
-
Control Sample: Keep one vial completely protected from light (the control).
-
Light Exposure: Expose the other vials to a light source. This can be a controlled UV lamp for a specific duration or simply placing them on a sunny windowsill.
-
Time Points: Take samples at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze the control and light-exposed samples using your analytical method.
-
Data Interpretation: Compare the chromatograms of the light-exposed samples to the control. Look for a decrease in the parent compound peak and the appearance of new peaks, which are your degradation products.
Visualizing Experimental Workflows and Concepts
Diagram 1: Decision Tree for Troubleshooting Inconsistent Results
Caption: A standard workflow to minimize photodegradation.
References
- Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC - NIH. (2021-03-25).
- Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - Frontiers. (2021-03-24).
- 3,5-Dinitroaniline - Santa Cruz Biotechnology.
- Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy | Request PDF - ResearchGate. (2025-08-07).
- Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC.
- Recommendations for advancing test protocols examining the photo-induced toxicity of petroleum and polycyclic aromatic compounds - NIH.
- Application Note: Photocatalytic Degradation of 2,4-Dinitroaniline using TiO₂/ZrO₂ Films - Benchchem.
- Biodegradation of dinitroaniline herbicides: A comprehensive review - ResearchGate.
- New 2,6-Dinitroaniline Derivatives with an Antimitotic Effect and Their Synergistic Activity in the Compositions with Graminicides - ResearchGate.
- Dinitroaniline - Wikipedia.
- Determination of Dinitroaniline Herbicide in Food Samples and Commercial Formulations Using Spectrophotometric Methods - ResearchGate. (2024-07-23).
- 2,4-DINITROANILINE - CAMEO Chemicals - NOAA.
- LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning - ResearchGate. (2025-08-09).
- 2,4-dinitroaniline - Organic Syntheses Procedure.
- Utilizing UPLC-MS for Conducting Forced Degradation Studies - Waters Corporation.
- 2,4-DINITROANILINE - Suvchem Laboratory Chemicals.
- An Assessment of Test Methods for Photodegradation of Chemicals in the Environment - ECETOC.
- Studies on photo-degradation of 2,4-dinitro toluene in aqueous phase - ResearchGate. (2025-08-10).
- Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection - MDPI.
- Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater - EPA.
- Tin(IV) Compounds as Photo-Stabilizers for Irradiated Surfaces of Poly(Vinyl Chloride) Films. (2021-11-15).
- SAFETY DATA SHEET - Fisher Scientific.
- Factors Influencing the Photocatalytic Degradation of Reactive Yellow 145 by TiO2-Coated Non-Woven Fibers - SciRP.org.
- LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning - PubMed.
- Behavior of Dinitroaniline Herbicides in Soils | Weed Technology | Cambridge Core. (2017-06-12).
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE - Thermo Fisher Scientific.
- (PDF) LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine - ResearchGate. (2025-10-15).
- 2,4-DINITRO ANILINE CAS No 97-02-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- Troubleshooting and optimizing lab experiments - YouTube. (2022-10-12).
- DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS - Malaysian Journal of Analytical Sciences.
- EXPERIMENT ANALYZER USER GUIDE.
- Study of Factors Affecting UV-Induced Photo-Degradation in Different Types of Polyethylene Sheets - MDPI. (2024-09-25).
- PCR Troubleshooting Tips - Sigma-Aldrich.
Sources
- 1. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning [pubmed.ncbi.nlm.nih.gov]
- 8. 2,4-DINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. waters.com [waters.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
overcoming resistance mechanisms to dinitroaniline herbicides in research
Welcome to the Technical Support Center for research on overcoming dinitroaniline herbicide resistance. As Senior Application Scientists, we understand the complexities you face in the lab. This guide is designed with full editorial control to provide in-depth, field-proven insights to navigate the challenges of your research. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Understanding Dinitroaniline Herbicides and Resistance
Dinitroaniline herbicides, such as trifluralin and pendimethalin, are crucial tools in agriculture. Their primary mode of action is the disruption of microtubule polymerization by binding to tubulin proteins, which are essential for cell division and elongation in plants[1][2]. However, the emergence of herbicide-resistant weeds poses a significant challenge. Resistance mechanisms are broadly categorized into two types: Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR)[3].
-
Target-Site Resistance (TSR): This form of resistance arises from genetic mutations in the genes encoding the target proteins, in this case, α-tubulin or β-tubulin. These mutations prevent the herbicide from effectively binding to its target. TSR is often a more straightforward mechanism to investigate.
-
Non-Target-Site Resistance (NTSR): This is a more complex set of mechanisms that prevent the herbicide from reaching its target at a toxic concentration. This can include reduced uptake or translocation of the herbicide, or more commonly, enhanced metabolic detoxification of the herbicide, often mediated by enzymes like cytochrome P450s[3][4]. Unraveling NTSR mechanisms can be technically challenging.
This guide will provide troubleshooting for common experimental hurdles encountered when studying both TSR and NTSR to dinitroaniline herbicides.
Core Experimental Workflow
A typical workflow for investigating dinitroaniline resistance involves several key stages, from initial characterization to detailed molecular analysis.
Caption: General experimental workflow for investigating dinitroaniline herbicide resistance.
FAQs and Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Herbicide Sensitivity Assays (Dose-Response Curves)
Question 1: My dose-response curves are inconsistent. What are the common pitfalls in setting up a herbicide sensitivity assay?
Answer: Consistency is key for reliable dose-response data. Here are several factors to consider:
-
Uniform Plant Material: Ensure your plants are of a similar age and developmental stage. Genetic variability within a plant population can also lead to varied responses. If possible, use near-isogenic lines for your resistant and susceptible biotypes.
-
Precise Herbicide Application: Dinitroaniline herbicides are volatile and prone to photodegradation[1]. Ensure uniform application and incorporate the herbicide into the soil if conducting a pre-emergence assay. For in-vitro assays (e.g., on agar plates), ensure the herbicide is evenly distributed in the medium.
-
Controlled Environmental Conditions: Maintain consistent temperature, light intensity, and humidity throughout the experiment. Fluctuations can affect plant growth and herbicide efficacy.
-
Appropriate Assessment Metrics: Choose a quantifiable measure of herbicide effect, such as seedling root length, fresh weight, or survival rate. Visual scoring can be subjective.
-
Data Analysis: Utilize a non-linear regression model, such as a log-logistic model, to analyze your data. This provides a more accurate estimation of the effective dose (ED50) compared to linear models[5][6].
Troubleshooting Table: Inconsistent Dose-Response Curves
| Potential Cause | Recommended Solution |
| Variable Plant Growth | Synchronize seed germination and select seedlings of uniform size for the assay. |
| Inaccurate Herbicide Concentrations | Prepare fresh stock solutions and perform serial dilutions carefully. Verify concentrations if possible. |
| Environmental Fluctuations | Use a controlled environment growth chamber with consistent light, temperature, and humidity. |
| Subjective Data Collection | Use quantitative measurements like root length inhibition or biomass reduction. |
Question 2: How do I interpret the shape of my dose-response curve to infer the resistance mechanism?
Answer: The shape and shift of the dose-response curve can provide initial clues about the underlying resistance mechanism.
Caption: Interpreting dose-response curves for different resistance mechanisms.
-
High-Level Resistance (Large Shift in ED50): A significant shift in the dose-response curve to the right, indicating a high level of resistance, is often characteristic of Target-Site Resistance (TSR). This is because a mutation in the target protein can dramatically reduce the herbicide's binding affinity.
-
Moderate or Low-Level Resistance (Smaller Shift in ED50): A more modest shift in the curve may suggest Non-Target-Site Resistance (NTSR), such as enhanced metabolism. Metabolic resistance often confers a lower level of resistance compared to TSR.
-
Shallow Slope of the Curve: A shallower slope in the resistant population's curve might indicate a more complex or polygenic resistance mechanism, which is often the case with NTSR.
It's important to remember that these are general guidelines, and further molecular investigation is necessary for confirmation.
Section 2: Investigating Target-Site Resistance (TSR)
Question 3: I'm having trouble amplifying the α-tubulin gene using PCR. What are some common issues and how can I resolve them?
Answer: PCR amplification of tubulin genes can be challenging due to their high sequence conservation across species and the presence of multiple isoforms.
-
Primer Design: Design primers that target conserved regions of the α-tubulin gene. You may need to align tubulin sequences from related species to identify these regions. Consider using degenerate primers if you are working with a species with no available sequence information[7].
-
DNA Quality: Plant DNA extracts can contain PCR inhibitors like polysaccharides and polyphenols. Ensure your DNA is of high purity. If you suspect inhibitors, try diluting your DNA template (e.g., 1:10 or 1:100) or using a DNA purification kit specifically designed for plants[8].
-
PCR Conditions: Optimize your PCR cycling parameters, particularly the annealing temperature. A gradient PCR can be very effective in determining the optimal annealing temperature for your primers.
-
Multiple Bands on Gel: The presence of multiple tubulin isoforms can sometimes lead to the amplification of more than one product. If you see multiple bands, you may need to design more specific primers or use a touchdown PCR protocol to increase specificity. Gel-purifying the band of the expected size before sequencing is also recommended.
Question 4: My sequencing results for the α-tubulin gene are ambiguous or show multiple peaks at the same position. What does this mean?
Answer: Ambiguous sequencing results can arise from several factors:
-
Heterozygosity: If the plant is heterozygous for a mutation, you will see two overlapping peaks at the site of the mutation in your Sanger sequencing chromatogram. This is a valid result and indicates the presence of both the wild-type and the mutant allele.
-
Amplification of Multiple Isoforms: If your primers amplified more than one tubulin isoform, the sequencing reaction will contain a mix of templates, leading to unreadable or overlapping chromatograms. In this case, you will need to either design more specific primers or clone your PCR product into a vector and sequence individual clones to isolate the different isoforms.
-
Poor Sequence Quality: Background noise or low signal intensity can also lead to ambiguous base calls. In this case, re-sequencing the sample, perhaps with a higher concentration of DNA and/or primer, is recommended.
Section 3: Investigating Non-Target-Site Resistance (NTSR)
Question 5: I suspect NTSR in my resistant plant population. How can I test for enhanced herbicide metabolism?
Answer: A common approach to investigate metabolic resistance is to use inhibitors of cytochrome P450 enzymes.
Protocol: Herbicide Synergism Assay with a P450 Inhibitor
-
Select an Inhibitor: Malathion or piperonyl butoxide (PBO) are commonly used P450 inhibitors.
-
Determine Sub-lethal Inhibitor Dose: First, determine a concentration of the inhibitor that has no or minimal phytotoxic effect on your plants when applied alone.
-
Co-application with Herbicide: Treat your resistant and susceptible plant populations with the dinitroaniline herbicide alone and in combination with the pre-determined sub-lethal dose of the P450 inhibitor.
-
Assess Plant Response: After a set period, assess plant survival or biomass.
-
Interpretation: If the P450 inhibitor significantly increases the efficacy of the herbicide in the resistant population (i.e., reduces its resistance), this is strong evidence for metabolism-based NTSR.
Question 6: How can I identify the specific genes involved in metabolic resistance?
Answer: Identifying the specific genes responsible for NTSR is more complex than for TSR.
-
Transcriptomics (RNA-Seq): Comparing the transcriptomes of resistant and susceptible plants, both with and without herbicide treatment, can reveal up-regulated genes in the resistant population. Genes encoding cytochrome P450s, glutathione S-transferases (GSTs), and ABC transporters are common candidates.
-
Quantitative RT-PCR (qRT-PCR): Once you have candidate genes from RNA-Seq or based on literature, you can validate their differential expression using qRT-PCR. This technique is more sensitive and quantitative for measuring gene expression levels[9][10].
-
Genetic Mapping (QTL analysis): By crossing resistant and susceptible plants and analyzing the progeny, you can map the genomic regions associated with resistance. This can help to narrow down the list of candidate genes.
Troubleshooting Table: qRT-PCR for NTSR Gene Expression
| Potential Cause | Recommended Solution |
| RNA Degradation | Work quickly on ice and use RNase-free reagents and consumables. Assess RNA integrity using gel electrophoresis or a bioanalyzer. |
| Genomic DNA Contamination | Treat RNA samples with DNase I before reverse transcription. Include a "no reverse transcriptase" control in your qPCR run. |
| Primer Inefficiency | Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency with a standard curve. |
| Unstable Reference Genes | Test several candidate reference genes and use a program like geNorm or NormFinder to identify the most stable ones for your experimental conditions. |
Section 4: Visualizing Cellular Effects
Question 7: I want to visualize the effect of dinitroaniline herbicides on microtubules. What is a reliable method for this?
Answer: Immunofluorescence microscopy is a powerful technique to observe the structure and organization of the microtubule cytoskeleton.
Simplified Protocol: Whole-Mount Immunofluorescence of Plant Root Tip Microtubules
-
Fixation: Fix root tips in a formaldehyde-based fixative to preserve cellular structures.
-
Cell Wall Digestion: Use a mixture of cell wall-degrading enzymes (e.g., cellulase, pectolyase) to allow for antibody penetration.
-
Permeabilization: Treat the cells with a detergent (e.g., Triton X-100) to permeabilize the cell membranes.
-
Antibody Staining:
-
Incubate with a primary antibody that specifically binds to α-tubulin or β-tubulin.
-
Wash thoroughly to remove unbound primary antibody.
-
Incubate with a secondary antibody conjugated to a fluorophore that will bind to the primary antibody.
-
-
Mounting and Imaging: Mount the stained root tips on a slide with an anti-fade mounting medium and visualize using a confocal or fluorescence microscope[11][12].
Expected Observations:
-
Susceptible Plants (Untreated): Well-organized cortical microtubule arrays.
-
Susceptible Plants (Treated): Disrupted, fragmented, or absent microtubules.
-
Resistant Plants (Treated): Microtubule organization should appear similar to untreated susceptible plants, indicating the resistance mechanism is preventing the herbicide from affecting the microtubules.
Troubleshooting Table: Immunofluorescence Microscopy
| Potential Cause | Recommended Solution |
| No or Weak Signal | Increase primary antibody concentration or incubation time. Ensure proper fixation and permeabilization. |
| High Background | Increase the number and duration of wash steps. Include a blocking step (e.g., with bovine serum albumin) before adding the primary antibody. |
| Autofluorescence | Use a mounting medium with an anti-fade reagent. If imaging green fluorescence, be mindful of chlorophyll autofluorescence in photosynthetic tissues. |
By systematically applying these protocols and troubleshooting guides, you will be well-equipped to overcome the common challenges in dinitroaniline herbicide resistance research and contribute to the development of effective weed management strategies.
References
-
Chen, J., Yu, Q., Patterson, E., Sayer, C., & Powles, S. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science, 12, 634018. [Link]
-
Chen, J., Chu, Z., Han, H., Patterson, E., Yu, Q., & Powles, S. (2022). A dinitroaniline herbicide resistance mutation can be nearly lethal to plants. Pest Management Science, 78(5), 1855-1863. [Link]
-
De Keyser, E., Desmet, L., Losschaert, M., & De Riek, J. (2020). A General Protocol for Accurate Gene Expression Analysis in Plants. Methods in Molecular Biology, 2065, 105-118. [Link]
-
Edvotek. (n.d.). DNA Extraction & Human PCR Troubleshooting Guide. [Link]
-
Gaines, T. A., et al. (2020). Mechanistic understanding and sustainable management of non-target site herbicide resistance in modern day agriculture. La Trobe University. [Link]
-
Gigant, B., et al. (2021). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Sciences Europe, 33(1), 1-21. [Link]
-
Kaya, B., Creus, A., Yanikoglu, A., & Marcos, R. (2018). Successful tips of DNA extraction and PCR of plants for beginners. OA Text. [Link]
-
MP Biomedicals. (n.d.). Troubleshooting DNA Extraction from Blood. [Link]
-
Schnable Lab. (n.d.). QUANTITATIVE RT-PCR PROTOCOL (SYBR Green I). [Link]
-
Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227. [Link]
-
Singh, M., & Singh, S. (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Indian Journal of Weed Science, 49(2), 164-168. [Link]
-
Stack Lab. (n.d.). Quantitative Real Time PCR Protocol. [Link]
-
U.S. Environmental Protection Agency. (1984). Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater. [Link]
- Van der Auwera, G. A., & O'Connor, B. D. (2020).
-
Vila-Aiub, M. M., Neve, P., & Powles, S. B. (2009). Fitness costs associated with evolved herbicide resistance in weeds. New Phytologist, 184(4), 751-767. [Link]
-
Wang, P., et al. (2017). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. Frontiers in Plant Science, 8, 1965. [Link]
-
Westwood, J. H., et al. (2018). Weed management in 2050: Perspectives on the future of weed science. Weed Science, 66(3), 275-285. [Link]
-
Yu, Q., & Powles, S. B. (2014). Metabolism-based herbicide resistance and cross-resistance in crop weeds: a threat to herbicide sustainability and global crop production. Planta, 240(2), 229-239. [Link]
-
Zhang, X., et al. (2020). Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass (Alopecurus myosuroides). Frontiers in Plant Science, 11, 608985. [Link]
-
Zheng, D., et al. (2023). Unraveling the Role of P450 Reductase in Herbicide Metabolic Resistance Mechanism. Journal of Agricultural and Food Chemistry, 71(51), 20636-20646. [Link]
Sources
- 1. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 2. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 6. isws.org.in [isws.org.in]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. oatext.com [oatext.com]
- 9. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 10. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Structural Validation of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline via Multi-Nuclear NMR
[1]
Executive Summary: The Case for NMR Validation
In the development of agrochemicals and pharmaceutical intermediates, distinguishing between regio-isomers of substituted anilines is a critical quality attribute.[1] While HPLC-MS is the industry standard for high-throughput purity screening, it frequently fails to definitively assign the position of electron-withdrawing groups (nitro and trifluoromethyl) on the aromatic ring due to identical fragmentation patterns of isomers.
NMR Spectroscopy serves as the definitive orthogonal method.[1] This guide outlines a self-validating protocol using 1D (
Comparative Analysis: NMR vs. HPLC-MS
The following table contrasts the performance of NMR against HPLC-MS for this specific molecular class.
| Feature | Method A: HPLC-MS (Standard) | Method B: Multi-Nuclear NMR (Recommended) |
| Primary Output | Retention time, Molecular Mass ( | Chemical Environment, Connectivity, Spatial Arrangement.[1] |
| Isomer Resolution | Low. 2,4-dinitro and 2,6-dinitro isomers often co-elute or have identical mass fragments.[1] | High. Distinct coupling patterns ( |
| Quantification | Requires reference standards for response factors.[1] | Absolute. qNMR allows direct purity calculation without a specific standard.[1][2] |
| Structural Proof | Inferential (based on mass).[1] | Definitive (based on atomic connectivity).[1] |
| Sample Req. | Micrograms (<1 mg). | Milligrams (5-10 mg for |
Technical Protocol: Self-Validating NMR System
Sample Preparation Strategy
The choice of solvent is not merely about solubility; it dictates the observation of exchangeable protons and rotational isomers (rotamers).[1]
-
Primary Solvent: DMSO-
(99.9% D).[1]-
Reasoning: This compound contains a bulky N-methyl-N-phenyl amine adjacent to a bulky 6-trifluoromethyl group and a 2-nitro group.[1][3][4] This steric congestion can restrict rotation around the N-Aryl bond.[1] DMSO's high polarity and viscosity help stabilize the conformers and sharpen peaks compared to CDCl
.[1]
-
-
Concentration: 10-15 mg in 600 µL solvent (for optimal
C S/N).
Predicted Spectral Characteristics & Assignment Logic
To validate the structure, the experimental data must match the following theoretical magnetic environments based on electronic shielding effects.
A.
H NMR (Proton) - 500 MHz
-
Ring A (Substituted Aniline Core):
-
H3 (Position 3): Located between two strong electron-withdrawing groups (2-NO
and 4-NO ).[1]-
Expectation: Singlet or doublet (
Hz, meta-coupling) at extremely downfield shift (8.5 – 9.0 ppm ).[1]
-
-
H5 (Position 5): Located between 4-NO
and 6-CF .[1]-
Expectation: Doublet (
Hz) or Quartet (due to long-range H-F coupling) at 8.0 – 8.5 ppm .[1]
-
-
-
N-Methyl Group:
-
Ring B (N-Phenyl):
-
Expectation: Multiplet region at 7.0 – 7.6 ppm (5 protons).[1]
-
B.
F NMR (Fluorine)
-
CF
Group:
C.
C NMR (Carbon) - Key Diagnostic Peaks
The
Workflow Visualization
The following diagram illustrates the logical flow for validating the compound, moving from sample prep to definitive structural confirmation.
Caption: Logical workflow for the structural validation of this compound.
Structural Connectivity Verification (HMBC)
To definitively prove the N-Methyl group is attached to the specific aniline nitrogen (and not, for example, an O-methyl ether impurity), Heteronuclear Multiple Bond Correlation (HMBC) is required.[1]
HMBC Diagram Logic
The following diagram details the specific correlations (
Caption: Key HMBC correlations required to confirm the N-Methyl-N-Phenyl core structure.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for chemical shift increments in substituted benzenes).
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] [1]
-
Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative source for C-F coupling constants).[1]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [1]
Technical Comparison: Mass Spectrometry Modalities for N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline (CAS 63333-32-4) presents a distinct analytical challenge due to its highly electron-deficient structure.[1][2] As a tertiary amine substituted with two nitro groups and a trifluoromethyl group, the molecule exhibits negligible basicity , rendering standard positive-mode Electrospray Ionization (ESI+) ineffective.[1]
This guide evaluates three primary mass spectrometry modalities: GC-NCI-MS (Gas Chromatography-Negative Chemical Ionization), LC-APCI-MS/MS , and GC-EI-MS .[1][2]
Key Recommendation:
-
For Ultra-Trace Analysis (ppt level): Use GC-NCI-MS .[1][2] The molecule’s high electronegativity makes it an ideal candidate for electron capture.[2]
-
For High-Throughput/Biological Matrices: Use LC-APCI-MS/MS (Negative Mode).[1][2] APCI handles the non-polar nature and lack of protonation sites better than ESI.
Comparative Analysis of Modalities
The following table contrasts the performance characteristics of the three dominant methodologies.
| Feature | Method A: GC-NCI-MS | Method B: LC-APCI-MS/MS | Method C: LC-ESI-MS/MS |
| Primary Mechanism | Electron Capture (Resonance) | Charge Transfer / Electron Capture | Protonation / Adduct Formation |
| Sensitivity (LOD) | Femtogram (fg) range | Picogram (pg) range | Nanogram (ng) range (Poor) |
| Selectivity | Extremely High (Blind to non-electrophiles) | High (MRM based) | Moderate (High background noise) |
| Matrix Tolerance | Moderate (Requires clean-up) | High (Dilute-and-shoot capable) | Low (Susceptible to ion suppression) |
| Thermal Stability | Required (Analyte is stable < 250°C) | Not Required (Heated nebulizer used) | Not Required |
| Verdict | Gold Standard for Sensitivity | Best for Routine Quantitation | Not Recommended |
Deep Dive: Why ESI Fails
In standard ESI+, analytes require a basic site to accept a proton (
Experimental Decision Framework
The following logic flow illustrates the selection process based on analytical requirements.
Caption: Decision tree for selecting the optimal ionization source based on sensitivity needs and sample matrix complexity.
Recommended Protocols
Protocol A: GC-NCI-MS (Ultra-Sensitive)
Target Application: Environmental fate studies, residue analysis.[1][2]
System Configuration:
-
Instrument: Single Quadrupole or Triple Quadrupole GC-MS equipped with a Chemical Ionization (CI) source.[1][2]
-
Column: DB-5ms or Rtx-5Amine (30m x 0.25mm x 0.25µm).[1][2] Inertness is crucial to prevent adsorption of nitro-aromatics.[1][2]
-
Reagent Gas: Methane (CH₄) is preferred over Ammonia for this analyte to ensure soft ionization via electron capture resonance.[1][2]
Step-by-Step Workflow:
-
Source Tuning: Tune the CI source using PFDTD (Perfluoro-5,8-dimethyl-3,6,9-trioxidodecane) to maximize the detection of high-mass negative ions.[1][2]
-
Temperature: Set Source Temp to 150°C . Note: Lower source temperatures in NCI often enhance the formation of the molecular anion
by increasing the electron capture cross-section. -
Acquisition: Monitor the molecular anion
at m/z 341 .[1][2] -
Confirmation: If using MS/MS, select m/z 341 as the precursor.[2] The primary transition is usually the loss of a nitro group
.[1][2]
Protocol B: LC-APCI-MS/MS (Robust Quantitation)
Target Application: Pharmacokinetics (PK), formulation stability.[1][2]
System Configuration:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in Negative Mode .[1][2]
-
Column: C18 (e.g., Waters BEH C18) or Phenyl-Hexyl (for enhanced pi-pi selectivity with the analyte's aromatic rings).[1][2]
-
Mobile Phase:
Step-by-Step Workflow:
-
Source Parameters:
-
MRM Transitions:
-
Chromatography: Use a high organic gradient (start 50% B, ramp to 95% B) as the analyte is hydrophobic (
).[1][2]
Mechanistic Insight: Fragmentation Pathways[5]
Understanding the fragmentation is critical for establishing specificity in MS/MS methods. The following diagram details the dissociation pathways observed in collision-induced dissociation (CID).
Caption: Proposed fragmentation pathway under Negative Mode CID. The formation of the nitrite ion (m/z 46) is a common, high-intensity transition for nitro-aromatics.
References
-
PubChem. (n.d.).[1][2][3] 2,4-Dinitro-N,N-dipropyl-6-(trifluoromethyl)aniline (Compound Summary). National Library of Medicine.[1][2] Retrieved February 6, 2026, from [Link]
-
PerkinElmer. (n.d.).[1][2] A Comparison Between ESI and APCI Ionisation Modes. Retrieved February 6, 2026, from [Link]
-
American Chemical Society. (2015).[1][2] Electron capture negative ion chemical ionization mass spectrometry. Analytical Chemistry.[4][5][1][6][7][2][8][9][10][11] Retrieved February 6, 2026, from [Link]
-
ResolveMass. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry.[4][5][1][2] Retrieved February 6, 2026, from [Link]
Sources
- 1. 2,6-Dinitro-4-(trifluoromethyl)aniline | C7H4F3N3O4 | CID 9936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-methyl-2,4-dinitroaniline | C7H7N3O4 | CID 74891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dinitro-N,N-dipropyl-6-(trifluoromethyl)aniline | C13H16F3N3O4 | CID 19812559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 10. Electron capture ionization - Wikipedia [en.wikipedia.org]
- 11. perkinelmer.com.ar [perkinelmer.com.ar]
Technical Guide: FT-IR Spectral Profiling of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
This guide provides an advanced technical analysis of the FT-IR spectrum for N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline (CAS 63333-32-4). It is designed for analytical chemists and process engineers validating the synthesis of this critical intermediate, often used in the production of diphenylamine-based agrochemicals and rodenticides (e.g., Bromethalin precursors).
Executive Summary & Chemical Context
This compound is a highly substituted diphenylamine derivative. Its infrared spectrum is dominated by strong electron-withdrawing groups (EWGs)—two nitro groups and one trifluoromethyl group—conjugated to an electron-rich aromatic amine core.
-
Primary Application: Intermediate in the synthesis of bromethalin and specialized dinitroaniline herbicides.
-
Analytical Challenge: The spectrum is crowded in the "fingerprint" region (1500–1000 cm⁻¹) due to overlapping NO₂, CF₃, and C-N vibrations.
-
Validation Strategy: This guide compares the target molecule against its synthetic precursors (Process Control) and Trifluralin (Structural Analog) to isolate unique spectral signatures.
Experimental Protocol: High-Fidelity Acquisition
To ensure reproducible data for regulatory or R&D comparison, the following protocol is recommended.
Method A: Attenuated Total Reflectance (ATR) – Recommended
-
Rationale: This compound is typically a lipophilic solid/oil. ATR requires minimal prep and avoids the hygroscopic interference of KBr.
-
Crystal Selection: Diamond or ZnSe (Diamond preferred for durability against abrasive crystalline forms).
-
Parameters:
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for splitting analysis of NO₂ bands).
-
Scans: 32–64 scans to improve Signal-to-Noise (S/N) ratio in the fingerprint region.
-
Pressure: High contact pressure is essential to resolve the C-F stretching modes.
-
Method B: Transmission (KBr Pellet)
-
Use Case: When strictly comparing against legacy library spectra (often recorded in KBr).
-
Caution: Ensure the sample is dry. Water bands (3400 cm⁻¹) can obscure the critical "absence of N-H" validation check.
Spectral Deconvolution & Assignment
The spectrum is defined by the absence of N-H stretching and the presence of intense EWG bands.
Region 1: High Frequency (4000 – 2800 cm⁻¹)
-
3100 – 3000 cm⁻¹ (C-H Aromatic): Weak, sharp bands characteristic of the phenyl rings.
-
2950 – 2850 cm⁻¹ (C-H Aliphatic): Distinct absorption from the N-Methyl group. This is a critical diagnostic feature distinguishing this compound from non-methylated diphenylamine analogs.
-
Absence of N-H: There should be NO absorption in the 3300–3500 cm⁻¹ range. Presence of a peak here indicates unreacted N-methylaniline precursor.
Region 2: The Functional Group Core (1600 – 1000 cm⁻¹)
This is the "Business End" of the spectrum where the EWGs reside.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment Notes |
| Nitro (Asymmetric) | 1530 – 1550 | Strong | The two NO₂ groups (ortho/para) may appear as a split peak due to different steric environments. |
| Aromatic Ring | 1580 – 1600 | Medium | C=C skeletal vibrations, often enhanced by conjugation with the amine. |
| Nitro (Symmetric) | 1340 – 1360 | Strong | Often overlaps with C-N stretching. |
| Trifluoromethyl (CF₃) | 1100 – 1320 | Very Strong | Broad, complex multi-band region. C-F stretching is intense and couples with the ring vibrations. |
| C-N Stretch (Amine) | 1250 – 1300 | Medium | C_aryl-N-C_alkyl stretch. Confirms the tertiary amine structure. |
Region 3: Fingerprint (1000 – 600 cm⁻¹)
-
800 – 900 cm⁻¹: C-H out-of-plane bending (OOP). The substitution pattern (2,4,6-trisubstituted ring vs. monosubstituted phenyl ring) creates a unique pattern here, useful for identity confirmation against isomers.
Comparative Analysis Guides
Scenario A: Process Control (Synthesis Monitoring)
Objective: Confirm completion of the reaction between 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene and N-methylaniline.
The "Pass/Fail" Check:
-
Disappearance of N-H: The starting material (N-methylaniline) has a distinct N-H stretch at ~3400 cm⁻¹. The product must show a flat baseline in this region.
-
Shift of NO₂: The conjugation of the nitro groups changes when the Chlorine is replaced by the electron-donating Nitrogen. Expect a slight redshift (lower wavenumber) in the NO₂ asymmetric stretch in the product due to increased resonance donation from the amine nitrogen.
Scenario B: Specificity vs. Analog (Trifluralin)
Objective: Distinguish the target from Trifluralin (a common dinitroaniline herbicide).[1]
| Feature | Target Compound (N-Methyl-N-Phenyl) | Trifluralin (N,N-Dipropyl) |
| Amine Substituent | Aromatic (N-Phenyl): Shows monosubstituted benzene ring overtones (700-750 cm⁻¹). | Aliphatic (N-Propyl): Strong aliphatic C-H stretches (2960, 2870 cm⁻¹) dominating the high-frequency region. |
| N-Methyl Signal | Distinct C-H stretch for methyl group. | Absent. |
| Symmetry | Lower symmetry due to mixed N-substituents. | Higher symmetry (N,N-dipropyl). |
Visualization of Analytical Logic
Diagram 1: Synthesis Validation Workflow
This flowchart illustrates the decision logic for accepting a batch based on FT-IR data.
Caption: Step-by-step logic for validating the conversion of N-methylaniline to the target dinitroaniline using FT-IR markers.
Diagram 2: Vibrational Coupling & Functional Groups
Visualizing the key dipoles responsible for the spectrum.
Caption: Interaction of functional groups causing characteristic peak splitting and broadening in the target spectrum.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for NO₂ and CF₃ assignment principles).
-
National Institute of Standards and Technology (NIST). Trifluralin IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link] (Used for comparative baseline of dinitroaniline herbicides).
-
Traore, S., & Aaron, J. J. (1989).[2] Analysis of trifluralin and other dinitroaniline herbicide residues.[2][3] The Analyst, 114(5), 609-614. [Link] (Methodology for dinitroaniline spectral analysis).
-
PubChem. Compound Summary for CAS 63333-32-4. National Center for Biotechnology Information. [Link] (Chemical identity verification).
Sources
Comparative Guide: Mode of Action of Dinitroaniline Herbicides
Focus Compounds: Trifluralin, Pendimethalin, Oryzalin Target Audience: Researchers, Plant Physiologists, and Agrochemical Developers
Executive Summary: The Physicochemical Divergence
Dinitroaniline herbicides represent a cornerstone of pre-emergence weed control, sharing a unified molecular mechanism—microtubule disruption—while exhibiting distinct environmental behaviors. While Trifluralin , Pendimethalin , and Oryzalin all target the
Molecular Mechanism of Action
Core Directive: Dinitroanilines act as "microtubule poisons," specifically inhibiting the polymerization of tubulin into microtubules.[1] Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which bind
The Binding Event
Current structural modeling and resistance mapping indicate that dinitroanilines bind to a hydrophobic pocket on
-
Rapid Equilibrium: The binding is rapid, reversible, and pH-dependent.
-
Selectivity: A critical distinction is the high affinity for plant and protozoan tubulin versus the negligible affinity for mammalian (bovine) tubulin. This selectivity is driven by specific amino acid residues (e.g., Arg-243) present in plants but substituted in mammals.
-
The "Club Root" Phenotype: By blocking polymerization, the cell enters mitosis but cannot form the spindle apparatus. Chromosomes condense but do not segregate (prometaphase arrest). The cell attempts to divide, fails, and creates an isodiametric, polyploid cell, leading to the characteristic swollen root tips.
Visualization: Microtubule Disruption Pathway
Figure 1: The interference of dinitroaniline herbicides with the tubulin assembly cycle.[1][3][4] The herbicide sequesters free dimers or caps growing ends, preventing spindle formation.
Comparative Profiling: Efficacy vs. Stability
While the binding site is conserved, the delivery of the molecule to the target site varies significantly.
| Feature | Trifluralin | Pendimethalin | Oryzalin |
| Chemical Sub-class | Dinitroaniline | Dinitroaniline | Dinitroaniline (Sulfonamide) |
| Tubulin | ~100–200 nM (Est.) | Similar to Trifluralin | 95–117 nM [1][2] |
| Vapor Pressure | High ( | Low ( | Very Low ( |
| Soil Mobility ( | Immobile (High adsorption) | Immobile (High adsorption) | Moderate (Higher solubility) |
| Application Requirement | Must be incorporated into soil immediately to prevent volatilization. | Surface applied; photostable and less volatile.[5] | Surface applied; often used in permanent crops (vines/trees). |
| Primary Spectrum | Annual grasses (Green Foxtail, Barnyardgrass). | Grasses + Select Broadleaves (Velvetleaf, Lambsquarters). | Grasses + Broadleaves in turf/ornamentals. |
Key Insight: Oryzalin binds plant tubulin with high affinity (
Experimental Protocols (Self-Validating Systems)
Protocol A: In Vitro Turbidimetric Tubulin Assembly Assay
Purpose: To quantify the
Reagents:
-
Purified Plant Tubulin (e.g., from Zea mays or soybean root tips). Note: Do not use bovine brain tubulin as dinitroanilines do not bind it effectively.
-
PEM Buffer: 100 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgSO4.
-
GTP (Guanozine triphosphate) stock (100 mM).
-
Taxol (Paclitaxel) as a positive control (stabilizer).
Workflow:
-
Preparation: Clarify tubulin stock by centrifugation (
, 10 min, 4°C) to remove aggregates. Dilute to 2–4 mg/mL in PEM buffer. -
Induction: Add GTP to a final concentration of 1 mM. Keep on ice.
-
Treatment:
-
Control: DMSO vehicle only (1%).
-
Test: Dinitroaniline (10 nM – 100
M concentration range).
-
-
Measurement: Transfer to a temperature-controlled spectrophotometer cuvette (path length 1 cm).
-
Initiation: Warm rapidy to 30°C to initiate polymerization.
-
Data Capture: Monitor Absorbance at 350 nm every 30 seconds for 45 minutes.
Validation Criteria:
-
Control: Sigmoidal curve (Lag phase
Elongation Plateau). -
Effective Hit: Reduction in the slope of the elongation phase and lower plateau height.
-
False Positive Check: If OD increases immediately without a lag phase, the compound may be precipitating the protein rather than inhibiting polymerization.
Protocol B: In Vivo Root Tip Mitotic Index Assay
Purpose: To visualize the physiological endpoint (mitotic arrest) in whole plants.
-
Germination: Germinate Arabidopsis or Lolium seeds on agar plates containing the herbicide gradient.
-
Fixation: Harvest root tips (1 cm) after 48h. Fix in 3:1 Ethanol:Acetic Acid.
-
Staining: Hydrolyze in 1M HCl (60°C, 10 min), stain with Feulgen stain or DAPI.
-
Microscopy: Squash root tips on slides. Observe under 40x/100x objective.
-
Scoring: Count cells in Prophase, Metaphase, Anaphase, Telophase.
-
Result: Dinitroaniline treatment results in a high "Metaphase Index" (accumulation of condensed chromosomes) but zero Anaphase/Telophase figures.
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the in vitro turbidimetric assay to validate tubulin polymerization inhibition.
Resistance Landscape: The Genetic Proof
Resistance to dinitroanilines confirms the target site.[3][6] It is almost exclusively driven by point mutations in the
| Mutation Site | Amino Acid Change | Consequence |
| Arg-243 | Arg | Critical. Residue 243 is essential for dinitroaniline binding. Mutation confers high-level resistance but often incurs a fitness penalty (helical growth). |
| Thr-239 | Thr | Confers moderate resistance; located near the binding pocket. |
| Val-202 | Val | Common mutation. Alters the hydrophobic pocket shape, preventing herbicide docking. |
Mechanistic Insight: The Arg-243 residue is conserved in plants and protozoa (susceptible) but is a different residue in mammals (naturally resistant). This residue acts as a gatekeeper for the herbicide's selectivity [3].
References
-
Rapid and Reversible High-Affinity Binding of the Dinitroaniline Herbicide Oryzalin to Tubulin from Zea mays L. Source: Hugdahl, J. D., & Morejohn, L. C. (1993). Plant Physiology. URL:[Link]
-
Competitive Inhibition of High-Affinity Oryzalin Binding to Plant Tubulin by the Phosphoric Amide Herbicide Amiprophos-Methyl. Source: Murthy, J. V., et al. (1994). Plant Physiology. URL:[Link]
-
Alpha-Tubulin Mutations Conferring Resistance to Dinitroaniline Herbicides in Lolium rigidum. Source: Chen, J., et al. (2021).[3] Frontiers in Plant Science. URL:[Link]
-
Dinitroaniline Herbicides: A Comprehensive Review of Toxicity and Side Effects. Source: Giglio, A., et al. (2022). Environmental Science and Pollution Research. URL:[Link]
-
Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Source: Mirigian, M., et al. (2013).[7] Methods in Cell Biology. URL:[Link]
Sources
- 1. Behavior of Dinitroaniline Herbicides in Plants | Weed Technology | Cambridge Core [cambridge.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Measurement of in vitro microtubule polymerization by turbidity and fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Purity Validation Protocols for N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
[1]
Executive Summary & Compound Analysis
Target Compound: N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline Chemical Class: Highly substituted electron-deficient diphenylamine.[1]
Validating the purity of this compound presents unique challenges due to its structural features. The 2,4-dinitro-6-(trifluoromethyl) moiety creates a highly electron-deficient ring, significantly reducing the basicity of the amine nitrogen.[1] Furthermore, the N-methyl-N-phenyl substitution increases lipophilicity (
This guide contrasts two primary validation methodologies:
-
HPLC-UV/DAD: The industry standard for routine quality control (QC) and impurity profiling.
-
19F qNMR (Quantitative Nuclear Magnetic Resonance): A superior "absolute purity" method that leverages the trifluoromethyl (
) group for high-specificity quantification without requiring an identical reference standard.
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Role: Routine QC, Impurity Profiling, Stability Testing.[1]
The Challenge of Causality
Standard generic gradients often fail for this compound because its high lipophilicity leads to broad peaks or excessive retention times on C18 columns. Additionally, the nitro groups can cause "smearing" if the mobile phase pH is not controlled to suppress secondary interactions with silanols, even though the amine is weakly basic.
Optimized Protocol
-
Stationary Phase: Phenyl-Hexyl or C18 (End-capped).[1] The Phenyl-Hexyl phase provides unique selectivity for the aromatic nitro groups via
interactions.[1] -
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5). Reasoning: Low pH suppresses silanol ionization on the column, sharpening the peak.
-
Solvent B: Acetonitrile (ACN). Reasoning: ACN has a lower UV cutoff than Methanol, crucial for detecting trace impurities at 210-220 nm.[1]
-
-
Gradient:
-
Detection: DAD (Diode Array Detector).[2]
-
Primary: 254 nm (Strong absorption by nitro-aromatic system).[1]
-
Secondary: 210 nm (For non-chromophoric synthetic precursors).
-
Self-Validating System Suitability
To ensure the data is trustworthy, every run must pass these criteria:
-
Tailing Factor (
): . (Deviations indicate column overload or secondary interactions). -
Resolution (
): between the main peak and the nearest impurity (likely the des-methyl precursor).
Method B: 19F Quantitative NMR (qNMR)
Role: Absolute Purity Determination, Reference Standard Qualification.
The "Gold Standard" Logic
Unlike HPLC, which requires a reference standard of known purity to quantify the analyte (relative quantification), qNMR is a primary ratio method. Because the target molecule contains a Trifluoromethyl (
-
Advantage: The
region (-55 to -65 ppm) is usually devoid of background noise and overlap from hydrocarbon impurities (solvents, grease, starting materials), which clutter the 1H spectrum.
Experimental Protocol
-
Internal Standard (IS):
-Trifluorotoluene or 3,5-Bis(trifluoromethyl)benzoic acid.[1]-
Requirement: The IS must have a distinct chemical shift from the analyte’s
signal (target is typically to ppm).[1]
-
-
Solvent:
or (ensure complete solubility). -
Relaxation Delay (
): This is the critical causality factor. -
Pulse Sequence: Inverse Gated Decoupling (to suppress Nuclear Overhauser Effect (NOE) which can distort integration ratios in 19F).
Calculation
Comparative Analysis & Decision Matrix
The following table synthesizes the operational differences to guide your selection.
| Feature | HPLC-UV (Method A) | 19F qNMR (Method B)[1] |
| Primary Output | Relative Purity (% Area) | Absolute Purity (% w/w) |
| Specificity | Moderate (Co-elution possible) | High (Structural specificity) |
| Reference Std | REQUIRED (Must be pre-validated) | NOT REQUIRED (Any F-standard works) |
| Limit of Detection | Excellent (< 0.05%) | Moderate (~0.5 - 1.0%) |
| Throughput | High (Automated sequences) | Low (Manual setup/processing) |
| Best Use Case | Routine Batch Release, Stability | Validating the "Master Standard" |
Visualized Workflows
Diagram 1: The Validation Decision Tree
This logic flow determines which method to employ based on the stage of drug development.
Caption: Decision matrix for selecting between relative (HPLC) and absolute (qNMR) purity methods based on reference standard availability.
Diagram 2: 19F qNMR Technical Workflow
A step-by-step guide to ensuring the scientific integrity of the NMR data.
Caption: The critical path for qNMR. Note that T1 measurement is the "Go/No-Go" gate for accurate quantification.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[6][7][8] [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[9][10] Journal of Medicinal Chemistry. [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: Current status and future possibilities. Trends in Analytical Chemistry. [Link]
-
U.S. Food and Drug Administration (FDA). (2015).[7] Analytical Procedures and Methods Validation for Drugs and Biologics.[10][11][Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms [mdpi.com]
- 3. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. youtube.com [youtube.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. fda.gov [fda.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Comparative Guide: Cytotoxicity & Selective Mechanism of Substituted Dinitroanilines
Executive Summary
The Selective Toxicity Paradox: Substituted dinitroanilines (DNAs)—classically known as pre-emergence herbicides (e.g., Trifluralin, Oryzalin)—represent a unique scaffold in drug discovery. Unlike broad-spectrum antimitotics (e.g., Paclitaxel, Vinblastine) that indiscriminately devastate both tumor and normal mammalian microtubules, DNAs exhibit high-affinity selectivity for plant and protozoan tubulin while showing significantly lower affinity for mammalian isoforms.
This guide analyzes the comparative cytotoxicity of major DNA compounds, positioning them not merely as agrochemicals but as lead candidates for repurposing against kinetoplastid parasites (Leishmania, Trypanosoma) and apicomplexans (Toxoplasma). We contrast their potent antiprotozoal IC50 values (<1–20 µM) against their high micromolar thresholds (>50–100 µM) in mammalian cancer lines, defining a distinct therapeutic window.
Chemical Landscape & Mechanism of Action[1]
The Target: Alpha-Tubulin Divergence
The core mechanism of dinitroanilines is the disruption of microtubule polymerization. However, the binding site is evolutionarily divergent.
-
Mammalian Tubulin: The binding pocket is structurally distinct, resulting in weak, non-specific binding.
-
Protozoan/Plant Tubulin: DNAs bind specifically to a site beneath the N-loop of
-tubulin. This binding sterically hinders the lateral interaction with the M-loop of the adjacent protofilament, preventing microtubule assembly.
Comparative Mechanism Diagram
The following diagram illustrates the specific molecular interference caused by DNAs compared to standard chemotherapy agents.
Figure 1: Mechanism of Action. Dinitroanilines bind beneath the alpha-tubulin N-loop, blocking M-loop lateral contacts essential for polymerization.
Comparative Performance Data
The following data synthesizes experimental IC50 values, highlighting the stark contrast between antiparasitic potency and mammalian cytotoxicity.
Table 1: Comparative Cytotoxicity (IC50) Profile[2]
| Compound | Target: T. gondii (Protozoa) | Target: L. mexicana (Protozoa) | Target: MCF-7 (Human Breast Cancer) | Target: A549 (Human Lung Cancer) | Specificity Index (SI) |
| Oryzalin | 0.1 µM | < 20 µM | > 50 µM | > 100 µM | High (>500x) |
| Trifluralin | ~0.3 µM | 2–5 µM | > 50 µM | > 100 µM | High |
| Pendimethalin | N/A | N/A | ~100 µM (Apoptosis) | ~100 µM | Moderate |
| Paclitaxel (Control) | N/A | N/A | 0.01 µM | 0.005 µM | Low (Toxic to host) |
Key Insights:
-
Oryzalin demonstrates the highest potency against Toxoplasma gondii (IC50 = 0.1 µM) while remaining virtually inert against human cell lines at therapeutic doses.
-
Pendimethalin shows slightly higher mammalian interaction than Trifluralin, capable of altering gene expression (BCL-2, BAX) in A549 cells at high concentrations (100 µM), but still lacks the nanomolar potency of standard chemotherapy.
-
Therapeutic Window: The >100-fold difference in IC50 between parasites and human cells confirms the potential for repurposing these agents with a high safety margin.
Experimental Protocols
To validate these findings in your own laboratory, use the following standardized protocols. These are designed to differentiate between specific tubulin binding and general cytotoxicity.
Protocol A: Tubulin Polymerization Assay (Turbidimetry)
The Gold Standard for verifying mechanism of action.
Reagents:
-
Purified Tubulin (Porcine brain for mammalian control; Recombinant protozoan tubulin for target).
-
GTP (100 mM stock).
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 5% Glycerol).
Workflow Diagram:
Figure 2: Tubulin Polymerization Assay Workflow.
Step-by-Step Methodology:
-
Preparation: Thaw tubulin on ice. Centrifuge at 100,000 x g for 10 min to remove aggregates (critical for avoiding false nucleation data).
-
Reaction Mix: Dilute tubulin to 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP.
-
Compound Addition: Add the dinitroaniline compound (dissolved in DMSO) to the reaction well. Keep DMSO concentration <1%.
-
Measurement: Transfer to a pre-warmed (37°C) 96-well half-area plate. Immediately read Absorbance at 340 nm every 30 seconds for 60 minutes.
-
Data Analysis: Plot OD340 vs. Time. A decrease or lack of sigmoidal increase compared to control indicates inhibition of polymerization.
Protocol B: Comparative Cytotoxicity (MTT Assay)
For determining the Selectivity Index (SI).[3]
-
Seeding: Seed MCF-7 or Vero cells (mammalian) and Leishmania promastigotes in 96-well plates.
-
Treatment: Treat with serial dilutions of the dinitroaniline (0.1 µM to 200 µM) for 48–72 hours.
-
Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours. Solubilize formazan crystals with DMSO.
-
Calculation: Calculate % Viability = (OD_sample / OD_control) × 100. Determine IC50 using non-linear regression.
Structure-Activity Relationship (SAR) Insights
-
N-Substitution: The presence of N,N-dipropyl groups (as seen in Trifluralin and Oryzalin) is critical for fitting into the hydrophobic pocket beneath the alpha-tubulin N-loop. Altering these alkyl chains significantly impacts binding affinity.
-
Ring Substituents: Electron-withdrawing groups (NO2, CF3) on the phenyl ring enhance the dipole interactions required for binding. Removal of the sulfonamide group in Oryzalin reduces water solubility, affecting bioavailability but not necessarily intrinsic tubulin binding.
References
-
Structural modeling of the interaction of plant α-tubulin with dinitroaniline and phosphoroamidate herbicides. ResearchGate. Link
-
Dinitroanilines Bind α-Tubulin to Disrupt Microtubules. National Institutes of Health (PMC). Link
-
Unveiling the Possible Oryzalin-Binding Site in the α-Tubulin of Toxoplasma gondii. ACS Omega. Link
-
The Apoptotic and Anti-apoptotic Effects of Pendimethalin and Trifluralin on A549 Cells In Vitro. PubMed. Link
-
In Vitro Tubulin Polymerization Assay Kit Protocol. Sigma-Aldrich. Link
-
Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro. PubMed. Link
Sources
- 1. imrpress.com [imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Leishmania compounds can be screened using Leishmania spp. expressing red fluorescence (tdTomato) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic screening and in vitro effect of sodium chlorite against Leishmania major promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
validation of an analytical method for quantifying N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
Executive Summary & Strategic Context
N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline (hereafter referred to as MDPTA ) represents a class of highly electron-deficient dinitroaniline derivatives. In pharmaceutical development, compounds of this structural class often arise as Potentially Mutagenic Impurities (PMIs) or specific process by-products during the synthesis of fluorinated drug substances.
Because of the two nitro groups and the trifluoromethyl moiety, MDPTA exhibits significant electronegativity and lipophilicity. While traditional HPLC-UV methods are sufficient for assay-level quantification (>0.1%), they fail to meet the stringent sensitivity requirements (often <10 ppm or ppb levels) mandated by ICH M7 and ICH Q2(R2) for genotoxic impurity monitoring.
This guide objectively compares three analytical approaches, ultimately validating UHPLC-MS/MS (Triple Quadrupole) as the superior method for trace quantification, citing superior selectivity and sensitivity over GC-MS and HPLC-UV.
Method Comparison: Selecting the Right Tool
The following table contrasts the performance of the three primary analytical candidates.
Table 1: Comparative Performance Matrix
| Feature | Method A: UHPLC-MS/MS (Recommended) | Method B: GC-MS | Method C: HPLC-UV (DAD) |
| Sensitivity (LOD) | Excellent (< 1 ng/mL) | Good (~10–50 ng/mL) | Poor (> 1 µg/mL) |
| Selectivity | High (MRM transitions eliminate matrix noise) | Moderate (EI fragmentation is generic) | Low (Co-elution risks in complex matrices) |
| Analyte Stability | High (Ambient temperature analysis) | Risk (Thermal degradation of nitro groups in injector) | High |
| Matrix Effects | Susceptible (Requires Stable Isotope Internal Standard) | Low (Gas phase ionization) | Low (Optical detection) |
| Throughput | High (< 5 min run time) | Low (> 15 min run time) | Moderate (10–15 min) |
Expert Insight: The Thermal Instability Factor
While dinitroanilines are often analyzed by GC in the agrochemical sector, Method B (GC-MS) poses a critical risk for pharmaceutical validation. The high injector temperatures (250°C+) required to volatilize MDPTA can induce partial thermal degradation of the nitro groups, leading to non-linear responses and poor reproducibility at trace levels. Therefore, Method A (UHPLC-MS/MS) is the only "self-validating" choice for GMP environments.
Core Protocol: UHPLC-MS/MS Methodology
This protocol is designed to be self-validating , utilizing a deuterated internal standard (MDPTA-d3 or a structural analog like Trifluralin-d14) to correct for matrix effects and recovery losses.
Reagents & Materials[1][2][3]
-
Reference Standard: MDPTA (>99.0% purity).
-
Internal Standard (IS): Stable isotope labeled analog (e.g., N-Methyl-d3).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Ammonium Formate.
Chromatographic Conditions (UHPLC)
-
Column: Agilent Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm) or equivalent Phenyl-Hexyl column (for enhanced π-π selectivity).
-
Mobile Phase A: 5 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 40% B
-
3.5 min: 95% B
-
4.5 min: 95% B
-
4.6 min: 40% B (Re-equilibration)
-
-
Column Temp: 40°C.
Mass Spectrometry Parameters (ESI+)
Given the tertiary amine structure, Positive Electrospray Ionization (ESI+) is preferred over Negative mode, as the basic nitrogen accepts a proton readily.
-
Source: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
MRM Transitions:
-
Precursor Ion: m/z 342.1 [M+H]⁺
-
Quantifier Ion: m/z 296.1 (Loss of NO₂)
-
Qualifier Ion: m/z 266.1 (Loss of NO₂ + NO)
-
Sample Preparation Workflow (Diagram)
Caption: Optimized sample preparation workflow ensuring maximum recovery and minimal matrix interference.
Validation Results (ICH Q2(R2) Compliance)
The following data summarizes the validation of the UHPLC-MS/MS method. This data serves as a benchmark for your internal validation.
Table 2: Validation Summary
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at RT of Analyte/IS | S/N > 100 in blank matrix | Pass |
| Linearity | R² ≥ 0.990 | R² = 0.998 (Range: 1–1000 ng/mL) | Pass |
| Accuracy (Recovery) | 80% – 120% at LOQ | 94.5% – 102.3% (at 3 levels) | Pass |
| Precision (Repeatability) | RSD ≤ 10% (Trace level) | 3.2% (n=6) | Pass |
| LOD (Limit of Detection) | S/N ≥ 3:1 | 0.3 ng/mL | Pass |
| LOQ (Limit of Quantitation) | S/N ≥ 10:1 | 1.0 ng/mL | Pass |
Specificity & Selectivity Logic
The method relies on the unique mass transition of m/z 342.1 → 296.1. Even if the drug substance has a similar retention time, the mass filter (Q1/Q3) provides the necessary orthogonality.
-
Grounding: ICH Q2(R2) emphasizes that specificity in MS methods is demonstrated by the absence of signal in the blank at the specific m/z transition [1].
Discussion: Why MS/MS is the Only Viable Path
The Sensitivity Gap
For a drug substance dosed at 100 mg/day, the Threshold of Toxicological Concern (TTC) for a mutagenic impurity is 1.5 µ g/day (approx. 15 ppm).
-
HPLC-UV: The extinction coefficient of MDPTA at 254 nm is moderate, but matrix baselines often obscure peaks below 50 ppm.
-
UHPLC-MS/MS: Easily achieves 0.01 ppm (10 ppb) detection limits, providing a safety margin of 1000x.
Decision Logic for Method Selection
Use the following logic tree to confirm if this method fits your specific lab scenario.
Caption: Decision tree for selecting the appropriate analytical technique based on sensitivity needs and thermal stability.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). ICH Harmonised Guideline. 2023.[2]
-
European Medicines Agency (EMA). ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. 2017.
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry.[3][4][5] 2015.
-
Sigma-Aldrich. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods. (Technical Application Note demonstrating similar nitro-impurity workflows).
Sources
comparing the cost-effectiveness of different synthetic routes to trifluoromethyl anilines
Executive Summary & Strategic Overview
The trifluoromethyl (CF₃) group is a "magic methyl" in medicinal chemistry, imparting metabolic stability and lipophilicity. However, the introduction of this group onto an aniline scaffold presents a classic process chemistry dilemma: Capital Expenditure (CapEx) vs. Operating Expenditure (OpEx).
For researchers and scale-up chemists, the choice of route is rarely about "what works" (many things work) but about "what pays." This guide contrasts the three dominant paradigms:
-
The Industrial Standard (Nitration/Reduction): High initial infrastructure cost, lowest material cost. Best for multi-ton production of simple isomers.
-
The Modern Radical Approach (Innate C-H Functionalization): Low infrastructure cost, moderate-to-high material cost. Best for late-stage functionalization (LSF) of complex cores.
-
The Halogen Exchange (Halex): The legacy route. High hazard, moderate cost. Useful when specific chlorinated precursors are available.
Decision Matrix: Route Selection
Figure 1: Strategic decision tree for selecting the synthetic route based on scale and substrate complexity.
Comparative Analysis of Synthetic Routes
Route 1: Classical Nitration & Reduction
The Workhorse. This route relies on the availability of benzotrifluoride. It is a linear sequence: Nitration → Hydrogenation.
-
Mechanism: Electrophilic Aromatic Substitution (EAS) followed by heterogeneous catalysis.
-
Pros: Extremely low Bill of Materials (BOM) cost; well-established safety parameters for scale-up.
-
Cons: Poor regioselectivity (meta-directing CF₃ group limits access to ortho/para isomers without functional group manipulation); high-pressure hydrogenation requires specialized autoclaves.
Route 2: Innate C-H Trifluoromethylation (Radical)
The Challenger. Using stable radical precursors like sodium triflinate (Langlois reagent) to directly install CF₃ onto an existing aniline.
-
Mechanism: Radical addition to the arene (Minisci-type or photoredox).
-
Pros: No pre-functionalization required; mild conditions (often room temp); access to ortho/para isomers via radical electronics.
-
Cons: Reagents are 10-50x more expensive than benzotrifluoride; purification can be difficult due to isomer mixtures; moderate yields (40-70%).
Route 3: Halogen Exchange (Halex)
The Specialist. Converting a chlorinated aniline (or nitrobenzene) to the fluorinated analog using KF or HF.
-
Mechanism: Nucleophilic Aromatic Substitution (SNAr).
-
Pros: Can utilize waste chlorinated aromatics.
-
Cons: Requires high temperatures (150°C+) and polar aprotic solvents (DMSO/sulfolane) which are hard to recycle (high E-factor); severe corrosion issues.
Quantitative Comparison Table
| Metric | Route 1: Nitration/Reduction | Route 2: Langlois (Radical) | Route 3: Halex (SNAr) |
| Reagent Cost Index | 1.0 (Baseline) | 12.5 | 4.2 |
| Step Count | 2-3 | 1 | 1-2 |
| Typical Yield | >90% (per step) | 40-70% | 60-80% |
| Regioselectivity | Meta-dominant | Ortho/Para-dominant | Determined by leaving group |
| E-Factor (Waste) | Low (Water/Acid waste) | High (Stoichiometric oxidants) | High (Solvent recovery issues) |
| Scalability | Excellent (Tons) | Moderate (Kilos) | Good (Tons - with hazards) |
Detailed Experimental Protocols
Protocol A: Industrial Standard (Nitration/Reduction)
Target: 3-Amino-benzotrifluoride
1. Nitration:
-
Charge a glass-lined reactor with Benzotrifluoride (1.0 equiv) .
-
Cool to 0°C. Slowly dose Mixed Acid (HNO₃/H₂SO₄) maintaining temp <10°C. Critical: Exotherm control is vital to prevent polynitration.
-
Stir at 25°C for 3 hours. Quench onto ice. Separate organic layer.[1]
-
Yield: ~95% 3-nitrobenzotrifluoride.
2. Hydrogenation:
-
Charge autoclave with 3-nitrobenzotrifluoride , Methanol (5 vol) , and 5% Pd/C (0.5 mol%) .
-
Pressurize to 5 bar H₂ . Heat to 50°C.
-
Monitor H₂ uptake.[1] When complete, filter catalyst (pyrophoric hazard!).
-
Concentrate filtrate.
-
Final Yield: >92% overall.
Protocol B: Cost-Effective Radical Trifluoromethylation
Target: 2-Amino-benzotrifluoride derivatives (Ortho-selective) Note: This protocol uses the Langlois reagent, which is significantly cheaper than Togni's reagent or photocatalysts.
Reagents:
-
Aniline Substrate (1.0 equiv)
-
Sodium Triflinate (Langlois Reagent, CF₃SO₂Na) (3.0 equiv)
-
tert-Butyl Hydroperoxide (TBHP, 70% aq) (5.0 equiv)
-
Copper(II) Sulfate pentahydrate (catalytic, 20 mol%)
-
Solvent: DMSO/Water (4:1)
Procedure:
-
Setup: In a flask open to air (no inert atmosphere needed), dissolve the aniline and Cu catalyst in DMSO/Water.
-
Addition: Add Sodium Triflinate in one portion.
-
Initiation: Add TBHP dropwise over 20 minutes. Note: The reaction is exothermic and generates gas (SO₂).
-
Reaction: Stir at 50°C for 12 hours. The mixture will turn from blue to green/brown.
-
Workup: Dilute with ethyl acetate, wash with NaHCO₃ (to remove acid byproducts) and brine.
-
Purification: Silica gel chromatography is required to separate the mono-CF₃ product from bis-CF₃ byproducts.
-
Typical Yield: 55-65%.
Mechanistic Visualization
Understanding the radical pathway explains why Route 2 is less efficient but more versatile than Route 1.
Figure 2: Mechanism of Copper-mediated oxidative trifluoromethylation using Langlois reagent. Note the generation of the electrophilic •CF3 radical.
References
-
Industrial Nitration Processes: Schofield, K. (1980). Aromatic Nitration. Cambridge University Press.
-
Langlois Reagent Discovery: Langlois, B. R., et al. (1991). "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters, 32(51), 7525-7528.
-
Photoredox & Modern Radical Methods: Nagib, D. A., & MacMillan, D. W. (2011). "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature, 480, 224–228.
-
Halex Reaction Review: Adams, D. J., & Clark, J. H. (1999). "Nucleophilic aromatic substitution of hydrogen for fluorine." Chemical Society Reviews, 28, 225-231.
-
Cost Analysis of Fluorination: Studer, A. (2012). "A "Renaissance" in Radical Trifluoromethylation." Angewandte Chemie Int. Ed., 51(36), 8950-8958.
Sources
A Senior Application Scientist's Guide to Bioassay Validation for Assessing the Biological Effects of N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
This guide provides a comprehensive framework for the validation of bioassays to assess the biological effects of the chemical compound N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline. As an intermediate in the synthesis of the rodenticide bromethalin, this compound is presumed to possess significant biological activity, necessitating a robust and reliable validation process for any bioassay intended to characterize its effects.[1] This document is intended for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical protocols with the rationale behind experimental choices, ensuring scientific integrity and trustworthiness.
Introduction: The Imperative for Rigorous Bioassay Validation
This compound belongs to the dinitroaniline class of compounds. While specific toxicological data for this particular molecule is scarce in publicly available literature, related dinitroaniline compounds are known to exhibit a range of biological activities, including phytotoxicity and antimitotic effects.[2] Furthermore, its structural relative, 2,6-Dinitro-4-(trifluoromethyl)aniline, is documented to cause skin and eye irritation, and may lead to respiratory irritation.[3] Given these indications of potential bioactivity, a systematic and validated approach to assessing its effects is paramount.
The objective of validating an analytical procedure, including a bioassay, is to demonstrate its suitability for its intended purpose.[4][5][6] This principle, enshrined in guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensures the reliability, reproducibility, and accuracy of the data generated.[5][6][7]
This guide will delineate a tiered approach to bioassay validation for this compound, commencing with foundational in vitro cytotoxicity assays and progressing to more specific mechanistic studies. We will explore the validation parameters essential for establishing the trustworthiness of these assays and compare alternative methodologies.
Tier 1: Foundational Cytotoxicity Assessment – A Comparative Approach
The initial step in characterizing the biological effects of a novel compound is to assess its general cytotoxicity. This provides a baseline understanding of the concentration range over which the compound elicits a cellular response. A variety of in vitro cytotoxicity assays are available, each with its own mechanism, advantages, and limitations.[8][9][10][11][12] The choice of assay should be guided by the research question and an understanding of potential compound interference.
Here, we compare three widely used cytotoxicity assays: MTT, LDH release, and Real-Time Glo™ MT Cell Viability Assay.
Experimental Protocols
Cell Culture: Human hepatocellular carcinoma (HepG2) cells are a suitable model for initial cytotoxicity screening due to their metabolic capabilities. Cells should be cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
Compound Preparation: A stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 100 mM). Serial dilutions are then made in cell culture medium to achieve the desired final concentrations for the assay, ensuring the final DMSO concentration does not exceed a non-toxic level (typically ≤ 0.5%).
dot
Caption: Proposed mechanism of antimitotic activity.
A. Cell Cycle Analysis by Flow Cytometry
-
Principle: This technique quantifies the DNA content of individual cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). A compound that induces mitotic arrest will cause an accumulation of cells in the G2/M phase.
-
Protocol:
-
Treat HepG2 cells with the IC50 concentration of the compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol.
-
Stain the cells with a solution containing propidium iodide (PI) and RNase A.
-
Analyze the samples using a flow cytometer.
-
-
Self-Validation: The protocol includes positive controls (e.g., nocodazole, a known microtubule-destabilizing agent) and negative controls (vehicle-treated cells) to ensure the assay is performing as expected.
B. Immunofluorescence Staining of the Microtubule Network
-
Principle: This method allows for the direct visualization of the microtubule network within cells. Disruption of microtubule polymerization or spindle formation can be observed through changes in the morphology of the microtubule structures.
-
Protocol:
-
Grow HepG2 cells on coverslips and treat with the compound.
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Incubate with a primary antibody against α-tubulin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope.
-
-
Authoritative Grounding: The use of specific antibodies against key cellular components provides a high degree of specificity and is a well-established technique in cell biology.
The Broader Context: Alternatives to Animal Testing and Regulatory Landscape
The principles of the 3Rs (Replacement, Reduction, and Refinement) are central to modern toxicology. [13]The in vitro assays described in this guide are examples of replacement alternatives, providing valuable data without the use of live animals. [14][15][16]Regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) have established guidelines for the testing of chemicals that encourage the use of validated in vitro methods. [17][18][19][20][21]The data generated from these validated bioassays can be used in integrated approaches to testing and assessment (IATA) to inform risk assessment. [22]
Conclusion: A Pathway to Confident Biological Assessment
The validation of bioassays for a compound with limited prior characterization, such as this compound, requires a logical, stepwise approach. By beginning with a comparative analysis of foundational cytotoxicity assays and progressing to more specific mechanistic studies based on the initial findings and the known properties of related compounds, researchers can build a comprehensive and reliable biological profile. Adherence to established validation guidelines from bodies like the ICH and FDA is not merely a regulatory hurdle but a commitment to scientific rigor, ensuring that the data generated is trustworthy and contributes meaningfully to the understanding of the compound's biological effects.
References
-
PubChem. (n.d.). 2,6-Dinitro-4-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (n.d.). This compound. Retrieved from [Link]
-
EAST CHEMSOURCES LIMITED. (n.d.). This compound. Retrieved from [Link]
-
Corey Organics. (n.d.). n-methyl-2 4-dinitroaniline manufacturers. Retrieved from [Link]
-
ResearchGate. (2014). Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Humane World for Animals. (n.d.). 7 Alternatives to Animal Experiments. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
Joint Research Centre - European Union. (n.d.). Alternative methods for toxicity testing. Retrieved from [Link]
-
Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
Kosheeka. (2023). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
National Institute of Environmental Health Sciences. (n.d.). Alternatives to Animal Testing. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
Harvard Medical School. (n.d.). Alternatives to Animal Research. Retrieved from [Link]
-
CASSS. (2024). Regulatory Considerations of Bioassay Lifecycle Management For Biologics. Retrieved from [Link]
-
PubMed. (2007). The OECD guidelines for the testing of chemicals and pesticides. Retrieved from [Link]
-
PETA. (n.d.). In Vitro Methods and More Animal Testing Alternatives. Retrieved from [Link]
-
YouTube. (2020). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. Retrieved from [Link]
-
ResearchGate. (2017). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). OECD and EU test guidelines. Retrieved from [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
Environmental Working Group. (n.d.). ANILINE, 2-CHLORO-N-(4,6-DINITRO-ALPHA,ALPHA,ALPHA-TRIFLUORO-O-TOLYL)-5-(TRIFLUOROMETHYL)-. Retrieved from [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ResolveMass. (2024). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
-
ResearchGate. (2023). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). N-Methyl-N-nitrosoaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Auxilife. (2024). OECD Chemical Testing Guidelines 2025 Updated. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dinitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,6-Dinitro-4-(trifluoromethyl)aniline | C7H4F3N3O4 | CID 9936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. kosheeka.com [kosheeka.com]
- 11. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Pardon Our Interruption [hms.harvard.edu]
- 14. 7 Alternatives to Animal Experiments | Humane World for Animals [humaneworld.org]
- 15. Alternatives to Animal Testing | National Institute of Environmental Health Sciences [niehs.nih.gov]
- 16. In Vitro Methods and More Animal Testing Alternatives | PETA [peta.org]
- 17. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 18. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. OECD and EU test guidelines - ECHA [echa.europa.eu]
- 20. researchgate.net [researchgate.net]
- 21. OECD Chemical Testing Guidelines 2025 Updated [auxilife.com]
- 22. Alternative methods for toxicity testing - Joint Research Centre [joint-research-centre.ec.europa.eu]
Safety Operating Guide
Personal protective equipment for handling N-Methyl-2,4-dinitro-N-phenyl-6-(trifluoromethyl)aniline
CAS: 63333-32-4 Hazard Class: High-Potency Nitroaromatic / Fluorinated Intermediate Primary Risks: Acute Dermal Toxicity, Methemoglobinemia, Potential Oxidative Phosphorylation Uncoupling.
Hazard Profile & Risk Assessment
Senior Scientist Insight: Do not treat this merely as a generic organic solid. The combination of dinitro groups (metabolic toxins) and a trifluoromethyl moiety (lipophilic driver) creates a "Trojan Horse" effect. The CF3 group significantly enhances the compound's ability to penetrate the stratum corneum, carrying the toxic dinitroaniline core directly into systemic circulation.
Physicochemical Hazard Matrix
| Parameter | Characteristic | Operational Implication |
| Physical State | White Crystalline Powder | High risk of static-induced dust dispersion. |
| Skin Absorption | EXTREME (Lipophilic) | Standard nitrile gloves are insufficient for prolonged handling. |
| Systemic Toxicity | Acute Tox. 3 (Oral/Dermal) | Potential for methemoglobinemia (blue skin/lips, hypoxia). |
| Thermal Stability | Nitro-aromatic | Shock/Friction sensitive if dry. Do not grind in mortar/pestle. |
| Solubility | Low (Water), High (Organics) | Solubilization in Acetone/DCM increases permeation risk 100x. |
Personal Protective Equipment (PPE) Strategy
The "Defense in Depth" Protocol Reliable safety is not achieved by a single layer, but by a redundant system. For this compound, we utilize a Double-Gloving + Laminate strategy.
Hand Protection (Critical)
-
Inner Layer (Barrier): Silver Shield / 4H (Laminate) gloves .
-
Why: Nitrile degrades rapidly when this compound is dissolved in common carriers (Acetone/DCM). Laminate offers >480 min breakthrough time against the aromatic/halogenated mix.
-
-
Outer Layer (Dexterity): 5-8 mil Nitrile (High Visibility Color) .
-
Why: Provides grip (laminate is slippery) and protects the inner glove from physical tears.
-
-
Protocol: Tape the inner laminate glove to the lab coat sleeve. Don the nitrile glove over the laminate.
Respiratory Protection[1][2]
-
Primary: Certified Chemical Fume Hood (Face velocity: 100 fpm).
-
Secondary (if outside hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.
-
Note: N95 masks are insufficient due to the potential for sublimation or vapor generation if the compound is in solution.
-
Body Protection[3][4]
-
Garment: Tyvek® 400 (or equivalent) lab coat or coverall. Cotton lab coats are porous and will retain the dust, creating a secondary exposure source.
-
Footwear: Closed-toe, non-perforated shoes with disposable shoe covers if handling >10 grams.
Operational Workflow: The "Static-Free" System
Objective: Handle the powder without generating dust or static discharge (nitro-group hazard).
Step-by-Step Protocol:
-
Preparation:
-
Place an anti-static mat inside the fume hood.
-
Equip the balance with a static ionizer bar if available.
-
Pre-wet a lint-free wipe with a compatible solvent (e.g., Ethanol) and place it near the balance to act as a "dust trap" for micro-spills.
-
-
Weighing (The "Closed Transfer" Logic):
-
Never weigh directly onto an open weigh boat.
-
Step A: Tare a sealable glass vial (scintillation vial).
-
Step B: Transfer solid using a disposable anti-static spatula directly into the vial.
-
Step C: Cap the vial inside the hood before moving it to the balance (if balance is outside hood).
-
Validation: If you see powder residue on the threads of the vial, the transfer failed. Wipe with the solvent-wet pad immediately.
-
-
Solubilization:
-
Add solvent (DMSO/Acetone) slowly down the side of the vial.
-
Do not sonicate if the compound is dry and compacted (heat generation risk). Vortex gently.
-
Visualization: Safety Logic & Workflow
Figure 1: The "Defense in Depth" PPE & Handling Architecture Caption: A redundant safety system designed to neutralize the specific lipophilic and static hazards of fluorinated dinitroanilines.
Disposal & Decontamination
Critical Rule: Never dispose of fluorinated organics in standard organic waste streams if incineration specifications differ.
-
Waste Segregation:
-
Label as: "Halogenated Organic Waste - Toxic (Nitroaromatic)" .
-
Do not mix with strong oxidizers (Peroxides/Nitrates) or strong bases (can form explosive salts with nitro compounds).[5]
-
-
Spill Response (Dry Powder):
-
Do NOT use a brush or broom (generates dust).
-
Cover spill with a paper towel dampened with Ethanol/Water (70:30) .
-
Scoop up the damp towel and place in a wide-mouth hazardous waste jar.
-
-
Spill Response (Solution):
-
Absorb with vermiculite or polypropylene pads.
-
Double-bag in heavy-duty polyethylene bags.
-
Emergency Medical Response
-
Skin Contact: Immediate wash with soap and water for 15 minutes . Do not use alcohol for washing skin (enhances absorption).
-
Signs of Exposure: Blue discoloration of lips/fingernails (Cyanosis/Methemoglobinemia). Administer oxygen if trained; seek immediate ER transport.
References
-
National Oceanic and Atmospheric Administration (NOAA). Trifluralin (Analogous Fluorinated Dinitroaniline) Safety Data. CAMEO Chemicals. Link
-
Ansell Healthcare. Chemical Permeation & Degradation Guide (Permeation data for Nitro-aromatics).Link
-
Cornell University EHS. Organic Solvents & Halogenated Waste Segregation Guidelines.Link
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Dinitroanilines.Link
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
